(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid
Description
Properties
IUPAC Name |
[3-(cyclopentylsulfamoyl)-4-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c1-9-6-7-10(13(15)16)8-12(9)19(17,18)14-11-4-2-3-5-11/h6-8,11,14-16H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZICVSZSUWKAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)S(=O)(=O)NC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Arylboronic Acids in Modern Drug Discovery
Arylboronic acids are indispensable tools in contemporary organic synthesis and medicinal chemistry, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction allows for the efficient and modular assembly of complex molecular architectures from readily available building blocks.[1] The stability, low toxicity, and functional group tolerance of boronic acids make them ideal reagents for the synthesis of diverse compound libraries in the quest for new therapeutic agents.[3][4]
The boronic acid functional group itself can also impart desirable pharmacological properties. The first boron-containing drug approved by the FDA, Bortezomib (Velcade®), is a proteasome inhibitor used in cancer therapy.[5] Its success has spurred significant interest in the development of other boronic acid-based drugs.[3][5] The unique ability of the boronic acid moiety to form reversible covalent bonds with active site serine or threonine residues of enzymes has been exploited in the design of potent and selective inhibitors.[3]
The target molecule of this guide, (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid, is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery. Its structure combines the versatile reactivity of the boronic acid with a sulfonamide moiety, a common pharmacophore in many approved drugs. The N-cyclopentyl group provides a lipophilic handle that can influence the pharmacokinetic properties of molecules derived from this intermediate. This guide will provide a detailed, step-by-step methodology for the synthesis of this important compound, along with the scientific rationale behind each procedural choice.
Overall Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a four-step sequence starting from the commercially available 4-methyl-3-nitrobenzenesulfonyl chloride. The overall strategy is depicted below:
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of N-Cyclopentyl-4-methyl-3-nitrobenzenesulfonamide
Reaction Principle: This step involves the nucleophilic attack of cyclopentylamine on the electrophilic sulfur atom of 4-methyl-3-nitrobenzenesulfonyl chloride, leading to the formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Figure 2: Reaction scheme for sulfonamide formation.
Protocol:
-
To a solution of 4-methyl-3-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add pyridine (1.2 eq) at 0 °C under a nitrogen atmosphere.
-
Slowly add cyclopentylamine (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-cyclopentyl-4-methyl-3-nitrobenzenesulfonamide as a solid.
| Reagent | Molar Eq. |
| 4-Methyl-3-nitrobenzenesulfonyl chloride | 1.0 |
| Cyclopentylamine | 1.1 |
| Pyridine | 1.2 |
Table 1: Reagents for the synthesis of N-Cyclopentyl-4-methyl-3-nitrobenzenesulfonamide.
Step 2: Synthesis of 3-Amino-N-cyclopentyl-4-methylbenzenesulfonamide
Reaction Principle: The nitro group of N-cyclopentyl-4-methyl-3-nitrobenzenesulfonamide is reduced to a primary amine. A common and effective method for this transformation is the use of tin(II) chloride in the presence of a strong acid like hydrochloric acid.
Protocol:
-
Suspend N-cyclopentyl-4-methyl-3-nitrobenzenesulfonamide (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (SnCl2·2H2O, 4.0-5.0 eq) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
The crude 3-amino-N-cyclopentyl-4-methylbenzenesulfonamide can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.
Step 3: Synthesis of 3-Bromo-N-cyclopentyl-4-methylbenzenesulfonamide via Sandmeyer Reaction
Reaction Principle: The Sandmeyer reaction is a versatile method for converting an aromatic primary amine into a variety of functional groups.[6][7] In this step, the amine is first converted to a diazonium salt using sodium nitrite in an acidic medium.[8] The diazonium salt is then displaced by a bromide ion using a copper(I) bromide catalyst.[7]
Figure 3: Key stages of the Sandmeyer reaction.
Protocol:
-
Dissolve 3-amino-N-cyclopentyl-4-methylbenzenesulfonamide (1.0 eq) in a mixture of hydrobromic acid (HBr, 48%) and water at 0 °C.
-
Slowly add a solution of sodium nitrite (NaNO2, 1.1 eq) in water dropwise, maintaining the temperature between 0 and 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.
-
Cool the mixture to room temperature and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 3-bromo-N-cyclopentyl-4-methylbenzenesulfonamide.
Step 4: Synthesis of this compound
Reaction Principle: The final step involves the conversion of the aryl bromide to the corresponding boronic acid. This is achieved through a lithium-halogen exchange followed by borylation.[9] The aryl bromide is treated with a strong organolithium base, such as n-butyllithium, at low temperature to generate an aryllithium intermediate. This highly reactive species is then quenched with a borate ester, typically triisopropyl borate, to form a boronate ester.[10] Subsequent acidic workup hydrolyzes the boronate ester to the desired boronic acid.
Protocol:
-
Dissolve 3-bromo-N-cyclopentyl-4-methylbenzenesulfonamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to -78 °C.
-
Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by trituration with a mixture of hexanes and diethyl ether or by recrystallization to afford this compound as a solid.
| Reagent | Molar Eq. |
| 3-Bromo-N-cyclopentyl-4-methylbenzenesulfonamide | 1.0 |
| n-Butyllithium (n-BuLi) | 1.1 |
| Triisopropyl borate | 1.2 |
Table 2: Reagents for the lithiation-borylation reaction.
Characterization of the Final Product
The structure of the final product, this compound, can be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclopentyl protons, the methyl group on the phenyl ring, and the sulfonamide N-H proton. The protons on the boronic acid group (-B(OH)₂) may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, including the carbon bearing the boronic acid group, as well as the carbons of the cyclopentyl and methyl groups.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
¹¹B NMR: The boron NMR spectrum will show a characteristic signal for the boronic acid, providing further confirmation of the structure.[11]
Conclusion
The synthesis of this compound has been successfully outlined in a robust and efficient four-step sequence. This guide provides detailed protocols and the underlying chemical principles for each transformation, from the initial sulfonamide formation to the final borylation step. By following these procedures, researchers and drug development professionals can reliably produce this valuable building block for the synthesis of novel and potentially bioactive molecules. The versatility of the boronic acid moiety ensures that this compound will continue to be a relevant and important intermediate in the field of medicinal chemistry.
References
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- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
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- The Role of Boronic Acids in Advanced Pharmaceutical Intermedi
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- Design and discovery of boronic acid drugs. PubMed.
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- Lithiation- Boryl
- (PDF) Intramolecular Lithiation‐Borylation for the Stereoselective Synthesis of Cyclopentyl and Cyclobutyl Bis‐Boronic Esters.
- Standard Lithiation–Boryl
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- (3-(N-cyclopropylsulfaMoyl)-4-Methylphenyl)boronic acid CAS NO.1704095-41-9. Zhejiang Jiuzhou Chem Co.,Ltd.
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- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
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characterization of (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid
An In-Depth Technical Guide to the Characterization of (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid
Abstract
This compound is a specialized organic compound that stands at the intersection of several key areas in modern drug discovery. As a derivative of boronic acid, it belongs to a class of molecules whose utility has been increasingly recognized, culminating in several FDA-approved drugs.[1][2] The presence of a sulfonamide moiety further suggests its potential as a targeted inhibitor, a common motif in medicinal chemistry. This guide provides a comprehensive framework for the definitive characterization of this molecule, designed for researchers, medicinal chemists, and quality control scientists. We will move beyond simple data reporting to explain the causality behind methodological choices, ensuring a robust and reproducible analytical workflow. The protocols described herein are designed to be self-validating, providing a complete picture of the molecule's identity, purity, and stability.
Introduction: The Significance of Boronic Acids in a Therapeutic Context
Boronic acids are a class of organoboron compounds characterized by a C–B bond and two hydroxyl groups.[3][4] Their significance in pharmaceutical sciences stems from a unique electronic feature: the boron atom possesses a vacant p-orbital, making it a mild Lewis acid.[4] This allows boronic acids to form reversible covalent bonds with nucleophilic groups, most notably the hydroxyl groups of diols found in sugars or the active site serine residues of proteases.[4][5] This ability to act as a transition-state analogue is a cornerstone of their mechanism of action as potent enzyme inhibitors.[6] The journey of boronic acids from synthetic curiosities to clinical successes, such as the proteasome inhibitor bortezomib, underscores their therapeutic potential.[1]
The target of this guide, this compound, combines the boronic acid warhead with a substituted phenylsulfonamide scaffold. This scaffold is prevalent in drug design for its ability to engage in specific hydrogen bonding and hydrophobic interactions within protein binding pockets. Therefore, a rigorous and multi-faceted characterization is paramount to advancing any research or development program involving this compound.
Physicochemical and Structural Properties
A foundational understanding begins with the basic properties of the molecule. While extensive experimental data for this specific compound is not widely published, its properties can be predicted based on its structure and data from chemical suppliers.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1704081-16-2 | [7][8] |
| Molecular Formula | C₁₂H₁₈BNO₄S | Calculated |
| Molecular Weight | 283.15 g/mol | Calculated |
| Appearance | White powder | [7] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, Methanol; sparingly soluble in water. | - |
Below is a diagram illustrating the chemical structure of the target compound.
Caption: Structure of this compound.
Comprehensive Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous characterization of this molecule. The workflow should prioritize structural confirmation, followed by purity assessment and impurity identification.
Caption: A comprehensive workflow for analytical characterization.
Structural Elucidation Methodologies
NMR is the most powerful tool for unambiguous structure determination. For boronic acids, a combination of ¹H, ¹³C, and ¹¹B NMR is required.
-
¹¹B NMR Spectroscopy: The Definitive Test
-
Causality: The boron nucleus (¹¹B is 80.4% abundant and quadrupolar) provides a direct window into the chemical environment of the boronic acid. It allows for the clear differentiation between the desired trigonal planar (sp²) boronic acid and any potential tetracoordinate (sp³) boronate esters or salts.[9][10]
-
Protocol:
-
Dissolve ~10-15 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer equipped with a broadband probe.
-
Use boric acid or BF₃·OEt₂ as an external reference.
-
Expected Result: A single, relatively broad peak is expected in the range of δ 28-32 ppm, characteristic of an aryl boronic acid.[3] The presence of significant signals in the δ 5-15 ppm range could indicate the formation of boronate esters with diols or borate salts.[3][10]
-
-
-
¹H NMR Spectroscopy
-
Causality: Provides information on the number, connectivity, and chemical environment of all protons in the molecule.
-
Protocol:
-
Dissolve ~5 mg of the sample in 0.7 mL of DMSO-d₆. The choice of DMSO-d₆ is strategic as it helps in observing the exchangeable protons (B(OH)₂ and N-H).
-
Acquire the spectrum, including integration and coupling constant analysis.
-
Expected Signals:
-
Aromatic Protons: Complex multiplets in the δ 7.0-8.0 ppm range, showing characteristic ortho, meta, and para couplings.
-
Cyclopentyl Protons: A series of multiplets in the δ 1.4-2.0 ppm range and a distinct multiplet for the CH-N proton around δ 3.5-4.0 ppm.
-
Methyl Protons: A sharp singlet around δ 2.5 ppm.
-
Exchangeable Protons: A broad singlet for the B(OH)₂ protons (can be confirmed by D₂O exchange) and a doublet or triplet for the N-H proton.
-
-
-
-
¹³C NMR Spectroscopy
-
Causality: Confirms the carbon skeleton of the molecule.
-
Protocol:
-
Use a more concentrated sample (~20-30 mg) in 0.7 mL of DMSO-d₆.
-
Acquire a proton-decoupled spectrum over a sufficient number of scans.
-
Expert Insight: The carbon atom directly attached to the boron (C-B) can be very broad or even unobservable due to quadrupolar relaxation effects from the ¹¹B nucleus.[3] This is a known phenomenon and not necessarily indicative of a problem. All other carbon signals for the aromatic ring, methyl, and cyclopentyl groups should be clearly visible.
-
-
MS provides crucial information on the molecular weight and elemental composition. High-resolution MS (HRMS) is essential for confirming the molecular formula.
-
Causality: Boronic acids are notoriously challenging for MS analysis due to their tendency to undergo thermally induced dehydration to form cyclic trimers known as boroxines.[11] Therefore, analytical conditions must be optimized to favor the detection of the monomeric parent ion.
-
Protocol (UPLC-ESI-MS):
-
Chromatography: Use a C18 column (e.g., Acquity BEH C18) with a fast gradient. A mobile phase system of 10 mM ammonium acetate in water (A) and acetonitrile (B) is often effective.[12][13] Ammonium acetate helps to form adducts and stabilize the ion.
-
Ionization: Electrospray ionization (ESI) in negative mode is often preferred, as it readily forms the stable [M-H]⁻ ion.[12] Positive mode may yield [M+H]⁺ or [M+Na]⁺ adducts.
-
Data Analysis:
-
Molecular Ion: Look for the m/z corresponding to the calculated molecular weight (e.g., m/z 282.10 for [C₁₂H₁₇BNO₄S]⁻).
-
Boron Isotopic Pattern: A key confirmatory feature. Boron has two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%). The mass spectrum of a boron-containing ion will exhibit a characteristic pattern with the M+1 peak having approximately 25% the intensity of the M peak.
-
HRMS: The measured mass should be within 5 ppm of the calculated exact mass to confirm the elemental composition.
-
-
-
Causality: FT-IR is a rapid and reliable method for confirming the presence of key functional groups and for diagnosing the presence of boroxine anhydrides.[3]
-
Protocol:
-
Acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.
-
Key Diagnostic Bands:
-
Trustworthiness Check: The absence of a strong, broad O-H band and the appearance of a new strong absorption around 700 cm⁻¹ is highly indicative of dehydration to the boroxine trimer.[3]
-
Purity Assessment and Impurity Profiling
This is the gold standard for determining the purity of small molecules.
-
Causality: A well-developed HPLC method can separate the main compound from starting materials, intermediates, and degradation products. The unique chemical properties of boronic acids, including their polarity and potential for on-column interactions, require careful method development.[14]
-
Protocol (Purity by UV):
-
Column: A high-quality reverse-phase C18 column (e.g., Waters XSelect Premier, 2.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 0.5 mL/min (for UPLC) or 1.0 mL/min (for HPLC).
-
Detection: UV detection at 254 nm or a wavelength determined by a UV scan.
-
Quantification: Purity is determined by area percent, assuming all impurities have a similar response factor. For higher accuracy, a relative response factor for known impurities should be determined.
-
Potential Applications in Drug Discovery
The molecular architecture of this compound suggests it is a rationally designed molecule for biological applications.
-
Enzyme Inhibition: As previously discussed, the boronic acid moiety is a well-established pharmacophore for inhibiting serine proteases. The sulfonamide group is a classic zinc-binding group, also making metalloenzymes a potential target class.
-
Structure-Activity Relationship (SAR) Studies: This compound is an ideal building block for SAR exploration.[15] It is readily amenable to Suzuki-Miyaura cross-coupling reactions, allowing for the rapid synthesis of diverse libraries of biphenyl compounds for screening against various biological targets.[16]
The diagram below illustrates the conceptual mechanism of a boronic acid inhibiting a serine protease.
Caption: Boronic acid mimicking the tetrahedral transition state in a serine protease.
Conclusion
The requires a synergistic application of modern analytical techniques. Unambiguous structural confirmation rests on a combination of ¹H, ¹³C, and particularly ¹¹B NMR, with HRMS providing definitive elemental composition. Chromatographic methods, especially UPLC, are critical for establishing purity and identifying potential process-related or degradation impurities. Special attention must be paid to the inherent chemical liabilities of boronic acids, such as boroxine formation, and analytical methods must be chosen to mitigate or monitor for these species. This guide provides a robust, scientifically-grounded framework to ensure that researchers and drug developers can proceed with confidence in the quality and identity of this promising molecule.
References
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Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]
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Lamos, S. M., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(10), 3863–3870. Retrieved from [Link]
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. Retrieved from [Link]
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. Retrieved from [Link]
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Flender, C., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(11), 4649–4656. Retrieved from [Link]
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Klimek, E., et al. (2018). ¹⁷O NMR studies of boronic acids and their derivatives. RSC Advances, 8(21), 11623–11633. Retrieved from [Link]
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Williams, J. P., et al. (2008). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). ¹¹B NMR spectra of (a) boronic acid 1a, with TBAF, and.... ResearchGate. Retrieved from [Link]
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Metola, P., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15487–15494. Retrieved from [Link]
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Poole, C. F. (1978). Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks. Retrieved from [Link]
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Metola, P., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Retrieved from [Link]
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Metola, P., Chapin, B. M., & Anslyn, E. V. (2015). ¹¹B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. In M. Li, J. S. Fossey, & T. D. James (Eds.), Boron: Sensing, Synthesis and Supramolecular Self-Assembly (pp. 44-60). The Royal Society of Chemistry. Retrieved from [Link]
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Liu, Y., et al. (2019). Synthesis and Characterization of Boronate Affinity Three-Dimensionally Ordered Macroporous Materials. Molecules, 24(17), 3079. Retrieved from [Link]
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Boronates. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. Boronates. Retrieved from [Link]
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Ertl, P. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Retrieved from [Link]
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Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). (3-(N-cyclopentylsulfaMoyl)-4-Methoxyphenyl)boronic acid CAS NO.1704081-16-2. LookChem. Retrieved from [Link]
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Chemical-Suppliers.eu. (n.d.). (3-(N-Cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid | CAS 1704081-16-2. Chemical-Suppliers.eu. Retrieved from [Link]
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Grunenwald, M., et al. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. Organic & Biomolecular Chemistry, 20(14), 2895-2900. Retrieved from [Link]
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PubChem. (n.d.). 4-(3-Methylphenylsulfamoyl)benzeneboronic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Adams, J., et al. (1998). Boronic ester and acid compounds. U.S. Patent No. 5,780,454. Washington, DC: U.S. Patent and Trademark Office.
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Piloto, A. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3256. Retrieved from [Link]
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PubChem. (n.d.). (4-(Cyclopentyloxy)phenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Ang, M. K., & Ally, A. K. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 200, 112437. Retrieved from [Link]
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Singh, S., et al. (2021). Discovery of boronic acid-based potent activators of tumor pyruvate kinase M2 and development of gastroretentive nanoformulation for oral dosing. Bioorganic & Medicinal Chemistry Letters, 42, 128062. Retrieved from [Link]
- Sun Pharmaceutical Industries, Ltd. (2006). Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide. U.S. Patent No. 7,132,444 B2. Washington, DC: U.S. Patent and Trademark Office.
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The Scripps Research Institute. (2017). Chemists devise simple method for making sought-after boronic acid-based drugs and other products. ScienceDaily. Retrieved from [Link]
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PubChem. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Kanto Chemical Co., Inc. (2002). Process for producing phenylboronic acids and triphenylboroxines. Japanese Patent No. JP2002047292A. Tokyo, JP: Japan Patent Office.
- WuXi AppTec (Shanghai) Co., Ltd. (2014). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. Chinese Patent No. CN103951688A. Beijing, CN: China National Intellectual Property Administration.
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Al-Zoubi, R. M., et al. (2017). Synthesis of biologically active boron-containing compounds. Future Medicinal Chemistry, 9(2), 193-214. Retrieved from [Link]
- Bodor, N. (2012). Soft anticholinergic esters. U.S. Patent No. 8,147,809 B2. Washington, DC: U.S. Patent and Trademark Office.
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An In-depth Technical Guide to (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid, a specialized organoboron compound with significant potential in medicinal chemistry and organic synthesis. Drawing upon established principles of boronic acid chemistry and field-proven insights, this document delves into the core chemical properties, plausible synthetic routes, and prospective applications of this molecule, with a particular focus on its relevance in contemporary drug discovery programs.
Core Chemical Properties and Structural Elucidation
This compound is a substituted arylboronic acid featuring a sulfonamide moiety, a functional group known for its diverse roles in modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
Physicochemical Data Summary
While extensive experimental data for this specific molecule is not publicly available, we can infer its key properties based on its structure and data from analogous compounds.
| Property | Value / Predicted Value | Source / Rationale |
| CAS Number | 1704081-16-2 | Chemical Supplier Data |
| Molecular Formula | C₁₂H₁₈BNO₄S | Chemical Supplier Data |
| Molecular Weight | 283.15 g/mol | Calculated |
| Appearance | White to off-white powder | Predicted based on typical arylboronic acids |
| Purity | Typically >95% | Chemical Supplier Data |
| Storage Conditions | 2-8 °C, under inert atmosphere | Recommended for boronic acids to prevent degradation |
| Melting Point | Predicted: 150-180 °C | Based on similar substituted phenylboronic acids. The presence of hydrogen bonding from the sulfonamide and boronic acid groups would suggest a relatively high melting point. |
| Solubility | Predicted: Soluble in methanol, DMSO, and DMF; sparingly soluble in water and nonpolar organic solvents. | The polar boronic acid and sulfonamide groups enhance solubility in polar organic solvents. |
| pKa | Predicted: ~7.5 - 8.5 | The electron-withdrawing nature of the sulfonamide group is expected to lower the pKa relative to unsubstituted phenylboronic acid (pKa ~8.8). The specific value is influenced by the electronic environment. |
Structural and Electronic Considerations
The molecule's structure integrates several key features that dictate its reactivity and potential biological activity:
-
The Boronic Acid Moiety: This Lewis acidic group is the cornerstone of the molecule's utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. It can also form reversible covalent bonds with diols, a property exploited in sensing and as a warhead in enzyme inhibitors.
-
The Sulfonamide Linker: The N-cyclopentylsulfamoyl group is a significant modulator of the molecule's electronic and steric properties. Sulfonamides are known to be metabolically robust and can act as hydrogen bond donors and acceptors, influencing protein-ligand interactions.
-
The Aryl Core: The substituted phenyl ring provides a rigid scaffold for the presentation of the boronic acid and sulfonamide functionalities. The methyl group at the 4-position provides a subtle electronic and steric influence.
Synthesis and Purification Strategies
Proposed Synthetic Pathway
The most plausible synthetic approach involves a multi-step sequence starting from commercially available 4-bromo-2-methylaniline.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of the target molecule.
Detailed Experimental Protocol (Hypothetical)
This protocol is a predictive model based on analogous transformations and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 4-bromo-2-methylbenzene-1-sulfonyl chloride
-
To a cooled (0 °C) suspension of 4-bromo-2-methylaniline in concentrated hydrochloric acid and water, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then slowly added to a solution of sulfur dioxide and copper(II) chloride in acetic acid.
-
The reaction mixture is stirred for several hours at room temperature, then poured into ice-water.
-
The precipitated sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of 4-bromo-N-cyclopentyl-2-methylbenzenesulfonamide
-
The crude 4-bromo-2-methylbenzene-1-sulfonyl chloride is dissolved in a suitable solvent such as dichloromethane or pyridine.
-
Cyclopentylamine (1.1 equivalents) is added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The mixture is then washed sequentially with dilute acid (e.g., 1M HCl), water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude sulfonamide, which can be purified by recrystallization or column chromatography.
Step 3: Synthesis of this compound
-
The purified 4-bromo-N-cyclopentyl-2-methylbenzenesulfonamide is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 equivalents) in hexanes is added dropwise, and the mixture is stirred at -78 °C for 1 hour to facilitate lithium-halogen exchange.
-
Triisopropyl borate (1.2 equivalents) is then added dropwise, and the reaction is slowly warmed to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 1M HCl) and stirred vigorously for 1-2 hours to hydrolyze the boronate ester.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated.
-
Purification is typically achieved by recrystallization or flash column chromatography on silica gel.
Purification and Characterization
-
Purification: Due to the polar nature of the boronic acid, purification by column chromatography may require a polar eluent system (e.g., ethyl acetate/hexanes with a small percentage of acetic acid to suppress tailing). Recrystallization from a suitable solvent system is also a viable method.
-
Characterization: The final product should be characterized by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., B-O, S=O, N-H).
-
Purity Analysis (e.g., HPLC or LC-MS): To quantify the purity of the final compound.
-
Key Applications and Future Directions
While specific, published applications of this compound are not yet prominent in the literature, its structural motifs suggest significant potential in several areas of research and development.
Utility in Suzuki-Miyaura Cross-Coupling Reactions
As a substituted arylboronic acid, its primary and most immediate application is as a building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and materials science.
Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The presence of the sulfonamide group is well-tolerated in these reactions, allowing for the incorporation of this important pharmacophore into complex molecular architectures.
Potential as a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor
The structural framework of this compound bears resemblance to scaffolds that have been investigated as inhibitors of anti-apoptotic proteins, particularly Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a key regulator of apoptosis and its overexpression is a known resistance mechanism to various cancer therapies.
The boronic acid moiety could potentially act as a "warhead," forming a reversible covalent bond with a serine residue in the binding pocket of Mcl-1, leading to potent and selective inhibition. The sulfonamide and cyclopentyl groups would contribute to the binding affinity and selectivity by engaging in specific interactions within the protein's binding groove. Further research, including computational modeling and in vitro screening, would be necessary to validate this hypothesis.
Handling, Stability, and Storage
Like many boronic acids, this compound is susceptible to certain degradation pathways.
-
Trimerization to Boroxines: In the solid state and in solution, boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This process is reversible upon the addition of water.
-
Protodeboronation: Under certain conditions (e.g., strong acid or base, elevated temperatures), the C-B bond can be cleaved, leading to the loss of the boronic acid functionality.
-
Oxidation: Boronic acids can be susceptible to oxidation.
To ensure the integrity of the compound, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C is recommended). Storage under an inert atmosphere (argon or nitrogen) is ideal to minimize oxidation and hydrolysis.
-
Handling: Handle in a well-ventilated area, avoiding the generation of dust. Use appropriate personal protective equipment (gloves, safety glasses).
Conclusion
This compound is a valuable and versatile building block for organic synthesis and a compound of interest for medicinal chemistry. Its well-defined structure, combining the reactive boronic acid with a pharmaceutically relevant sulfonamide moiety, makes it a prime candidate for use in Suzuki-Miyaura couplings and as a starting point for the design of targeted therapeutics, such as Mcl-1 inhibitors. While detailed experimental data for this specific molecule is emerging, the established principles of boronic acid chemistry provide a strong foundation for its synthesis, handling, and application in innovative research and development endeavors.
References
- A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives - Benchchem. (n.d.).
- (3-(N-cyclopentylsulfaMoyl)-4-Methoxyphenyl)boronic acid CAS NO.1704081-16-2. (n.d.).
- Development of Mcl-1 Inhibitors for Cancer Therapy. (2021). European Journal of Medicinal Chemistry, 210, 113038.
- (3-(N-Cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid | CAS 1704081-16-2. (n.d.).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
-
Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
- Small molecule Mcl-1 inhibitors for the treatment of cancer. (2015).
An In-Depth Technical Guide to (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Convergence of Privileged Scaffolds
In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores often leads to the development of novel molecular entities with enhanced therapeutic potential. (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid represents a compelling example of such a design strategy, integrating three key structural motifs: a benzenesulfonamide core, a boronic acid functionality, and a lipophilic cyclopentyl group. While a specific CAS number for this compound is not readily found in public databases, its constituent parts suggest a significant role in contemporary drug discovery efforts. This guide, therefore, serves as a comprehensive technical resource on its synthesis, predicted properties, and potential applications, drawing upon established principles and data from closely related analogues.
Molecular Overview and Physicochemical Properties
This compound, with a molecular formula of C12H18BNO4S and a molecular weight of 283.158 g/mol , is a multifaceted organic compound.[1] The molecule's architecture is centered around a toluene ring, functionalized with a boronic acid group and an N-cyclopentylsulfamoyl group. This strategic arrangement of functional groups is predicted to bestow a unique combination of physicochemical properties that are highly relevant for its use as a pharmaceutical intermediate or a potential therapeutic agent itself.
| Property | Predicted Value/Characteristic | Rationale and Significance |
| Molecular Formula | C12H18BNO4S | Indicates the elemental composition of the molecule. |
| Molecular Weight | 283.158 g/mol [1] | Falls within the range suitable for oral bioavailability according to Lipinski's rule of five.[2] |
| Appearance | Likely a white to off-white powder | Based on the appearance of similar arylboronic acids and sulfonamides.[3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, and THF. | The aryl and cyclopentyl groups contribute to hydrophobicity, while the boronic acid and sulfonamide moieties can engage in hydrogen bonding, influencing solubility. |
| pKa | Estimated to be in the range of 7-9 for the boronic acid group. | The electron-withdrawing nature of the sulfonamide group can lower the pKa of the boronic acid compared to unsubstituted phenylboronic acid. This is a critical parameter for its interaction with biological targets and for developing analytical methods. |
| Stability | Moderately stable under standard conditions. Boronic acids can undergo dehydration to form boroxines. | Should be stored in a cool, dry place to prevent degradation.[1] |
| Lipophilicity (LogP) | Predicted to be in the range of 2-3. | The cyclopentyl group significantly increases lipophilicity, which can enhance membrane permeability and target engagement within hydrophobic pockets of proteins. |
Synthesis and Purification
The synthesis of this compound can be approached through a multi-step sequence, leveraging well-established organic transformations. A plausible and efficient synthetic route is outlined below, starting from commercially available 2-methyl-5-nitroaniline.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl chloride
-
To a stirred suspension of 2-methyl-5-nitroaniline in concentrated hydrochloric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then slowly added to a pre-cooled solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride.
-
The reaction mixture is stirred for several hours at room temperature, and then poured into ice-water.
-
The precipitated product, 2-methyl-5-nitrobenzenesulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.
Causality behind experimental choices: The diazotization followed by reaction with SO2/CuCl2 is a standard and reliable method for converting anilines to sulfonyl chlorides. Low temperatures are crucial during diazotization to prevent the decomposition of the unstable diazonium salt.
Step 2: Synthesis of N-Cyclopentyl-2-methyl-5-nitrobenzenesulfonamide
-
To a solution of 2-methyl-5-nitrobenzenesulfonyl chloride in a suitable solvent such as dichloromethane or pyridine at 0 °C, cyclopentylamine is added dropwise.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The mixture is then washed with dilute acid (e.g., 1M HCl) to remove excess amine and pyridine, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the desired sulfonamide.
Causality behind experimental choices: The reaction between a sulfonyl chloride and an amine is a classic method for sulfonamide bond formation. Pyridine can be used as both a solvent and a base to neutralize the HCl generated during the reaction.
Step 3: Reduction of the Nitro Group
-
The N-cyclopentyl-2-methyl-5-nitrobenzenesulfonamide is dissolved in a solvent such as ethanol or ethyl acetate.
-
A reducing agent, such as iron powder in the presence of ammonium chloride or catalytic hydrogenation with palladium on carbon (Pd/C), is added.
-
The reaction is heated or stirred under a hydrogen atmosphere until the reduction is complete.
-
The reaction mixture is filtered to remove the catalyst or iron salts, and the solvent is evaporated to give 5-amino-N-cyclopentyl-2-methylbenzenesulfonamide.
Causality behind experimental choices: Both catalytic hydrogenation and metal-acid reduction are effective methods for reducing aromatic nitro groups. The choice of method may depend on the presence of other functional groups in the molecule and scalability.
Step 4: Sandmeyer Reaction to Introduce Bromine
-
The amino-sulfonamide from the previous step is diazotized using sodium nitrite and a strong acid like hydrobromic acid at low temperatures (0-5 °C).
-
The resulting diazonium salt is then added to a solution of copper(I) bromide in HBr.
-
The reaction is warmed to room temperature and stirred until the evolution of nitrogen gas ceases.
-
The product, 5-bromo-N-cyclopentyl-2-methylbenzenesulfonamide, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
Causality behind experimental choices: The Sandmeyer reaction is a robust method for converting anilines to aryl halides. The use of HBr and CuBr ensures the specific introduction of a bromine atom.
Step 5: Borylation to Form the Boronic Acid
-
The aryl bromide is dissolved in a dry aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon).
-
A solution of a strong base, typically n-butyllithium or isopropylmagnesium chloride, is added dropwise to perform a halogen-metal exchange.
-
After stirring for a short period, a trialkyl borate, such as triisopropyl borate, is added dropwise at the same low temperature.
-
The reaction mixture is allowed to warm to room temperature and then quenched by the addition of an aqueous acid (e.g., 1M HCl).
-
The product, this compound, is extracted into an organic solvent, and the organic layer is dried and concentrated. Purification is typically achieved by recrystallization or column chromatography.
Causality behind experimental choices: The halogen-metal exchange followed by quenching with a borate ester is a standard and versatile method for the synthesis of arylboronic acids. The use of very low temperatures is critical to prevent side reactions of the highly reactive organometallic intermediate.
Applications in Drug Discovery and Development
The unique combination of a sulfonamide and a boronic acid moiety in a single molecule makes this compound a highly attractive building block and potential therapeutic agent in drug discovery.
Role as an Enzyme Inhibitor
Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[4][5] The sulfonamide group is a key pharmacophore in many approved drugs, often acting as a zinc-binding group in metalloenzymes or mimicking a peptide bond.
The boronic acid group is also a well-established pharmacophore, most notably for its ability to act as a transition-state analog inhibitor of serine proteases. The boron atom can form a reversible covalent bond with the hydroxyl group of a serine residue in the active site of these enzymes.
Sources
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- 3. (3-(N-cyclopentylsulfaMoyl)-4-Methoxyphenyl)boronic acid, CasNo.1704081-16-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Guide: Spectroscopic Data for (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction and Rationale
(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid is a specialized organic compound featuring a trifecta of key functional groups: a boronic acid, a sulfonamide, and a substituted aromatic ring. Such molecules are of significant interest in medicinal chemistry and materials science. Boronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for forging carbon-carbon bonds.[1] Furthermore, the sulfonamide moiety is a well-established pharmacophore present in numerous antibacterial, diuretic, and anti-inflammatory drugs.
The precise structural elucidation and purity confirmation of such a molecule are paramount for its application in any research or development context. Spectroscopic analysis provides the definitive fingerprint of a molecule's identity and integrity. This guide offers a comprehensive overview of the expected spectroscopic data for this compound, grounded in established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. The protocols and interpretations herein are designed to be self-validating, ensuring researchers can confidently verify the structure and purity of their material.
Molecular Structure and Spectroscopic Implications
A thorough analysis of the molecular structure is the first step in predicting and interpreting its spectroscopic output.
Molecular Formula: C₁₂H₁₈BNO₄S Molecular Weight: 283.15 g/mol [2]
Key Structural Features for Analysis:
-
Boronic Acid (-B(OH)₂): This group contains exchangeable acidic protons (OH) which will be visible in ¹H NMR and will have characteristic stretches in IR spectroscopy. The boron atom itself (primarily the ¹¹B isotope) is NMR-active and highly sensitive to its chemical environment.[3][4]
-
Sulfonamide (-SO₂NH-): This functional group possesses a proton on the nitrogen (NH), which is observable in ¹H NMR. The sulfonyl group (S=O) exhibits strong, characteristic stretching vibrations in the IR spectrum.[5][6]
-
Aromatic Ring (phenyl): The three protons on the substituted phenyl ring will show distinct signals in the ¹H NMR spectrum with characteristic chemical shifts and coupling patterns.
-
Cyclopentyl Group: The protons on this aliphatic ring will typically appear in the upfield region of the ¹H NMR spectrum.
-
Methyl Group (-CH₃): The methyl protons attached to the aromatic ring will produce a singlet in the ¹H NMR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR would provide a complete picture.
Proton (¹H) NMR Spectroscopy
Causality of Experimental Choices:
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its polarity effectively dissolves the compound, and its ability to form hydrogen bonds allows for the observation of exchangeable protons from the boronic acid (-B(OH)₂) and sulfonamide (-NH) groups, which often do not appear in less polar solvents like chloroform-d (CDCl₃).
Expected ¹H NMR Data (Predicted, in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 | s (broad) | 2H | B(OH )₂ | Boronic acid protons are acidic and exchangeable, typically appearing as a broad singlet. |
| ~7.8 | d | 1H | Ar-H | Aromatic proton ortho to the boronic acid group, deshielded by its electron-withdrawing effect. |
| ~7.7 | d | 1H | Ar-H | Aromatic proton ortho to the sulfonamide group. |
| ~7.4 | d | 1H | Ar-H | Aromatic proton meta to the boronic acid and ortho to the methyl group. |
| ~7.3 | t | 1H | SO₂NH | Sulfonamide proton, often appears as a triplet if coupled to the adjacent CH of the cyclopentyl group. |
| ~3.6 | m | 1H | Cyclopentyl-CH -NH | The proton on the carbon attached to the sulfonamide nitrogen. |
| ~2.4 | s | 3H | Ar-CH₃ | Methyl group protons on the aromatic ring, appearing as a singlet. |
| ~1.3-1.7 | m | 8H | Cyclopentyl-CH₂ | The remaining eight protons of the cyclopentyl ring, appearing as a complex multiplet. |
Carbon (¹³C) NMR Spectroscopy
Expected ¹³C NMR Data (Predicted, in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 | Ar-C -SO₂ | Aromatic carbon attached to the electron-withdrawing sulfonamide group. |
| ~140 | Ar-C -CH₃ | Aromatic carbon bearing the methyl group. |
| ~135 | Ar-C -B | Aromatic carbon attached to the boron atom. The signal may be broad due to quadrupolar relaxation of the boron nucleus. |
| ~130-132 | Ar-CH | Aromatic methine carbons. |
| ~125-128 | Ar-CH | Aromatic methine carbons. |
| ~55 | Cyclopentyl-CH -NH | Carbon of the cyclopentyl group attached to the nitrogen. |
| ~32 | Cyclopentyl-CH₂ | Cyclopentyl methylene carbons adjacent to the CH-NH. |
| ~23 | Cyclopentyl-CH₂ | The other cyclopentyl methylene carbons. |
| ~20 | Ar-CH₃ | Methyl carbon. |
Boron (¹¹B) NMR Spectroscopy
¹¹B NMR is highly diagnostic for determining the hybridization state of the boron atom.[4]
Expected ¹¹B NMR Data (Predicted, in DMSO-d₆):
-
δ ~28-30 ppm: A broad singlet in this region is characteristic of a trigonal planar (sp²-hybridized) boronic acid.[3][7] The presence of this signal confirms the integrity of the boronic acid moiety.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the sample.
-
Acquire a standard ¹H spectrum with 16-32 scans.
-
Set the spectral width to cover a range from -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover a range from 0 to 200 ppm.
-
-
¹¹B NMR Acquisition:
-
If available, use a broadband probe tuned to the ¹¹B frequency.
-
Acquire a proton-decoupled ¹¹B spectrum.
-
Set the spectral width to cover a range from -100 to 100 ppm.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of the compound.
Causality of Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique suitable for polar organic molecules, minimizing fragmentation and preserving the molecular ion.[8][9] It can be run in either positive or negative ion mode.
Expected Mass Spectrometry Data:
| Ionization Mode | Expected m/z | Ion Formula | Rationale |
| ESI Positive (+) | 284.1118 | [M+H]⁺ | Protonation of the molecule, likely on the sulfonamide nitrogen or a boronic acid oxygen. |
| ESI Negative (-) | 282.0962 | [M-H]⁻ | Deprotonation of the acidic boronic acid proton. |
| ESI Positive (+) | 306.0937 | [M+Na]⁺ | Formation of a sodium adduct, common in ESI-MS. |
Self-Validation: The experimentally observed m/z value should match the theoretical calculated mass to within 5 ppm, which provides strong evidence for the assigned elemental composition.
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition:
-
Acquire spectra in both positive and negative ion modes.
-
Set the mass range to scan from m/z 100 to 500.
-
Use an internal calibrant or post-acquisition calibration to ensure high mass accuracy.
-
-
Data Analysis: Compare the exact mass of the most abundant ion in the isotopic cluster with the calculated theoretical mass for the expected molecular formula.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule.
Causality of Experimental Choices:
-
Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples, requiring minimal sample preparation.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3600-3200 (broad) | O-H stretch | Boronic Acid | The broadness is due to hydrogen bonding between boronic acid molecules in the solid state.[10] |
| ~3250 | N-H stretch | Sulfonamide | Characteristic stretching frequency for the N-H bond in a sulfonamide.[6] |
| 3100-3000 | C-H stretch | Aromatic | Stretching of C-H bonds on the phenyl ring. |
| 2950-2850 | C-H stretch | Aliphatic | Stretching of C-H bonds in the cyclopentyl and methyl groups. |
| ~1600, ~1475 | C=C stretch | Aromatic Ring | Characteristic skeletal vibrations of the phenyl ring. |
| ~1350 (asymmetric) | S=O stretch | Sulfonyl | A strong, characteristic absorption for the asymmetric stretch of the SO₂ group.[5][11][12] |
| ~1160 (symmetric) | S=O stretch | Sulfonyl | A strong, characteristic absorption for the symmetric stretch of the SO₂ group.[5][11][12] |
| ~1380 | B-O stretch | Boronic Acid | Characteristic stretch for the boron-oxygen single bond.[13] |
Experimental Protocol: ATR-FTIR Data Acquisition
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the key absorption bands and compare them to the expected values.
Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of this compound is not based on a single technique but on the convergence of evidence from all three methods. The following workflow illustrates this logic.
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- 10. 4-Mercaptophenylboronic acid: conformation, FT-IR, Raman, OH stretching and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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solubility of (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid
An In-depth Technical Guide to the Solubility of (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to in vivo bioavailability.[1][2][3] This guide provides a comprehensive technical overview of the , a compound of interest in medicinal chemistry.[4][5] While specific experimental data for this molecule is not extensively published, this document synthesizes foundational principles of boronic acid chemistry, insights from structurally related molecules, and detailed, field-proven methodologies to empower researchers to characterize its solubility profile. We will delve into the theoretical underpinnings of boronic acid solubility, present robust protocols for both kinetic and thermodynamic solubility determination, and discuss the causal factors behind experimental design.
Introduction: The Critical Role of Boronic Acids and Solubility
Boronic acids and their derivatives are a cornerstone of modern organic synthesis and medicinal chemistry, celebrated for their versatility, stability, and relatively low toxicity.[4][6] Their application in metal-catalyzed cross-coupling reactions, such as the Nobel prize-winning Suzuki-Miyaura reaction, is well-established.[7] In drug discovery, the boronic acid moiety has been successfully incorporated into approved drugs like bortezomib (Velcade®), ixazomib, and vaborbactam, primarily for its ability to form reversible covalent bonds with enzyme active sites.[4][6]
The compound at the core of this guide, this compound (CAS 1704095-41-9), combines the boronic acid functional group with a sulfonamide scaffold, a classic pharmacophore. The solubility of such a molecule is a paramount physicochemical property. Poor solubility can lead to:
-
Unreliable and misleading results in biological assays.[1][2]
-
Challenges in formulating doses for in vivo pharmacokinetic and pharmacology studies.[8]
-
Limited oral bioavailability, hindering the development of a viable drug candidate.[3]
Therefore, a thorough understanding and accurate measurement of its solubility are essential early in the drug discovery process.[1][2] This guide serves as a practical framework for achieving that goal.
Physicochemical Properties and Predicted Solubility Behavior
While direct experimental solubility data for this compound is sparse in public literature, we can infer its likely behavior by examining its structure and the properties of related compounds.
2.1. Molecular Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 1704095-41-9[9]
-
Molecular Formula: C12H18BNO4S
-
Predicted Properties:
The structure features several key functional groups that will dictate its solubility:
-
Boronic Acid Group (-B(OH)2): This group is polar and capable of hydrogen bonding, both as a donor and an acceptor.[10] It is a mild Lewis acid.[11] The solubility of boronic acids can be pH-dependent; at higher pH, the formation of the more soluble hydroxyboronate species can increase aqueous solubility.[12]
-
Sulfonamide Group (-SO2NH-): This group is also polar and can participate in hydrogen bonding.
-
Aromatic Ring, Methyl, and Cyclopentyl Groups: These components are nonpolar and lipophilic, contributing to solubility in organic solvents and reducing solubility in aqueous media.
2.2. Inferred Solubility Profile
Based on the structure and general principles of boronic acid chemistry, we can make the following predictions:
-
Aqueous Solubility: The molecule's significant nonpolar surface area (phenyl, methyl, cyclopentyl groups) suggests that its intrinsic aqueous solubility will likely be low. A goal for drug discovery compounds is often >60 µg/mL, and compounds like this frequently require formulation strategies.[8]
-
Organic Solvent Solubility: Phenylboronic acid itself exhibits high solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbons like methylcyclohexane.[7][13][14] We can anticipate a similar trend for the target compound. It is expected to be soluble in common laboratory solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), methanol, and ethanol.
-
pH-Dependence: The presence of the acidic boronic acid group suggests that aqueous solubility will increase as the pH rises above its pKa, due to the formation of the anionic boronate form.
The interplay between the polar, hydrogen-bonding groups and the lipophilic hydrocarbon regions makes experimental determination essential.
Experimental Determination of Solubility
Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic.[2][15][16] Both provide critical, albeit different, insights into a compound's behavior.
3.1. Kinetic Solubility
Kinetic solubility measures the concentration of a compound in solution when it precipitates from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock into an aqueous buffer.[2][8][16] This method is high-throughput and mimics the conditions of many in vitro biological assays, making it invaluable for early-stage discovery.[1][17]
Experimental Protocol: Kinetic Solubility by Nephelometry
This protocol outlines a common high-throughput method for assessing kinetic solubility.
Rationale: This assay is designed for speed and is well-suited for early drug discovery when comparing large numbers of compounds.[16] It relies on light scattering to detect the formation of precipitate as the compound comes out of solution.[8]
Materials & Equipment:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom)
-
Nephelometer (plate reader capable of light scattering measurement)
-
Automated liquid handler or multichannel pipettes
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[17]
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.
-
Buffer Addition: Rapidly add aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the desired final concentration (e.g., 100 µM) and a final DMSO concentration of 1%.[15]
-
Mixing and Incubation: Mix the contents thoroughly on a plate shaker for 5 minutes. Incubate the plate at a controlled temperature (e.g., 25°C) for a specified duration, typically 1-2 hours.[16][17]
-
Measurement: Measure the light scattering in each well using a nephelometer.[16][17] Wells containing precipitated compound will scatter light, resulting in a higher signal.
-
Data Analysis: The solubility is reported as the highest concentration at which no significant increase in light scattering is observed compared to buffer-only controls.
Diagram: Kinetic Solubility Workflow
Caption: Workflow for kinetic solubility determination by nephelometry.
3.2. Thermodynamic Solubility
Thermodynamic (or equilibrium) solubility is the true saturation concentration of a compound in a solvent at equilibrium with its solid form.[3][15][18] This measurement is more time-consuming but provides a more accurate and fundamental value, crucial for formulation development and predicting gastrointestinal absorption.[2][3][18] The "shake-flask" method is the gold standard.[16]
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
Rationale: This method ensures that the solution has reached equilibrium with the solid material, providing the most accurate measure of a compound's intrinsic solubility.[15][18] It is lower throughput but essential for lead optimization and pre-formulation activities.[2][3]
Materials & Equipment:
-
This compound (solid powder)
-
Solvents of interest (e.g., PBS pH 7.4, Simulated Gastric Fluid, organic solvents)
-
Glass vials with screw caps
-
Thermomixer or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a glass vial. The excess is critical to ensure saturation.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL of PBS, pH 7.4) to the vial.[18]
-
Equilibration: Seal the vials and place them in a shaker/thermomixer. Agitate at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[15][18]
-
Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.
-
Filtration & Sampling: Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.[15][19]
-
Quantification: Prepare a calibration curve using standard solutions of the compound of known concentrations. Analyze the filtered supernatant using a validated HPLC-UV or LC-MS/MS method to determine the concentration.[16][19]
-
Data Analysis: The measured concentration of the saturated solution is the thermodynamic solubility, typically reported in µg/mL or µM.
Diagram: Thermodynamic Solubility Workflow
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stability of (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid
An In-depth Technical Guide on the Stability of (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid
Abstract
This compound is a sophisticated, multi-functional building block integral to the synthesis of high-value compounds in the pharmaceutical and agrochemical sectors. The efficacy of this reagent in demanding applications, such as Suzuki-Miyaura cross-coupling reactions, is directly contingent upon its chemical integrity. This technical guide provides a comprehensive examination of the , structured for researchers, process chemists, and quality control specialists. We will dissect the primary degradation pathways—protodeboronation, oxidation, and boroxine formation—and elucidate the underlying mechanisms. Furthermore, this document outlines field-proven protocols for storage, handling, and analytical assessment to ensure the long-term viability and consistent performance of this critical reagent.
Introduction: The Imperative of Reagent Stability in Modern Synthesis
The ascent of palladium-catalyzed cross-coupling reactions has revolutionized the art of the possible in molecular construction.[1] Among the pantheon of reagents enabling these transformations, arylboronic acids stand out for their versatility, functional group tolerance, and generally favorable safety profile.[2] However, the Lewis acidic nature of the boron center and the susceptibility of the carbon-boron bond to cleavage introduce inherent stability challenges.[3][4]
This compound is not a simple arylboronic acid; its sulfonamide and alkyl functionalities create a unique electronic and steric landscape. Understanding its specific stability profile is not an academic exercise but a practical necessity for achieving reproducible yields, minimizing impurity profiles, and ensuring the overall success of a synthetic campaign. This guide serves to bridge the gap between general knowledge of boronic acid chemistry and the specific, nuanced behavior of this valuable compound.
Core Compound Profile
A foundational understanding begins with the molecule's fundamental properties. These data are critical for analytical method development, reaction stoichiometry calculations, and safety assessments.
| Property | Value |
| IUPAC Name | [3-(cyclopentylsulfamoyl)-4-methylphenyl]boronic acid |
| CAS Number | 850429-61-3 |
| Molecular Formula | C₁₂H₁₈BNO₄S |
| Molecular Weight | 283.15 g/mol |
| Appearance | White to off-white crystalline solid |
Key Degradation Pathways: A Mechanistic Perspective
The stability of any boronic acid is a dynamic equilibrium influenced by its environment. For this specific molecule, three degradation routes are of primary concern. Understanding these pathways is the first step toward mitigating them.
Protodeboronation: The C-B Bond's Vulnerability to Protons
Protodeboronation is the cleavage of the aryl-boron bond and its replacement with an aryl-hydrogen bond, resulting in an inactive byproduct.[5][6] This reaction is a significant cause of potency loss and yield reduction.
-
Mechanism: The reaction is essentially an electrophilic aromatic substitution where a proton source attacks the ipso-carbon (the carbon attached to boron). The process is often facilitated by aqueous acid or base.[4] Under basic conditions, the boronic acid forms a more electron-rich boronate anion (R-B(OH)₃⁻), which can accelerate decomposition.[3]
-
Catalysts & Conditions:
-
pH: The rate of protodeboronation is often minimized near neutral pH and increases under both strongly acidic and basic conditions.[7]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Metal Catalysts: Trace amounts of transition metals, such as copper, can catalyze protodeboronation.[8]
-
Oxidative Decomposition: The Peril of Atmospheric Oxygen
Boronic acids are susceptible to oxidation, which typically converts the boronic acid moiety into a hydroxyl group, yielding a phenol as the primary degradation product.[9][10]
-
Mechanism: This process can proceed through various mechanisms, often involving radical intermediates or reaction with peroxides.[11] Atmospheric oxygen, especially in the presence of light or metal catalysts, can initiate this degradation.[10][12] The oxidation is often rapid and can significantly impact the purity of the final product.
-
Influencing Factors:
-
Oxygen: Exposure to air is a primary driver.[10]
-
Light: Photochemical pathways can accelerate oxidation.
-
Peroxides: Residual peroxides in solvents (e.g., THF, ether) are potent oxidants for boronic acids.
-
Boroxine Formation: The Anhydride Equilibrium
In the solid state or in aprotic solvents, boronic acids can undergo a reversible dehydration to form a cyclic trimer anhydride known as a boroxine.[13][14][15]
-
Mechanism: Three molecules of the boronic acid condense, eliminating three molecules of water to form a stable six-membered ring of alternating boron and oxygen atoms.[16][17]
-
Implications: While boroxines are often competent reagents in Suzuki-Miyaura coupling, their formation has significant stoichiometric implications. Since the molecular weight of the boroxine is three times that of the monomer minus three water molecules, weighing out the solid without accounting for the boroxine content will lead to an under-stoichiometric addition of the boron reagent to the reaction. This equilibrium is driven by the presence or absence of water.[14]
Caption: The three primary routes of degradation for the title boronic acid.
Recommended Storage and Handling Protocols
Mitigating degradation requires a proactive and stringent approach to storage and handling. The following protocols are designed to preserve the chemical integrity of the reagent.
-
Temperature: Store at 2-8°C for short-term use. For long-term archival, storage at -20°C is strongly recommended. This retards all chemical degradation pathways.
-
Atmosphere: The reagent should be stored under a dry, inert atmosphere (argon or nitrogen). This minimizes exposure to both atmospheric oxygen and moisture, which drive oxidation and protodeboronation, respectively.[18]
-
Container: Use amber glass vials with tightly sealed caps to protect from light and prevent moisture ingress. Avoid storing in plastic containers for extended periods.
-
Handling:
-
Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Handle the solid in an inert atmosphere glovebox or, for brief periods, under a positive pressure stream of argon or nitrogen.
-
Use only clean, dry spatulas and glassware.
-
Promptly and securely reseal the container after dispensing.
-
Analytical Workflow for Stability and Purity Assessment
A robust analytical program is essential for quality control and for troubleshooting problematic reactions. A multi-technique approach provides a comprehensive picture of the reagent's condition.
High-Performance Liquid Chromatography (HPLC) for Purity and Degradant Profiling
Reverse-phase HPLC is the gold standard for quantifying the purity of the boronic acid and detecting its primary degradation products.
Protocol: Stability-Indicating RP-HPLC Method
-
System: HPLC with a UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size. A column with low silanol activity is preferred to minimize on-column hydrolysis.[19][20]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: Linear ramp to 90% B
-
15-17 min: Hold at 90% B
-
17.1-20 min: Return to 20% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 230 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the boronic acid and dissolve in 1 mL of Acetonitrile. Perform the dissolution immediately before injection to minimize solution-state degradation.
Causality Behind Choices:
-
C18 Column: Provides excellent retention and separation for moderately polar aromatic compounds.
-
Acidified Mobile Phase: The formic acid helps to suppress the ionization of the boronic acid and any phenolic degradants, leading to sharper, more symmetrical peaks and reproducible retention times.
-
Gradient Elution: Necessary to elute the relatively polar boronic acid and the less polar protodeboronated byproduct within a reasonable timeframe while achieving good resolution.
-
Aprotic Diluent: Using acetonitrile for sample preparation minimizes the risk of hydrolysis or boroxine equilibrium shifts prior to analysis.[21]
NMR Spectroscopy for Structural Confirmation
-
¹H NMR: Provides a fingerprint of the molecule. The appearance of a new signal in the aromatic region corresponding to the proton that replaced the boronic acid group is a clear indicator of protodeboronation.
-
¹¹B NMR: A powerful, though less common, tool. The monomeric boronic acid gives a broad signal around δ 28-30 ppm. The corresponding boroxine typically appears as a sharper signal further upfield, around δ 22-24 ppm. The ratio of these signals can quantify the monomer-boroxine equilibrium.
Caption: A multi-pronged analytical approach for comprehensive stability evaluation.
Conclusion: Proactive Management for Synthetic Success
The is a manageable parameter, not an intractable problem. By understanding the mechanistic underpinnings of its degradation, chemists can take deliberate, rational steps to preserve its integrity. A regimen of cold, inert storage, coupled with mindful handling and routine analytical verification, is the key to unlocking the full synthetic potential of this powerful building block. Treating high-value reagents with this level of scientific rigor is fundamental to achieving efficiency, reproducibility, and excellence in modern chemical synthesis.
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Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Advances. [Link]
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Protodeboronation. Organic Chemistry Portal. [Link]
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Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
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Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE Repository. [Link]
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Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Nature Communications. [Link]
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Phenylboronic acid - Wikipedia. Wikipedia. [Link]
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The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. RSC Publishing. [Link]
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Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. MDPI. [Link]
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Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry. [Link]
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How to Store Boric Acid. Lab Alley. [Link]
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Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology. [Link]
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Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Chemical Society Reviews. [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
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Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. [Link]
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Borate handling and storage. U.S. Borax. [Link]
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Suzuki-Miyaura coupling of bromobenzene with substituted phenylboronic acid under optimum conditions. ResearchGate. [Link]
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Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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On-Surface Synthesis of Boroxine-Based Molecules. CNR-IRIS. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Formation of the boroxine from phenylboronic acid. ResearchGate. [Link]
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Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. [Link]
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ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies. [Link]
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Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]
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Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. [Link]
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Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
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Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
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Hydrolysis mechanism of arylboronic acids. ResearchGate. [Link]
-
Properties of a Model Aryl Boronic Acid and Its Boroxine. ResearchGate. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]
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A Technical Guide to the Discovery of Novel Boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Resurgence of Boron in Medicinal Chemistry
For a considerable period, boron-containing compounds were largely overlooked in medicinal chemistry, primarily due to misconceptions about their toxicity.[1] However, the landscape began to shift dramatically with the successful introduction of bortezomib (Velcade®), a proteasome inhibitor used in the treatment of multiple myeloma.[2][3] This landmark achievement demystified the perceived toxicity of organoboron compounds and ignited a surge of interest in boronic acids and their derivatives as a promising class of therapeutic agents.[1][4] Subsequently, the FDA approvals of other boronic acid-containing drugs, such as ixazomib for multiple myeloma and vaborbactam, a β-lactamase inhibitor, have further solidified the therapeutic potential of this unique chemical scaffold.[1][3]
Boronic acids, characterized by the R-B(OH)₂ functional group, possess a unique set of properties that make them particularly attractive for drug design. Their ability to act as Lewis acids and form reversible covalent bonds with diols and other nucleophiles is a key feature that underpins their biological activity.[5][6] This allows them to interact with biological targets, such as the active sites of enzymes, in a manner distinct from traditional small molecules.[5][7] The introduction of a boronic acid moiety into a bioactive molecule can significantly alter its selectivity, as well as its physicochemical and pharmacokinetic properties, often leading to improved therapeutic activity.[1][4]
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the discovery of novel boronic acid derivatives. As a senior application scientist, the aim is to not only present established protocols but also to provide insights into the causality behind experimental choices, ensuring a robust and validated approach to this exciting field of drug discovery.
Section 1: Rational Design and Synthesis of Boronic Acid Derivatives
The journey to discovering novel boronic acid-based therapeutics begins with the strategic design and synthesis of diverse chemical libraries. The versatility of boronic acids as synthetic building blocks is a significant advantage in this process.[1]
Causality in Synthetic Strategy: Why Choose a Particular Pathway?
The choice of synthetic route is paramount and is dictated by the desired structural complexity, scalability, and the nature of the starting materials. While numerous methods exist, a few stand out for their broad applicability and efficiency.
One of the most common and historically significant methods for synthesizing arylboronic compounds involves the electrophilic trapping of arylmetal intermediates, such as Grignard or organolithium reagents, with borate esters at low temperatures.[1] While effective, this method can sometimes result in low yields.[1] More contemporary and versatile approaches have since been developed.
A significant advancement in the synthesis of boronic acids is the decarboxylative borylation method developed by the Scripps Research Institute. This technique allows for the transformation of abundant and structurally diverse carboxylic acids into boronic acids using a simple, one-step reaction with inexpensive nickel catalysts.[8] This breakthrough has substantially streamlined the process, enabling chemists to install a boron atom at various stages of a synthesis with greater efficiency.[8]
The Power of Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is particularly valuable in the construction of boronic acid derivatives.[9][10] This palladium-catalyzed reaction forms a carbon-carbon bond by coupling an organoboron species (like a boronic acid or boronic ester) with an organohalide.[10] Its wide functional group tolerance and mild reaction conditions make it an indispensable tool for creating complex biaryl systems, which are common motifs in drug candidates.[9]
Experimental Protocol: A General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction. Note that specific conditions may need to be optimized based on the substrates used.
Materials:
-
Aryl halide (1.0 eq)
-
Boronic acid or boronic ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene, Dioxane, THF/water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide, boronic acid/ester, palladium catalyst, and base.
-
Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of the Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 2: Screening and Biological Evaluation
Once a library of boronic acid derivatives has been synthesized, the next crucial step is to screen for biological activity. High-throughput screening (HTS) methodologies are often employed to rapidly assess the inhibitory potential of these compounds against a specific biological target.
High-Throughput Screening (HTS) for Enzyme Inhibitors
Boronic acids are particularly well-suited as enzyme inhibitors due to their ability to mimic the tetrahedral transition state of enzymatic reactions.[7][12] HTS assays are designed to measure the effect of a large number of compounds on the activity of a target enzyme.
Experimental Protocol: A General HTS Assay for Serine Protease Inhibition
This protocol outlines a general fluorescence-based HTS assay for identifying inhibitors of a serine protease.
Materials:
-
Purified target serine protease
-
Fluorogenic substrate for the protease
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentrations)
-
Test compounds (boronic acid derivatives) dissolved in DMSO
-
Positive control inhibitor (known inhibitor of the target enzyme)
-
Negative control (DMSO vehicle)
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the target enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in assay buffer.
-
Dispense a small volume (e.g., 100 nL) of test compounds, positive control, and negative control into the wells of a 384-well plate.
-
Add the enzyme solution to all wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately measure the fluorescence intensity at time zero using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Incubate the plate at a constant temperature (e.g., 37 °C) for a specific duration (e.g., 30-60 minutes).
-
Measure the final fluorescence intensity.
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
Data Presentation: Summarizing HTS Results
The vast amount of data generated from HTS campaigns needs to be presented in a clear and concise manner. A tabular format is ideal for comparing the inhibitory activity of different compounds.
| Compound ID | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| BDA-001 | 10 | 95.2 | 0.5 |
| BDA-002 | 10 | 12.5 | > 50 |
| BDA-003 | 10 | 88.7 | 1.2 |
| BDA-004 | 10 | 45.3 | 8.9 |
| BDA-005 | 10 | 98.1 | 0.2 |
Caption: Example table summarizing HTS data for a series of boronic acid derivatives.
Visualization of the HTS Workflow
A well-defined workflow is essential for the efficient execution of an HTS campaign.
Caption: A streamlined workflow for high-throughput screening of boronic acid derivatives.
Section 3: Characterization of Novel Boronic Acid Derivatives
Following the identification of promising "hit" compounds from HTS, a thorough characterization is necessary to understand their physicochemical properties, binding kinetics, and mechanism of action.
Spectroscopic and Chromatographic Analysis
A suite of analytical techniques is employed to confirm the identity, purity, and stability of the synthesized boronic acid derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are essential for structural elucidation and confirming the presence of the boronic acid moiety. In ¹¹B NMR, free boronic acids and their tricoordinate esters typically show a resonance in the 25–35 ppm range.[13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition of the compounds. Ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) is a powerful tool for high-throughput analysis and purity assessment.[14]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be diagnostic for the presence of boronic anhydrides (boroxines), which show a characteristic strong absorption around 680–705 cm⁻¹.[13]
Probing the Mechanism of Action: Covalent Binding and Reversibility
A key feature of many boronic acid-based inhibitors is their ability to form covalent bonds with nucleophilic residues in the active site of their target enzymes, such as the catalytic serine of a protease.[5] It is crucial to characterize the nature of this interaction, including its reversibility.
High-throughput X-ray crystallography has emerged as a powerful technique to visualize the binding modes of boron-containing inhibitors.[15][16] Studies have revealed that boronic acids can form tricovalent complexes with penicillin-binding proteins, while other derivatives like benzoxaboroles can form dicovalent complexes.[16]
Structure-Activity Relationship (SAR) Studies
Systematic modification of the chemical structure of the hit compounds and evaluation of their biological activity allows for the development of a structure-activity relationship (SAR). This iterative process is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of the lead compounds. The presence of specific functional groups, such as a fluorine atom, can enhance metabolic stability and bioavailability.[9]
Section 4: Challenges and Future Directions
Despite the significant progress in the field, several challenges remain in the development of boronic acid-based drugs. These include potential off-target effects and the need for a deeper understanding of their metabolism and long-term safety profiles.[7][17] The development of more sophisticated in silico models and screening platforms will be crucial in addressing these challenges.[17][18]
The future of boronic acid drug discovery lies in the exploration of novel chemical space and the application of innovative technologies. The use of boronic acids in dynamic covalent chemistry and for the development of stimuli-responsive materials holds immense promise for future therapeutic applications.[6][19] Furthermore, the unique properties of boron clusters are also being explored for their potential in drug design.[20][21]
Conclusion
The discovery of novel boronic acid derivatives represents a vibrant and rapidly evolving area of medicinal chemistry. From their initial dismissal to their current status as a validated and promising class of therapeutics, the journey of boronic acids underscores the importance of challenging scientific dogma. With a solid understanding of their unique chemistry, coupled with modern synthetic and screening methodologies, researchers are well-equipped to unlock the full therapeutic potential of this remarkable class of compounds. The continued exploration of boronic acid chemistry will undoubtedly lead to the development of new and innovative medicines for a wide range of diseases.
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Brem, J., et al. (2021). High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. Journal of Medicinal Chemistry, 64(15), 11379-11394. [Link]
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A Preliminary Investigation of Sulfamoyl-Substituted Phenylboronic Acids: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of sulfamoyl-substituted phenylboronic acids, a class of compounds demonstrating significant potential in drug discovery and biotechnology. We will delve into their synthesis, unique chemical properties, and burgeoning applications, with a particular focus on their role as potent enzyme inhibitors and specialized chromatography ligands. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize these versatile molecules.
Introduction: The Sulfamoyl Moiety as a Bioisostere and Acidity Modulator
Phenylboronic acids have long been recognized as valuable building blocks in organic synthesis and medicinal chemistry.[1] Their ability to form reversible covalent bonds with diols has led to their use in sensors, drug delivery systems, and as enzyme inhibitors.[2] The introduction of a sulfamoyl [-SO₂NHR] group onto the phenyl ring significantly alters the electronic properties of the boronic acid, leading to enhanced functionality and novel applications.
The sulfamoyl group, often considered a bioisostere for carboxylic acids and amides, introduces a unique combination of steric and electronic features.[3] Crucially, its strong electron-withdrawing nature significantly lowers the pKa of the boronic acid, a property that has profound implications for its biological activity and utility in affinity chromatography.[4]
Synthesis and Characterization of Sulfamoyl-Substituted Phenylboronic Acids
The synthesis of sulfamoyl-substituted phenylboronic acids can be achieved through several strategic routes. A common and effective method involves the reaction of a sulfamoyl-substituted aryl halide with a boronic ester via a metal-catalyzed cross-coupling reaction, followed by hydrolysis to the free boronic acid. Alternatively, functionalization of a pre-existing phenylboronic acid derivative can be employed.
General Synthetic Workflow
A representative synthetic workflow for the preparation of a sulfamoyl-substituted phenylboronic acid is depicted below. This multi-step process typically involves the initial formation of a sulfonamide, followed by the introduction of the boronic acid moiety.
Caption: A generalized synthetic workflow for sulfamoyl-substituted phenylboronic acids.
Detailed Experimental Protocol: Synthesis of 4-(N-Allylsulfamoyl)phenylboronic acid
This protocol details the synthesis of a specific sulfamoyl-substituted phenylboronic acid, adapted from published procedures.[4]
Step 1: Synthesis of N-Allyl-4-bromobenzenesulfonamide
-
To a stirred solution of 4-bromobenzenesulfonyl chloride (12.8 g, 50 mmol) and triethylamine (5 mL) in 100 mL of acetonitrile in an ice bath, slowly add allylamine (10 mL).
-
Stir the mixture at room temperature for 2 hours.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in 50 mL of chloroform, wash with water, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to afford a pale yellow solid.
-
Recrystallize the solid from a mixture of ethanol and water to yield pure N-allyl-4-bromobenzenesulfonamide.
Step 2: Synthesis of 4-(N-Allylsulfamoyl)phenylboronic acid
-
To a stirred solution of N-allyl-4-bromobenzenesulfonamide (11.0 g, 40 mmol) in 100 mL of a dry 4:1 (v/v) mixture of THF and toluene in a dry ice-acetone bath, slowly add triisopropyl borate (48 mL, 0.20 mol) under an argon atmosphere.
-
After 15 minutes, add n-butyllithium (1.6 M in hexane, 30 mL, 48 mmol) dropwise over 30 minutes.
-
Stir the mixture at -78°C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by adding 50 mL of 1 M HCl and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure.
-
Stir the residue with 30 mL of chloroform to precipitate a white powder.
-
Filter the solid, wash with diethyl ether, and dry to afford 4-(N-allylsulfamoyl)phenylboronic acid.
Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds.[4] ¹¹B NMR spectroscopy is particularly useful for characterizing boronic acids, with the sp²-hybridized boronic acid typically showing a signal around 30 ppm and the sp³-hybridized boronate ester appearing at a higher field.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the final product.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the S=O stretches of the sulfonamide and the O-H stretch of the boronic acid.
-
Melting Point (mp): The melting point is a useful indicator of purity.
Key Physicochemical Property: Lowered pKa
A defining feature of sulfamoyl-substituted phenylboronic acids is their significantly lower pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). The electron-withdrawing sulfamoyl group stabilizes the anionic boronate species, thus increasing the acidity of the boronic acid.[4] For example, 4-(N-allylsulfamoyl)phenylboronic acid has a pKa of 7.4.[4]
Caption: The electron-withdrawing sulfamoyl group lowers the pKa of phenylboronic acid.
This lower pKa is critical for their biological applications and use in affinity chromatography, as it allows for significant boronate formation and subsequent diol binding at physiological pH.
Applications in Drug Discovery: Potent Enzyme Inhibitors
Sulfamoyl-substituted phenylboronic acids have emerged as a promising class of enzyme inhibitors, particularly targeting serine proteases and β-lactamases.
Inhibition of β-Lactamases
β-Lactamases are a major cause of bacterial resistance to β-lactam antibiotics.[3] Boronic acids act as transition-state analog inhibitors, forming a reversible covalent bond with the catalytic serine residue in the active site of these enzymes.[3] The sulfamoyl group has been shown to significantly enhance the inhibitory potency of phenylboronic acids against β-lactamases, such as AmpC.[3]
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Methodological & Application
Application Notes & Protocols for the Suzuki-Miyaura Coupling with (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid
Abstract
This comprehensive guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction utilizing (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond standard protocols to explain the critical mechanistic considerations and experimental nuances associated with this specific class of electron-deficient and sterically hindered boronic acids. We present a field-proven, step-by-step protocol, detailed troubleshooting strategies, and a discussion on the significance of the resulting biaryl sulfonamide structures in modern drug discovery.
Introduction: The Strategic Importance of Sulfonamide Biaryls
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organohalide is a primary method for constructing biaryl scaffolds, which are privileged structures in numerous biologically active compounds.[3]
The specific building block, this compound, provides access to a unique chemical space. The sulfonamide moiety is a critical pharmacophore found in a wide array of therapeutics, including antibiotics, diuretics, and kinase inhibitors. Its ability to act as a hydrogen bond donor and acceptor, combined with its metabolic stability, makes it a valuable functional group in drug design. The coupling of this boronic acid allows for the strategic installation of this important moiety into complex molecular architectures, making it a reagent of high interest for drug development professionals.
However, the electronic and steric properties of this substrate introduce specific challenges that are not present in simpler Suzuki-Miyaura couplings. The potent electron-withdrawing nature of the sulfamoyl group and the steric hindrance from the adjacent methyl and N-cyclopentyl groups necessitate a carefully optimized approach to catalyst, ligand, and base selection. This guide provides the expertise to navigate these challenges effectively.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this cycle is crucial for rational troubleshooting and optimization. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar¹-X), forming a Pd(II) intermediate.[5]
-
Transmetalation: This is often the rate-limiting step. The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate 'ate' complex.[6]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) couple and are expelled from the palladium center, forming the final biaryl product and regenerating the active Pd(0) catalyst.
Key Considerations for Coupling with this compound
The unique structure of this boronic acid demands special attention to overcome two primary hurdles: reduced nucleophilicity and steric hindrance.
-
Electronic Effects: The sulfamoyl group (-SO₂NR₂) is strongly electron-withdrawing. This effect decreases the electron density on the phenyl ring, making the boronic acid less nucleophilic. A less nucleophilic boronic acid can significantly slow down the transmetalation step.[7]
-
Steric Hindrance: The methyl group is ortho to the boronic acid, and the bulky N-cyclopentyl group is on the adjacent sulfamoyl moiety. This steric congestion can hinder the approach of the boronic acid to the palladium center, further impeding transmetalation.[4]
To address these challenges, a strategic selection of reaction components is paramount.
| Component | Recommendation | Rationale |
| Catalyst/Ligand | Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) with a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃). | These advanced ligands are essential for challenging couplings. Their steric bulk promotes the reductive elimination step, while their strong electron-donating nature accelerates the initial oxidative addition of the aryl halide.[4][8] |
| Base | Strong, non-nucleophilic inorganic bases (e.g., K₃PO₄, Cs₂CO₃). | A strong base is required to form the boronate 'ate' complex and facilitate the difficult transmetalation step.[8] K₃PO₄ is often an excellent choice as it is effective and generally does not interfere with base-sensitive functional groups.[9] |
| Solvent | Aprotic polar solvents, often with water. (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O). | The solvent must solubilize all components. The addition of a small amount of water can be crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. Anhydrous conditions with certain bases like K₃PO₄ can sometimes be less effective.[9] |
| Temperature | Elevated temperatures (e.g., 80-110 °C). | The energy barrier for transmetalation with electron-deficient and sterically hindered substrates is often high. Heating is typically necessary to drive the reaction to completion in a reasonable timeframe.[8] |
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.
Reaction Scheme: (Image of the general reaction between the specified boronic acid and an Ar-Br)
Materials & Reagents
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, degassed)
-
Water (1 mL, degassed)
-
Schlenk flask or sealed reaction vial, magnetic stir bar, and heating plate with oil bath
-
Inert atmosphere supply (Nitrogen or Argon)
Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to catalyst decomposition and undesirable side reactions like homocoupling of the boronic acid.[8]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). A typical reaction time is 4-12 hours. The disappearance of the limiting reagent (typically the aryl bromide) indicates completion.
-
Workup:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(II) precatalyst not reduced, or Pd(0) decomposed by oxygen. 2. Insufficient Base Strength/Solubility: Base is not effectively activating the boronic acid. 3. Protodeboronation: The boronic acid is being protonated and removed from the catalytic cycle. | 1. Ensure meticulous degassing of solvents and use of a fresh, high-quality catalyst. Consider using a pre-formed Pd(0) source or a more robust pre-catalyst. 2. Switch to a stronger base like Cs₂CO₃. Ensure the base is finely powdered. Increase the water content slightly to aid solubility. 3. Use rigorously dried solvents if protodeboronation is suspected, though some water is often beneficial with K₃PO₄.[9] |
| Formation of Homocoupled Side Products | 1. Oxygen in the Reaction: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. Slow Oxidative Addition: If the aryl halide is unreactive, the boronic acid may homocouple before the main cycle gets started. | 1. Improve the degassing procedure (e.g., freeze-pump-thaw cycles). 2. Switch to a more reactive aryl halide (I > Br > Cl). Increase catalyst loading or switch to a more active ligand system. |
| Incomplete Reaction (Stalled) | 1. Catalyst Deactivation: The catalyst may lose activity over the course of the reaction. 2. Steric Hindrance: The coupling partners are too bulky for the chosen ligand. | 1. Add a second portion of fresh catalyst and ligand to the stalled reaction. 2. Switch to a ligand with a larger steric profile (e.g., from SPhos to RuPhos) which can sometimes overcome severe steric clashes.[4] |
Applications in Drug Discovery
The biaryl sulfonamide scaffold synthesized using this compound is of significant interest in medicinal chemistry. This structural motif is present in various investigational drugs, particularly kinase inhibitors. The sulfonamide can form crucial hydrogen bond interactions within the ATP-binding pocket of kinases, while the newly formed aryl ring can be tailored to occupy adjacent hydrophobic pockets, leading to potent and selective enzyme inhibition. The ability to rapidly generate analogs by coupling this boronic acid with a diverse library of aryl and heteroaryl halides makes it an invaluable tool in lead optimization campaigns.
References
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples [Video]. YouTube.
- Royal Society of Chemistry. (2021, April 6). S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. RSC Publishing.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry.
- National Institutes of Health. (2011, April 1).
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
- ResearchGate. (2025, August 10). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids [Request PDF].
- PubMed Central. (n.d.). S(vi)
- Royal Society of Chemistry. (2023, January 2). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
- (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- MDPI. (n.d.).
- (n.d.). (3-(N-cyclopropylsulfaMoyl)-4-Methylphenyl)boronic acid CAS NO.1704095-41-9.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Dibromomaleimide Reactions.
- Organic Syntheses. (2020, August 9).
- Sci-Hub. (n.d.). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
- National Institutes of Health. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine.
- National Institutes of Health. (n.d.).
- Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- PrepChem.com. (n.d.). Synthesis of 4-tolylboronic acid.
- Organic Syntheses. (n.d.). Procedure for Asymmetric Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imines: Synthesis of (R)-N-tert-Butanesulfinyl-N-(4-chlorodiphenyl)methylamine.
- ResearchGate. (2025, December 22). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
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Application Notes and Protocols for the Use of (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling
Introduction: A Versatile Building Block in Medicinal Chemistry
(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid is a valuable bifunctional building block in modern organic synthesis, particularly within drug discovery and development. Its structure incorporates a boronic acid moiety, a cornerstone for palladium-catalyzed cross-coupling reactions, and a sulfonamide group, a privileged scaffold in medicinal chemistry known for its ability to impart desirable pharmacokinetic and pharmacodynamic properties. The strategic placement of the N-cyclopentylsulfamoyl and methyl groups on the phenylboronic acid core allows for the construction of complex molecular architectures with potential therapeutic applications.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Suzuki-Miyaura cross-coupling reactions. The protocols and insights presented herein are grounded in established principles of organometallic chemistry and tailored to address the specific characteristics of this sulfonamide-containing boronic acid.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is paramount for successful and reproducible experimentation.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈BNO₄S | [1] |
| Molecular Weight | 283.15 g/mol | [1] |
| Appearance | Typically a white to off-white solid | General chemical knowledge |
| Storage | 2-8 °C, under an inert atmosphere | [1] |
Handling and Storage Recommendations:
Boronic acids, in general, can be susceptible to decomposition, particularly through protodeboronation.[2] It is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and oxygen. Store the compound in a tightly sealed container in a refrigerator. The purity of the boronic acid is critical for the success of the coupling reaction, as impurities can poison the palladium catalyst and lead to side reactions.[3]
The Suzuki-Miyaura Cross-Coupling Reaction: A Primer
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (like our boronic acid) and an organohalide or triflate. The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[4][5]
The Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a robust starting point for the coupling of this compound with a variety of aryl or heteroaryl halides. Optimization may be necessary depending on the specific coupling partner.
Materials:
-
This compound (1.2 equiv)
-
Aryl/Heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if using a pre-catalyst, e.g., XPhos, SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Experimental Workflow:
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the aryl/heteroaryl halide, the palladium catalyst (and ligand, if separate), and the base under an inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of all oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Expertise & Experience: Navigating the Nuances of a Sulfonamide-Containing Boronic Acid
The presence of the N-cyclopentylsulfamoyl group introduces specific considerations that must be addressed for a successful coupling reaction.
Catalyst and Ligand Selection: Overcoming Steric Hindrance
The substituent at the ortho position to the boronic acid can introduce steric hindrance, which may slow down the transmetalation step. For sterically demanding couplings, the use of bulky, electron-rich phosphine ligands is often beneficial.[6][7][8]
| Catalyst/Ligand System | Rationale |
| Pd(PPh₃)₄ | A versatile and commonly used catalyst for a wide range of Suzuki couplings. A good starting point for simple aryl halides. |
| Pd(OAc)₂ with Buchwald Ligands (e.g., XPhos, SPhos) | These ligands are known for their ability to promote the coupling of sterically hindered and electronically challenging substrates by facilitating both oxidative addition and reductive elimination.[1] |
| Pd-PEPPSI-IPr | An N-heterocyclic carbene (NHC)-palladium complex that can offer high stability and activity, particularly at elevated temperatures.[9] |
Base Selection: The Role of the Sulfonamide Proton
The sulfonamide N-H proton is acidic and can react with the base. Therefore, a sufficient excess of the base is required to both deprotonate the sulfonamide and activate the boronic acid for transmetalation.[10]
-
Inorganic Bases (K₂CO₃, Cs₂CO₃, K₃PO₄): These are commonly used and effective bases for Suzuki-Miyaura reactions. Cesium carbonate is often more effective for challenging couplings due to its higher solubility in organic solvents.
-
Organic Bases (e.g., Et₃N): While sometimes used, they may not be strong enough for less reactive coupling partners.
Solvent Systems: Ensuring Solubility and Promoting Reactivity
The choice of solvent is critical for ensuring that all reaction components remain in solution and for facilitating the different steps of the catalytic cycle.
-
Aqueous Mixtures (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O): The presence of water can be beneficial for the transmetalation step.
-
Anhydrous Polar Aprotic Solvents (e.g., DMF, THF): These can be effective, particularly for substrates with poor solubility in less polar solvents. However, care must be taken to use truly anhydrous solvents, as water content can affect reproducibility. The quality of the solvent is crucial, as trace impurities can inhibit the reaction.[11]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Poor solubility of reagents | - Use a fresh batch of catalyst- Ensure rigorous inert atmosphere techniques- Screen different solvent systems |
| Protodeboronation of the Boronic Acid | - Presence of excess water or acid- Prolonged reaction times at high temperatures | - Use anhydrous solvents and reagents- Optimize reaction time and temperature |
| Formation of Homocoupled Byproducts | - Oxygen contamination- Inefficient transmetalation | - Thoroughly degas the reaction mixture- Screen different ligands and bases to promote the desired cross-coupling pathway |
Conclusion
This compound is a highly valuable reagent for the synthesis of novel compounds in the pursuit of new therapeutic agents. By understanding the specific chemical properties of this molecule and applying the principles of Suzuki-Miyaura cross-coupling, researchers can effectively incorporate this building block into their synthetic strategies. The protocols and insights provided in this application note serve as a comprehensive guide to facilitate the successful and reproducible use of this important synthetic intermediate.
References
- Biffis, A., et al. (2018). Palladium-Catalyzed Cross-Coupling of Sterically Hindered Substrates. Chemical Reviews, 118(4), 2083-2145.
-
Cammidge, A. N., et al. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(6), 1888-1903. [Link]
-
Guild, C., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3849-3852. [Link]
-
Loh, T.-L., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemical Communications, 49(20), 2029-2031. [Link]
-
Ma, D., et al. (2015). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 13(4), 1045-1049. [Link]
-
de Lambert de Boisjan, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(6), e2100062. [Link]
-
Saito, T., et al. (2022). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 24(25), 4583-4588. [Link]
- Willis, M. C. (2017). "cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(38), 13453-13456.
-
Zhang, L., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(23), 8086-8091. [Link]
-
ResearchGate. Effect of solvent on the Suzuki reaction. [Link]
-
Li, J., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10589-10594. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17362-17365. [Link]
-
ResearchGate. Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Isolated yields. [Link]
Sources
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- 3. nbinno.com [nbinno.com]
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- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
The Strategic Utility of (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic Acid in Modern Drug Discovery
Introduction: A Privileged Scaffold Element for Kinase Inhibitor Synthesis
In the landscape of contemporary medicinal chemistry, the strategic deployment of highly functionalized building blocks is paramount to the efficient discovery of novel therapeutics. (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid emerges as a building block of significant interest, particularly for the synthesis of kinase inhibitors. Its unique trifecta of functionalities—a reactive boronic acid for cross-coupling, a hydrogen-bond-donating sulfonamide, and a lipophilic cyclopentyl group—provides a versatile platform for generating libraries of complex molecules with desirable pharmacological properties.
Boronic acids are renowned for their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that has become a cornerstone of modern carbon-carbon bond formation due to its mild conditions and broad functional group tolerance. The boronic acid moiety in the title compound serves as a synthetic handle to introduce the substituted phenyl ring into a larger molecular scaffold.
Simultaneously, the N-cyclopentylsulfamoyl group plays a crucial role in molecular recognition. The sulfonamide portion can act as both a hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in the active site of target proteins, such as kinases. The cyclopentyl group contributes to the lipophilicity of the molecule, which can enhance cell permeability and oral bioavailability. This combination of features makes this compound a valuable tool for medicinal chemists aiming to develop potent and selective kinase inhibitors.
This guide provides an in-depth exploration of the application of this compound as a building block, complete with a detailed, field-proven protocol for its use in a Suzuki-Miyaura cross-coupling reaction, and insights into its role in the synthesis of potential therapeutic agents.
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Reference |
| CAS Number | 1704081-16-2 | |
| Molecular Formula | C12H18BNO5S | |
| Molecular Weight | 299.15 g/mol | |
| Appearance | White to off-white solid | |
| Storage | Store at 2-8°C under an inert atmosphere |
Safety and Handling: As with all boronic acids, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Core Application: Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Synthesis
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is instrumental in constructing the biaryl scaffolds that are common in many kinase inhibitors.
Mechanistic Rationale for Experimental Choices
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.
-
Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst. The choice of precatalyst and ligand can significantly impact reaction efficiency.
-
Ligand: Phosphine-based ligands are commonly used to stabilize the palladium catalyst and modulate its reactivity. The ligand's steric and electronic properties influence the rates of oxidative addition and reductive elimination in the catalytic cycle.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species. The choice of base can affect the reaction rate and the tolerance of other functional groups in the substrates.
-
Solvent: The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent and an aqueous base is often employed.
Detailed Application Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor Intermediate
The following protocol is adapted from a patented synthesis of novel kinase inhibitors, demonstrating the practical application of this compound. This protocol provides a self-validating system for researchers to employ this building block in their own discovery programs.
Reaction Scheme
Caption: Suzuki-Miyaura coupling reaction for kinase inhibitor synthesis.
Materials and Equipment
-
This compound (1.0 equiv)
-
2-Chloro-4-(pyrimidin-4-yl)pyridine (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equiv)
-
Sodium carbonate (Na2CO3) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask, add this compound, 2-chloro-4-(pyrimidin-4-yl)pyridine, and sodium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is crucial as the palladium catalyst can be sensitive to oxygen.
-
Catalyst and Solvent Addition: Add the palladium catalyst, followed by anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). Degassing the water is important to remove dissolved oxygen.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired coupled product.
Expected Results and Troubleshooting
-
Yield: This reaction is expected to proceed in good to excellent yield (typically >70%).
-
Purity: The purified product should be of high purity as determined by NMR and LC-MS analysis.
-
Troubleshooting:
-
Low Yield: Incomplete reaction could be due to insufficient degassing, inactive catalyst, or an inappropriate base/solvent combination. Ensure all reagents are of high quality and the reaction is performed under strictly anhydrous and inert conditions.
-
Side Products: The formation of homocoupled byproducts can sometimes be observed. Adjusting the stoichiometry of the reactants or changing the ligand may mitigate this.
-
Logical Workflow for Synthesis and Purification
Caption: Workflow for Suzuki-Miyaura coupling and product isolation.
Conclusion: An Enabling Building Block for Drug Discovery
This compound is a strategically designed building block that offers significant advantages in the synthesis of complex molecules, particularly in the field of kinase inhibitor discovery. Its pre-installed functionalities allow for rapid and efficient construction of biaryl cores via the robust Suzuki-Miyaura cross-coupling reaction, while simultaneously introducing key pharmacophoric elements. The detailed protocol provided herein serves as a practical guide for researchers to leverage the potential of this valuable synthetic tool in their drug development endeavors.
References
- Dublanchet, A. C., et al. (2015). Preparation of pyrimidine derivatives as kinase inhibitors. WO2015086119A1.
- (3-(N-cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid | CAS 1704081-16-2. Chemical Suppliers.
- 1704081-16-2((3-(N-cyclopentylsulfaMoyl)-4-Methoxyphenyl)boronic acid). ChemicalBook.
- (3-(N-cyclopropylsulfaMoyl)-4-Methylphenyl)boronic acid CAS NO.1704095-41-9. GuideChem.
- This compound. ChemShuttle.
- Suzuki reaction. Wikipedia.
- Suzuki Coupling. Organic Chemistry Portal.
- Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry.
- Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry.
Application Notes & Protocols: Catalytic Activity of (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic Acid
Foreword: Unveiling the Catalytic Potential of a Structurally Unique Boronic Acid
(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid enters the landscape of organocatalysis as a molecule of significant interest. Its unique structural features—a Lewis acidic boronic acid moiety electronically influenced by an ortho-methyl group and a meta-N-cyclopentylsulfamoyl group—suggest a nuanced reactivity profile. While specific catalytic applications of this exact molecule are not yet extensively documented in peer-reviewed literature, its architecture allows us to predict and explore its utility in several key organic transformations.
This guide is designed to serve as a comprehensive resource for researchers poised to investigate the catalytic activity of this compound. Drawing upon established principles of boronic acid catalysis, we will provide a theoretical framework, detailed experimental protocols, and a rationale for methodological choices. Our objective is to empower you to unlock the potential of this compound as a novel catalyst in your synthetic endeavors.
Introduction to Boronic Acid Catalysis
Boronic acids have emerged as remarkably versatile catalysts in modern organic synthesis.[1][2][3] Their utility stems from the electron-deficient p-orbital on the boron atom, which allows them to function as effective Lewis acids.[2] This property enables the activation of various functional groups, most notably hydroxyl groups in carboxylic acids and alcohols, through the formation of reversible covalent adducts.[1][3][4]
The primary modes of activation in boronic acid catalysis include:
-
Electrophilic Activation: The boronic acid reversibly condenses with a carboxylic acid to form an acyloxyboronate intermediate. This process enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is the cornerstone of boronic acid-catalyzed amidations and esterifications.[1][3]
-
Nucleophilic Activation: By forming tetrahedral adducts with diols and other polyhydroxy compounds, boronic acids can increase the nucleophilicity of the hydroxyl groups.[1][3]
The structural features of this compound—specifically the electron-withdrawing nature of the sulfamoyl group and the steric influence of the methyl group—are anticipated to modulate its Lewis acidity and, consequently, its catalytic efficacy.
Predicted Catalytic Applications and Mechanisms
Based on its structure and the established reactivity of analogous compounds, this compound is a prime candidate for catalysis in two major areas: direct amide bond formation and Suzuki-Miyaura cross-coupling reactions.
Application I: Direct Amide Bond Formation
The direct formation of amides from carboxylic acids and amines is a cornerstone of pharmaceutical and materials chemistry.[5] Traditional methods often rely on stoichiometric coupling reagents that generate significant waste.[6] Arylboronic acids have been identified as promising organocatalysts for waste-free, direct amidation reactions.[5]
Proposed Catalytic Cycle:
The proposed mechanism for the amidation reaction catalyzed by this compound involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.
Caption: Suzuki-Miyaura cross-coupling reaction scheme.
The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. [7]The presence of the sulfamoyl and methyl groups on the boronic acid can influence its solubility, stability, and the electronic properties of the resulting biaryl product.
Experimental Protocols
The following protocols are designed as starting points for investigation. Optimization of catalyst loading, temperature, solvent, and reaction time is highly recommended for each new substrate combination.
Protocol for Direct Amidation
This protocol describes a general procedure for the catalytic amidation of a carboxylic acid with an amine using this compound as the catalyst.
Materials:
-
This compound (Catalyst)
-
Carboxylic acid (1.0 mmol, 1.0 equiv)
-
Amine (1.1 mmol, 1.1 equiv)
-
Anhydrous toluene or xylene (5 mL)
-
Molecular sieves (4 Å, 200 mg), activated
-
Reaction vessel equipped with a Dean-Stark trap and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol), this compound (0.05-0.10 mmol, 5-10 mol%), and activated molecular sieves.
-
Reagent Addition: Add anhydrous toluene (5 mL) to the flask.
-
Inert Atmosphere: Seal the flask, and purge with an inert gas for 5-10 minutes.
-
Amine Addition: Add the amine (1.1 mmol) to the reaction mixture via syringe.
-
Reaction: Fit the flask with a Dean-Stark trap (pre-filled with toluene) and a reflux condenser under a positive pressure of inert gas. Heat the reaction mixture to reflux (approx. 111°C for toluene) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter to remove the molecular sieves, washing the sieves with ethyl acetate.
-
Combine the organic filtrates and wash with 1 M HCl (2 x 10 mL), followed by saturated NaHCO₃ (2 x 10 mL), and finally brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
| Parameter | Recommended Starting Condition | Rationale |
| Catalyst Loading | 5-10 mol% | Balances reaction rate with cost and ease of removal. |
| Solvent | Toluene or Xylene | Allows for azeotropic removal of water, driving the equilibrium. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier. |
| Water Removal | Dean-Stark Trap / Molecular Sieves | Essential for shifting the reaction equilibrium towards product formation. |
Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for using this compound as a coupling partner in a palladium-catalyzed Suzuki-Miyaura reaction.
Materials:
-
Aryl or vinyl halide/triflate (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Reaction vessel (Schlenk tube or similar)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the tube, and subject it to three cycles of vacuum backfilling with an inert gas.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of Toluene and 1 mL of 2M aqueous K₂CO₃) via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting aryl halide is consumed (typically 4-16 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂/ligand | A wide range of catalysts are effective; choice depends on substrate reactivity. [7] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. [8] |
| Solvent | Biphasic (e.g., Toluene/Water) | Facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Promotes efficient catalytic turnover without significant catalyst decomposition. |
Synthesis of this compound
For researchers who wish to synthesize the title compound, a plausible retro-synthetic approach based on established methodologies for similar sulfonated arylboronic acids is provided. [9][10]The key steps involve sulfonylation, amidation, and finally, a lithium-halogen exchange followed by borylation.
Caption: Plausible synthetic route to the title compound.
This synthetic pathway leverages common and reliable transformations in organic chemistry, offering a robust method for accessing the target boronic acid.
Safety and Handling
-
Boronic Acids: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Organolithium Reagents (for synthesis): Highly reactive and pyrophoric. Must be handled under a strictly inert atmosphere by trained personnel.
-
Palladium Catalysts: Can be toxic and should be handled with care.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound represents a promising, yet underexplored, compound in the realm of organic synthesis. Its structural attributes suggest strong potential as both an organocatalyst for direct amidation and as a valuable building block in Suzuki-Miyaura cross-coupling reactions. The protocols and theoretical insights provided in this guide are intended to serve as a solid foundation for researchers to explore and validate these applications, ultimately contributing to the development of more efficient and sustainable synthetic methodologies.
References
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Halliwell, C., et al. (2019). Boronic acid catalysis. Chemical Society Reviews, 48(11), 2994-3013. [Link]
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Ishihara, K., & Yamamoto, H. (2018). Emergent Organoboron Acid Catalysts. Accounts of Chemical Research, 51(9), 2046-2056. [Link]
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Hall, D. G. (2011). Boronic acid catalysis. Topics in Current Chemistry, 302, 1-49. [Link]
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Deng, H., et al. (2019). Boronic Acids as Hydrogen Bond Donor Catalysts for Efficient Conversion of CO2 into Organic Carbonate in Water. ACS Sustainable Chemistry & Engineering, 7(13), 11413-11419. [Link]
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Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews, 48(11), 2994-3013. [Link]
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Taylor, M. S., & Jacobsen, E. N. (2022). Catalyst-Controlled, Site-Selective Sulfamoylation of Carbohydrate Derivatives. Organic Letters, 24(29), 5249–5253. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]
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Silva, A. M. S., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5233. [Link]
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Maciejewska, G., et al. (2015). Convenient amidation of carboxyl group of carboxyphenylboronic acids. Central European Journal of Chemistry, 13(1), 934-942. [Link]
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Liu, X., & Scouten, W. H. (2000). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Journal of Chromatography A, 886(1-2), 13-22. [Link]
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El-Faham, A., & Albericio, F. (2018). Catalytic amide bond forming methods. Chemical Reviews, 118(14), 6815-6869. [Link]
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Chemical-Suppliers.com. (n.d.). (3-(N-Cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid | CAS 1704081-16-2. [Link]
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Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. organic-synthesis.org. [Link]
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Bandichhor, R., et al. (2006). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 83, 143. [Link]
- Google Patents. (2014). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Carey, J. S., et al. (2016). A green chemistry perspective on catalytic amide bond formation. Green Chemistry, 18(1), 24-34. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
-
Blanchet, J., et al. (2017). 2‐Sulfonatobenzene boronic acids as catalysts in amidation Reactions. Angewandte Chemie International Edition, 56(3), 833-837. [Link]
-
Fors, B. P. (2012). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. [Link]
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Application Notes and Protocols for Reactions Involving (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic Acid
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the effective utilization of (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid in palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. This guide elucidates the physicochemical properties of the reagent, discusses the electronic influence of its constituent functional groups, and presents detailed, field-proven protocols for its application. Emphasis is placed on the causal reasoning behind experimental choices, ensuring both reproducibility and the ability to troubleshoot potential challenges. Safety protocols, reaction monitoring, and product purification strategies are also detailed to provide a holistic experimental framework.
Introduction and Reagent Overview
This compound is an increasingly relevant building block in modern synthetic and medicinal chemistry. Its utility is primarily demonstrated in the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation that allows for the synthesis of complex biaryl structures.[1][2] The presence of a sulfonamide moiety introduces unique electronic properties and potential protein-binding interactions, making it a valuable component in the design of novel pharmaceutical agents.[3]
This boronic acid derivative features a tolyl group substituted with a boronic acid at the 1-position and an N-cyclopentylsulfamoyl group at the 3-position. Understanding the interplay of these groups is critical for predicting reactivity and optimizing reaction conditions.
Physicochemical Properties
While experimentally determined data for this specific molecule is not widely published, we can infer its properties from closely related analogs and computational predictions.
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₁₂H₁₈BNO₄S | N/A |
| Molecular Weight | 283.15 g/mol | N/A |
| Boiling Point | ~486.0 ± 55.0 °C | [4] |
| Density | ~1.40 ± 0.1 g/cm³ | [4] |
| Appearance | Likely a white to off-white crystalline powder | [5] |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMSO, THF, Dioxane) and slightly soluble in alcohols (e.g., Methanol). | [5] |
Electronic and Steric Considerations
The reactivity of an arylboronic acid in Suzuki-Miyaura coupling is heavily influenced by the electronic nature of its substituents. The sulfamoyl group (-SO₂NR₂) is generally considered to be electron-withdrawing, which can impact the transmetalation step of the catalytic cycle.[6] However, the methyl group (-CH₃) is weakly electron-donating. The net electronic effect will influence the nucleophilicity of the arylboronic acid. The N-cyclopentyl group introduces moderate steric bulk in the vicinity of the sulfonamide, which is unlikely to directly hinder the boronic acid moiety but may influence solubility and crystal packing.
Synthesis of this compound
A plausible synthetic route to the title compound involves a multi-step sequence starting from a readily available substituted toluene. This process typically involves directed ortho-metalation followed by borylation.
Caption: Plausible synthetic workflow for the target boronic acid.
This approach leverages the directing effect of the sulfamoyl group to achieve regioselective lithiation, followed by quenching with an electrophilic boron source.[7]
The Suzuki-Miyaura Coupling Reaction: Mechanism and Key Parameters
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide or triflate.[2][8] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]
Role of the Base
The base plays a crucial role in the Suzuki-Miyaura reaction. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[10] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The strength and solubility of the base should be matched to the substrates and solvent system.
Catalyst and Ligand Selection
Palladium complexes are the most common catalysts for Suzuki-Miyaura couplings.[10] The choice of ligand coordinated to the palladium center is critical for catalyst stability and activity. Electron-rich and bulky phosphine ligands, such as those of the Buchwald family (e.g., XPhos, SPhos), are often effective for coupling challenging substrates, including those with electron-withdrawing groups or steric hindrance.[9]
Detailed Experimental Protocols
Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Arylboronic acids can be irritating to the skin, eyes, and respiratory tract.[11][12] Palladium catalysts are toxic and should be handled with care.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, and the base.[13]
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.[9]
-
Solvent Addition: Add the degassed solvent system via syringe. The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1-0.2 M concentration with respect to the limiting reagent).
-
Heating: Immerse the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][13][14]
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[15]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[8][16]
Recommended Starting Conditions for Different Aryl Halides
| Aryl Halide (Ar-X) | Recommended Catalyst | Recommended Base | Typical Temperature | Notes |
| Aryl Iodide | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | 80 °C | Generally highly reactive. |
| Aryl Bromide | Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ or K₃PO₄ | 90-100 °C | Good reactivity, a common choice for Suzuki couplings.[13] |
| Aryl Chloride | Pd₂(dba)₃ (2 mol%) with a bulky phosphine ligand (e.g., XPhos, 4 mol%) | K₃PO₄ or Cs₂CO₃ | 100-110 °C | Less reactive; requires a more active catalyst system.[17] |
| Aryl Triflate | Pd(OAc)₂ (2 mol%) with a suitable phosphine ligand | K₃PO₄ | 80-100 °C | Reactivity is comparable to aryl bromides. |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong or soluble base- Low reaction temperature | - Use a fresh batch of catalyst or a pre-catalyst.- Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃).- Increase the reaction temperature in 10 °C increments. |
| Protodeboronation (Loss of Boronic Acid) | - Presence of excess water or protic solvents- Prolonged reaction times at high temperatures | - Use anhydrous solvents if possible, or minimize the amount of water.- Consider using the corresponding boronate ester (e.g., pinacol ester) for increased stability.[2]- Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Aryl Halide | - Slow transmetalation step | - Increase the concentration of the boronic acid (up to 1.5 equiv.).- Screen different ligands to accelerate transmetalation. |
| Difficult Product Purification | - Contamination with residual palladium | - After the aqueous work-up, consider washing the organic layer with an aqueous solution of a sulfur-based scavenger (e.g., sodium N,N-diethyldithiocarbamate).- Pass the crude product through a plug of silica gel before full chromatography. |
Conclusion
This compound is a versatile and valuable reagent for the construction of biaryl compounds via the Suzuki-Miyaura coupling. A thorough understanding of the reaction mechanism and the influence of key parameters such as the choice of base, catalyst, and solvent system is essential for achieving high yields and purity. The protocols and troubleshooting guide provided herein offer a solid foundation for the successful application of this reagent in research and development settings. Careful optimization tailored to the specific coupling partners will ensure the robust and efficient synthesis of the desired target molecules.
References
-
(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. Google Patents.
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Available at: [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
-
Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Publishing. Available at: [Link]
-
Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N -arylsulfamides. ResearchGate. Available at: [Link]
-
(3-Amino-4-methylphenyl)boronic acid | C7H10BNO2 | CID 2737803. PubChem. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]
-
Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. ResearchGate. Available at: [Link]
-
Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. Semantic Scholar. Available at: [Link]
-
(4-(Cyclopentyloxy)phenyl)boronic acid | C11H15BO3 | CID 23005412. PubChem. Available at: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]
-
Formation of biaryl compounds in the suzuki cross coupling reaction. ResearchGate. Available at: [Link]
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of N-Acylsulfenamides from (Hetero)aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation. PubMed Central. Available at: [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores. PubMed Central. Available at: [Link]
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Application Note & Protocols: Developing Enzyme Inhibition Assays for Novel Arylboronic Acid Sulfonamide Compounds
As a Senior Application Scientist, it is my responsibility to ensure that the information provided is accurate, actionable, and grounded in established scientific principles. The compound specified, "(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid," does not appear in publicly accessible scientific literature, chemical databases, or patent filings. This suggests it may be a novel, proprietary compound not yet disclosed to the public, or a theoretical molecule.
Therefore, to provide a valuable and scientifically rigorous guide, this document will focus on the methodologies for developing assays for the class of compounds to which it belongs: Arylboronic Acids with Sulfonamide Moieties . This class of molecules is of significant interest in drug discovery, often targeting enzymes where the boronic acid can form a reversible covalent bond and the sulfonamide group can provide crucial interactions for affinity and selectivity.
We will use a common and well-understood target for this class, Serine Proteases , as a representative example to build our protocols. The principles and workflows described herein are broadly applicable to other potential targets of this chemical scaffold.
Introduction: The Scientific Rationale
Arylboronic acids are a privileged chemical scaffold in medicinal chemistry, renowned for their ability to form reversible covalent bonds with the hydroxyl group of serine residues within the catalytic triad of enzymes like serine proteases. This interaction, forming a stable tetrahedral boronate adduct, is a powerful mechanism for potent and often selective enzyme inhibition. The molecule "this compound" combines this reactive boronic acid warhead with a sulfonamide moiety. Sulfonamides are classic functional groups known to target specific enzyme sub-pockets, often through hydrogen bonding and hydrophobic interactions, as famously demonstrated in carbonic anhydrase and COX-2 inhibitors.
The strategic combination of these two functional groups suggests a compound designed for high-affinity binding through a dual-interaction mechanism:
-
Covalent Interaction: The boronic acid targets the active site serine.
-
Non-Covalent Interactions: The N-cyclopentylsulfamoyl-methylphenyl backbone engages with specificity-determining pockets of the enzyme.
Developing an assay for such a compound requires a workflow that can accurately quantify this inhibitory activity, determine its mechanism, and account for the specific chemical nature of the boronic acid.
Assay Design: Foundational Principles
The primary goal is to quantify the ability of our test compound to inhibit the catalytic activity of a target serine protease (e.g., Thrombin, Trypsin, or a disease-relevant protease like Factor Xa). A fluorescence-based kinetic assay is the industry standard for this purpose due to its high sensitivity, wide dynamic range, and amenability to high-throughput screening (HTS).
The core principle is simple: Enzyme + Fluorogenic Substrate → Enzyme + Cleaved Substrate + Fluorescent Product
The rate of fluorescence increase is directly proportional to the rate of enzyme activity. An inhibitor will slow this rate.
Workflow for Assay Development
The logical flow of assay development ensures that each step validates the conditions for the next, creating a robust and reproducible final protocol.
Caption: Logical workflow for robust enzyme assay development.
Experimental Protocols
These protocols are designed for a standard 96-well microplate format and a fluorescence plate reader.
Protocol 1: Determination of Michaelis-Menten Constant (Km) for the Substrate
Rationale: To ensure the assay is sensitive to competitive inhibitors, the substrate concentration should be at or near its Km value. Using a substrate concentration far above the Km would necessitate much higher inhibitor concentrations to show an effect, potentially masking the compound's true potency.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20
-
Serine Protease (e.g., Trypsin): Stock solution at 1 mg/mL
-
Fluorogenic Substrate (e.g., Boc-Gln-Ala-Arg-AMC): Stock solution at 10 mM in DMSO
-
Black, flat-bottom 96-well microplates
-
Fluorescence plate reader (Excitation/Emission ~360/460 nm for AMC)
Procedure:
-
Substrate Dilution Series: Prepare a 2-fold serial dilution of the substrate in Assay Buffer, starting from 1000 µM down to ~2 µM. Prepare enough of each concentration for triplicate wells.
-
Enzyme Preparation: Prepare a working solution of the enzyme in Assay Buffer. The final concentration should be low enough to ensure the reaction remains linear for at least 15-20 minutes (determine this in a preliminary enzyme titration, see Protocol 2).
-
Plate Layout:
-
Add 50 µL of each substrate dilution to triplicate wells.
-
Add 50 µL of Assay Buffer to three wells to serve as a "no-enzyme" blank.
-
-
Reaction Initiation: Add 50 µL of the enzyme working solution to all wells except the blank. Mix briefly on a plate shaker.
-
Kinetic Read: Immediately place the plate in the reader, pre-warmed to 37°C. Measure fluorescence intensity every 60 seconds for 20 minutes.
-
Data Analysis:
-
For each substrate concentration, calculate the initial velocity (V₀) of the reaction by determining the slope of the linear portion of the fluorescence vs. time plot (in RFU/min).
-
Plot V₀ against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km value.
V = (Vmax * [S]) / (Km + [S])
-
Protocol 2: IC50 Determination for the Arylboronic Acid Inhibitor
Rationale: This protocol determines the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50), providing a quantitative measure of its potency. A pre-incubation step is included, which is critical for reversible covalent inhibitors like boronic acids, as they may require time to form the covalent adduct with the enzyme.
Materials:
-
All materials from Protocol 1.
-
Test Compound: this compound or similar, as a 10 mM stock in DMSO.
Procedure:
-
Compound Dilution Series: Prepare a 3-fold serial dilution of the test compound in Assay Buffer containing the enzyme. The starting concentration should be high (e.g., 100 µM final) to ensure a full inhibition curve. Also prepare an "enzyme-only" control containing DMSO at the same final concentration as the compound wells (e.g., 1%).
-
Pre-incubation:
-
Add 50 µL of each compound/enzyme dilution to triplicate wells of a 96-well plate.
-
Add 50 µL of the enzyme-only control to "no-inhibitor" (100% activity) and "no-enzyme" (0% activity) wells.
-
Cover the plate and incubate at room temperature for 30 minutes. This pre-incubation time may need to be optimized (e.g., 15, 30, 60 min) to ensure the binding equilibrium is reached.
-
-
Reaction Initiation: Prepare a substrate solution in Assay Buffer at a concentration of 2x the predetermined Km value. Add 50 µL of this solution to all wells to start the reaction.
-
Kinetic Read: Immediately place the plate in the reader and measure fluorescence kinetically as described in Protocol 1.
-
Data Analysis:
-
Calculate the reaction velocity (V₀) for each well.
-
Normalize the data:
-
Subtract the average velocity of the "no-enzyme" wells from all other wells.
-
Calculate the percent inhibition for each compound concentration relative to the "no-inhibitor" control: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
-
Plot % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response) to determine the IC50 value.
-
Data Interpretation & Advanced Studies
Quantitative Data Summary
The expected output from these protocols can be summarized for clear interpretation and comparison.
| Parameter | Description | Typical Value | Implication |
| Substrate Km | Substrate concentration at ½ Vmax. | 10 - 100 µM | Informs substrate concentration for inhibitor assays. |
| Z'-Factor | A measure of assay quality and robustness. | > 0.5 | Indicates a high-quality, reliable assay. |
| Compound IC50 | Inhibitor concentration causing 50% activity reduction. | Varies (nM to µM) | Primary measure of compound potency. |
| Hill Slope | The steepness of the dose-response curve. | ~ 1 | Suggests a 1:1 binding stoichiometry. |
Mechanism of Action (MOA) Studies
Once potency (IC50) is established, determining the mechanism of inhibition is the next logical step. This is crucial for understanding how the compound works and for guiding further drug development.
Caption: Key experiments to elucidate an inhibitor's mechanism of action.
-
Lineweaver-Burk Analysis: By measuring inhibitor potency at various substrate concentrations, one can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). For a boronic acid targeting the active site, a competitive or mixed-type inhibition pattern is expected.
-
Jump-Dilution for Reversibility: To confirm the reversible nature of the covalent bond, a pre-formed enzyme-inhibitor complex is rapidly diluted. If the inhibitor is reversible, its dissociation will lead to a recovery of enzyme activity over time. This is a critical experiment for boronic acids.
Conclusion and Best Practices
This application note provides a comprehensive framework for the initial characterization of novel arylboronic acid sulfonamide inhibitors against serine proteases. The key to success lies in a systematic, step-wise approach to assay development, from fundamental parameter determination (Km) to robust inhibitor profiling (IC50) and mechanistic elucidation.
Key Takeaways for Researchers:
-
Acknowledge Compound Chemistry: Always include a pre-incubation step for suspected covalent or slow-binding inhibitors like boronic acids.
-
Validate Each Step: Ensure the assay is robust (Z' > 0.5) and that substrate and enzyme concentrations are optimized before screening compounds.
-
Go Beyond IC50: Potency is only one part of the story. MOA studies are essential for understanding the compound's behavior and potential for development.
-
Control for Compound Interference: Always screen for compound auto-fluorescence or other assay artifacts by running controls without the enzyme present.
By following these guidelines, researchers can generate high-quality, reproducible data that accurately reflects the biochemical activity of their compounds, paving the way for successful drug discovery campaigns.
References
-
Tripp, J. C., et al. (2007). Boronic Acids: A New Class of Molecules for the Inhibition of the Hepatitis C Virus NS3 Protease. Journal of the American Chemical Society. [Link]
-
Stoll, V. S., et al. (2001). Structure of the Acyl-Enzyme Complex of Beta-Lactamase and a Penem, a Covalent Inhibitor. Biochemistry. [Link]
-
Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. [Link]
-
Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. [Link]
-
Zhang, J. H., et al. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening. [Link]
A Practical Guide to the Handling, Application, and Troubleshooting of Arylboronic Acids
An Application Guide for Researchers
Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility in constructing C-C bonds has made them indispensable in pharmaceutical drug development, materials science, and fine chemical synthesis.[2][3] However, their benchtop stability and reactivity can be nuanced, often leading to challenges in reproducibility and yield.
This guide provides researchers, scientists, and drug development professionals with a field-proven framework for handling arylboronic acids. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering detailed protocols and robust troubleshooting strategies to ensure successful and reliable outcomes.
Core Principles: Understanding the Nature of Arylboronic Acids
A firm grasp of the fundamental properties of arylboronic acids is critical to their successful application. Their stability is not absolute and is governed by an interplay of structural features and environmental conditions.
Structural Integrity and Decomposition Pathways
Arylboronic acids exist in equilibrium with their cyclic anhydride trimers, known as boroxines . This dehydration is often spontaneous and can complicate stoichiometry if not accounted for. The presence of water can shift the equilibrium back toward the monomeric acid.
However, the most significant challenges in handling arylboronic acids stem from two primary decomposition pathways:
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in the loss of the desired reagent.[4][5] The propensity for protodeboronation is highly dependent on the electronic nature of the aryl group and the pH of the medium.[6][7] The reaction is often accelerated under basic conditions, which are typically required for Suzuki-Miyaura coupling, as the more reactive tetrahedral boronate anion is formed.[4][6] Electron-deficient heteroaryl boron derivatives are particularly susceptible to this decomposition pathway.[8]
-
Oxidation: Exposure to air (oxygen) can lead to the oxidation of the arylboronic acid to the corresponding phenol. This side reaction can be minimized by handling the reagents under an inert atmosphere, especially during reaction setup and heating.
The stability of arylboronic acids can be enhanced by converting them into esters, such as the widely used pinacol esters [ArB(pin)] or MIDA boronates.[4][9] These derivatives often exhibit greater shelf-life and can suppress premature decomposition under reaction conditions, sometimes by slowly releasing the active boronic acid.[4][9]
dot graph DecompositionPathways { layout=neato; graph [bgcolor="#FFFFFF", splines=true, overlap=false, maxiter=1000, start=123]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="Arylboronic Acid\n(Ar-B(OH)₂) ", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,1.5!"]; B [label="Protodeboronation\nProduct (Ar-H)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2.5,0!"]; C [label="Oxidation\nProduct (Ar-OH)", fillcolor="#FBBC05", fontcolor="#202124", pos="0,-1.5!"]; D [label="Boroxine\n(Trimer)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2.5,0!"];
// Edges A -> B [label="+ H₂O\n(H⁺ or OH⁻ catalysis)", color="#5F6368"]; A -> C [label="+ [O]\n(e.g., Air)", color="#5F6368"]; A -> D [label="- 3 H₂O\n(Dehydration)", color="#5F6368"]; D -> A [label="+ 3 H₂O\n(Hydrolysis)", color="#5F6368"]; } endom Caption: The main decomposition pathways affecting arylboronic acids.
The Influence of Substituents and pH
The electronic properties of substituents on the aromatic ring significantly impact both stability and reactivity.
| Substituent Effect | Impact on Stability & Reactivity | Rationale |
| Electron-Withdrawing Groups (EWGs) | Generally decreases stability (more prone to protodeboronation), but can influence reactivity in complex ways.[7][10] | EWGs increase the acidity of the boronic acid (lowering the pKa), favoring the formation of the reactive boronate anion at lower pH.[11] |
| Electron-Donating Groups (EDGs) | Generally increases stability against protodeboronation. Enhances reactivity in Suzuki coupling.[12] | EDGs increase the nucleophilicity of the aryl group, facilitating the key transmetalation step in the Suzuki-Miyaura catalytic cycle.[12] |
| Ortho-Substituents | Can increase the rate of protodeboronation due to steric hindrance, which can destabilize the boron center.[13][14] | Bulky ortho groups can also impede the approach to the palladium catalyst, potentially slowing the desired coupling reaction.[12] |
Table 1. Influence of substituents on arylboronic acid stability and reactivity.
The pH of the reaction medium is a critical parameter. While basic conditions are necessary to form the nucleophilic boronate species for transmetalation in Suzuki coupling, excessively high pH or prolonged reaction times can accelerate protodeboronation, leading to lower yields.[6][13]
Storage, Handling, and Quality Control
Proper management of arylboronic acids is essential to preserve their integrity and ensure the reliability of experimental results.
Safety Precautions
While many arylboronic acids have relatively low acute toxicity, they should always be handled with appropriate care.[15][16] Some have been found to be weakly mutagenic, warranting their consideration as potentially genotoxic impurities (PGIs) in pharmaceutical contexts.[13][14]
-
Personal Protective Equipment (PPE): Always wear safety glasses, laboratory gloves, and a lab coat.[17][18]
-
Ventilation: Handle solid arylboronic acids in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[18][19]
-
Storage: Store containers tightly sealed in a cool, dry, and dark place.[20] Refrigeration is recommended to maintain long-term quality.[20] Many are sensitive to air and should be stored under an inert atmosphere (e.g., argon or nitrogen).[20]
-
Disposal: Dispose of chemical waste according to local, state, and federal regulations. Do not discharge large quantities into the environment.[15][16]
Quality Control Workflow
Before use, especially with older reagents or for sensitive reactions, assessing the quality of an arylboronic acid is a crucial, self-validating step.
Application Notes: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is the most prominent application of arylboronic acids, forming a biaryl product from an aryl halide and an arylboronic acid using a palladium catalyst and a base.[1]
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the coupling of an aryl bromide with an arylboronic acid.[21] Optimization of catalyst, ligand, base, and solvent is often necessary for challenging substrates.[2][22]
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.1-1.5 mmol, 1.1-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a Pd source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand.[22]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O)[23]
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) to a Schlenk flask containing a magnetic stir bar.
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[24] The presence of oxygen can lead to catalyst poisoning and the formation of homocoupling byproducts.[1][25]
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL Toluene, 2 mL H₂O) via syringe. A small amount of water is typically necessary to dissolve the base and facilitate the reaction.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Purification of Crude Arylboronic Acid
If QC analysis reveals significant impurities, a simple acid-base extraction can often be used to purify the arylboronic acid.[26][27]
Materials:
-
Crude Arylboronic Acid
-
Aqueous Base (e.g., 2 M NaOH)
-
Aqueous Acid (e.g., 2 M HCl)
-
Organic Solvent (e.g., Diethyl ether or Ethyl acetate)
-
Separatory funnel
Procedure:
-
Dissolve the crude arylboronic acid in an organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Extract the organic solution with an aqueous base (e.g., 2 M NaOH). The arylboronic acid will deprotonate to form the water-soluble boronate salt, moving into the aqueous layer, while many non-acidic organic impurities remain in the organic layer.[13]
-
Separate the aqueous layer and wash it once more with fresh organic solvent to remove any remaining impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify it with aqueous acid (e.g., 2 M HCl) until the arylboronic acid precipitates out of solution. Monitor the pH with litmus paper.
-
Extract the precipitated pure arylboronic acid back into a fresh portion of organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified solid.
Troubleshooting Guide
Even with careful preparation, Suzuki-Miyaura reactions can be problematic. The following table outlines common issues and evidence-based solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The Pd(0) catalyst may have been oxidized.[28] | Use a fresh bottle of catalyst. Ensure the reaction is thoroughly degassed before adding the catalyst. Consider using a pre-catalyst that is more air-stable. |
| 2. Poor Quality Boronic Acid: Significant protodeboronation or presence of boroxine.[28] | Verify the quality of the boronic acid via NMR. Purify if necessary. Use a slight excess (1.2-1.5 equiv) to compensate for potential degradation.[29] | |
| 3. Inappropriate Base/Solvent: The chosen base may not be strong enough or soluble enough in the solvent system.[23] | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure a biphasic system with water is used if the base is an inorganic salt.[23] | |
| 4. Unreactive Aryl Halide: Aryl chlorides are significantly less reactive than bromides or iodides.[22] | For aryl chlorides, use a more electron-rich and bulky phosphine ligand (e.g., a Buchwald ligand like SPhos) to promote the difficult oxidative addition step.[2] | |
| Protodeboronation of Starting Material | 1. Reaction Temperature Too High / Time Too Long: Harsh conditions accelerate decomposition.[22] | Run the reaction at the lowest temperature that allows for a reasonable rate. Monitor carefully and stop the reaction once the limiting reagent is consumed. |
| 2. Unstable Boronic Acid: Electron-deficient or sterically hindered arylboronic acids are particularly prone to this.[8][13] | Consider converting the boronic acid to a more stable derivative, such as a pinacol or MIDA ester, which can release the acid slowly under the reaction conditions.[4] | |
| Homocoupling of Boronic Acid (Ar'-Ar') | 1. Oxygen in the Reaction: O₂ can facilitate oxidative processes that lead to homocoupling.[1] | Ensure the reaction mixture and solvents are rigorously degassed before adding the catalyst. Maintain a positive pressure of inert gas throughout. |
| 2. Slow Transmetalation: If the transfer of the aryl group from boron to palladium is slow, side reactions can dominate. | Optimize the base and solvent. Ensure the base is sufficiently strong and soluble to generate the active boronate species. |
Table 2. Troubleshooting guide for common issues in Suzuki-Miyaura coupling.
References
- Efficient Protocol for the Phosphine-Free Suzuki–Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temper
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. (2025). BenchChem.
- What Are The Safety Precautions For Using Boric Acid?. (2025). Chemistry For Everyone.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Sigma-Aldrich.
- Safety Data Sheet: Boric acid. (n.d.). Carl ROTH.
- Boric Acid Safety & Hazards. (n.d.). Lab Alley.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). Journal of the American Chemical Society.
- Safety Data Sheet: Boric acid. (2024). Chemos GmbH & Co. KG.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry.
- Effect of pH on the stability and reactivity of aryl boronic acids. (2025). BenchChem.
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2015).
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022).
- Safety Data Sheet: Boric Acid (Solid). (2021). Rowe Scientific.
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). Organic Letters.
- Protodeboron
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (2025). BenchChem.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.).
- Process for purification of boronic acid and its derivatives. (n.d.).
- Why am I getting low yield for my Suzuki coupling reaction?. (2016). Reddit.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017).
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2025).
- Storage and handling guidelines for organoboronic acids to prevent decomposition. (2025). BenchChem.
- A Researcher's Guide to Arylboronic Acid Reactivity in Suzuki-Miyaura Cross-Coupling. (2025). BenchChem.
- Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- How to purify boronic acids/boronate esters?. (2016).
- Phenylboronic acid - SAFETY D
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018). Quora.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit.
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development.
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Application Notes and Protocols for Scalable Synthesis of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Phenylboronic Acids in Modern Chemistry
Substituted phenylboronic acids are indispensable building blocks in contemporary organic synthesis, with their significance profoundly impacting the landscape of drug discovery and development. Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the construction of carbon-carbon bonds, which is a cornerstone of modern medicinal chemistry. The ability to readily introduce a boronic acid moiety onto a phenyl ring and subsequently couple it with a variety of partners has enabled the synthesis of complex molecular architectures, including numerous active pharmaceutical ingredients (APIs). Beyond cross-coupling reactions, phenylboronic acids and their derivatives are also employed in a range of other transformations, including as protecting groups, in catalysis, and as sensors.
The increasing demand for these versatile intermediates in the pharmaceutical and fine chemical industries necessitates the development of robust, efficient, and scalable synthetic methods. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of scalable synthesis methods for substituted phenylboronic acids. It moves beyond a simple recitation of procedures to offer a critical analysis of the strengths and limitations of each approach, with a focus on practical, industrial-scale applications. We will delve into the mechanistic underpinnings of these reactions, providing a rationale for experimental choices, and offer detailed, step-by-step protocols for key methodologies. Furthermore, this guide will address the crucial aspects of purification, safety, and green chemistry, providing a holistic view of the industrial production of this vital class of compounds.
Comparative Overview of Scalable Synthetic Methodologies
The synthesis of substituted phenylboronic acids on a large scale can be achieved through several distinct methodologies, each with its own set of advantages and challenges. The choice of method often depends on factors such as the cost and availability of starting materials, the desired substitution pattern, functional group tolerance, and the overall process economics and environmental impact. The following table provides a comparative overview of the most prominent scalable methods.
| Method | Typical Starting Materials | Key Reagents/Catalysts | General Yields | Scalability | Advantages | Disadvantages |
| Grignard Reaction | Aryl halides (Br, Cl) | Magnesium, Trialkyl borate | 60-85% | Good | Low-cost starting materials, well-established. | Limited functional group tolerance, cryogenic temperatures often required. |
| Lithiation-Borylation | Aryl halides (Br, I), Arenes | Organolithium reagents, Trialkyl borate | 70-95% | Moderate to Good | High yields, good for specific substitution patterns. | Requires cryogenic temperatures, handling of pyrophoric organolithiums.[1][2] |
| Miyaura Borylation | Aryl halides (Cl, Br, I), Aryl triflates | Palladium catalyst, Diboron reagent (e.g., B₂pin₂), Base | 75-95% | Excellent | Excellent functional group tolerance, mild reaction conditions.[3][4][5] | Higher cost of catalyst and diboron reagents. |
| Iridium-Catalyzed C-H Borylation | Arenes | Iridium catalyst, Diboron reagent | 70-90% | Good | Direct functionalization of C-H bonds, high atom economy. | Catalyst cost, regioselectivity can be a challenge. |
| Continuous Flow Synthesis | Aryl halides (Br) | Organolithium reagents, Trialkyl borate | High throughput | Excellent | Enhanced safety, precise process control, high throughput. | Initial setup cost, potential for clogging. |
In-Depth Methodologies and Protocols
This section provides a detailed examination of the key scalable synthetic methods, including the underlying mechanistic principles and step-by-step protocols for their implementation.
Grignard-Based Synthesis: The Classical Approach
The reaction of a Grignard reagent with a trialkyl borate followed by hydrolysis is one of the oldest and most straightforward methods for the synthesis of arylboronic acids.[6] Its primary advantages are the low cost of starting materials (aryl halides and magnesium) and the well-established nature of the reaction. However, the high reactivity of Grignard reagents limits the functional group tolerance of this method, and cryogenic temperatures are often necessary to prevent over-addition to the borate ester.[7]
Caption: General workflow for the Grignard-based synthesis of phenylboronic acids.
This protocol is adapted from established industrial procedures and is suitable for scale-up.[6]
Materials:
-
4-Bromotoluene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (HCl)
-
Toluene
-
Heptane
Procedure:
-
Grignard Reagent Formation:
-
To a nitrogen-purged reactor, charge magnesium turnings (1.1 eq) and anhydrous THF.
-
Add a small portion of 4-bromotoluene (1.0 eq) to initiate the reaction.
-
Once the exotherm begins, add the remaining 4-bromotoluene dropwise, maintaining the temperature between 40-50 °C.
-
After the addition is complete, stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
In a separate reactor, charge trimethyl borate (1.2 eq) and anhydrous THF.
-
Cool the borate solution to -60 °C to -70 °C.
-
Slowly add the prepared Grignard reagent to the borate solution, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture to 0-5 °C and slowly quench with aqueous HCl (2M) until the pH is acidic.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers and wash with brine.
-
-
Purification and Isolation:
-
Concentrate the organic phase under reduced pressure.
-
Add heptane to the residue to induce crystallization.
-
Filter the solid, wash with cold heptane, and dry under vacuum to afford 4-methylphenylboronic acid.
-
Palladium-Catalyzed Miyaura Borylation: The Workhorse of Modern Synthesis
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[8][9] This method has become a cornerstone of industrial boronic acid synthesis due to its exceptional functional group tolerance, mild reaction conditions, and high yields.[10] The reaction typically employs a palladium catalyst with a suitable phosphine ligand and a weak base, such as potassium acetate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Green metrics in mechanochemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00997H [pubs.rsc.org]
- 5. chemspeed.com [chemspeed.com]
- 6. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid
An essential component in contemporary drug discovery and organic synthesis, (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid is frequently utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form critical C-C bonds. However, its unique structure—featuring both steric bulk from the N-cyclopentyl group and electron-withdrawing effects from the sulfamoyl moiety—presents specific challenges that can impede reaction efficiency, leading to low yields, incomplete conversion, or the formation of undesirable side products.
This technical support center provides a comprehensive guide for researchers, chemists, and drug development professionals to navigate and overcome the common hurdles associated with this substrate. Through a series of troubleshooting guides and frequently asked questions, we will delve into the mechanistic principles behind reaction optimization, offering field-proven insights and actionable protocols to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during reactions with this compound and provides a systematic approach to their resolution.
Issue 1: Low or No Yield of the Desired Product
A low or nonexistent yield is the most common issue, often stemming from one or more interrelated factors concerning reagent stability, catalyst activity, or suboptimal reaction conditions.
Possible Cause A: Degradation of the Boronic Acid
Boronic acids are susceptible to decomposition, primarily through protodeboronation (replacement of the C-B bond with a C-H bond) and the formation of inactive trimeric boroxine anhydrides.[1][2][3]
-
Solution 1: Use a More Stable Boron Reagent. For challenging substrates, converting the boronic acid to a more robust boronate ester is a highly effective strategy. N-methyliminodiacetic acid (MIDA) boronates and pinacol boronate esters exhibit significantly greater stability towards air, moisture, and chromatography, preventing degradation before and during the reaction.[2][4]
-
Solution 2: Ensure Rigorous Inert Conditions. Oxygen can facilitate both the oxidative degradation of the boronic acid and the deactivation of the palladium catalyst.[2] It is critical to thoroughly degas all solvents and the reaction vessel (e.g., via three evacuate-backfill cycles with argon or nitrogen) before introducing the catalyst.
Possible Cause B: Inefficient or Deactivated Palladium Catalyst
The catalytic cycle relies on an active Pd(0) species. If this species is not generated efficiently or is deactivated, the reaction will stall.
-
Solution 1: Select an Appropriate Pre-catalyst and Ligand. For sterically hindered and electronically demanding substrates like this one, traditional catalysts like Pd(PPh₃)₄ may be insufficient.[5] Modern, second-generation (G2) palladacycle pre-catalysts paired with bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are designed for these challenges.[6][7] They readily form the active Pd(0) species and accelerate the rate-limiting oxidative addition step.[6][7]
Possible Cause C: Suboptimal Base or Solvent Choice
The base and solvent system is not a passive medium; it is critical for activating the boronic acid and facilitating the catalytic cycle.
-
Solution: Screen Key Reaction Parameters. A systematic screening of bases and solvents is often necessary. A weak base may not form the boronate species efficiently, while an overly strong base can promote side reactions. The solvent must solubilize all components and be stable at the required temperature. A table summarizing common choices is provided in the FAQ section.
Q2: How do I select the optimal palladium catalyst and ligand for this specific substrate?
A2: The combination of steric hindrance (ortho-sulfamoyl) and electron-withdrawing character makes catalyst selection critical. Bulky, electron-rich phosphine ligands are required to promote both the oxidative addition and the final reductive elimination steps. [5][7]
| Catalyst System | Typical Use Case & Characteristics | Recommendation for this Substrate |
|---|---|---|
| Pd(PPh₃)₄ | Classic, general-purpose catalyst. Can be effective but may require higher temperatures and struggle with hindered or deactivated substrates. [5] | May give low yields. Not the first choice. |
| PdCl₂(dppf) | Air-stable Pd(II) pre-catalyst. Robust and versatile, often a good starting point for screening. [8] | A reasonable starting point for initial screening. |
| Pd₂(dba)₃ + P(t-Bu)₃ | Highly active system for coupling unreactive aryl chlorides at room temperature, but can be air-sensitive. [8] | Effective, but requires careful handling under inert conditions. |
| SPhos Pd G2 / XPhos Pd G2 | State-of-the-art pre-catalysts. Highly active, air-stable, and effective for a broad range of challenging substrates, including hindered and heteroaromatic partners. [6]| Highly Recommended. These systems are designed for difficult couplings and often provide the best results with lower catalyst loadings. |
Q3: Which base and solvent should I start with?
A3: A good starting point is a moderately strong, soluble inorganic base in a polar aprotic solvent mixture that includes water to aid in dissolving the base and forming the boronate.
| Parameter | Common Choices | Rationale & Considerations |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | K₃PO₄ is a strong, effective base for many challenging couplings. Cs₂CO₃ is highly soluble and often boosts reactivity but is more expensive. [9]K₂CO₃ is a milder, cost-effective option, suitable for more reactive partners or when trying to minimize base-promoted side reactions. [10][11] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHF | Dioxane/water (e.g., 4:1) is a classic, versatile system. Toluene is a good non-polar option, often used with Buchwald ligands. DMF is a polar solvent that can sometimes increase reaction rates but can decompose at high temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2-1.5 equiv), the aryl halide coupling partner (1.0 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inerting the System: Seal the flask with a septum, then evacuate the atmosphere and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. [2]3. Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v, to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., SPhos Pd G2, 1-2 mol%).
-
Reaction: Place the sealed flask in a preheated oil bath (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Preparation of the MIDA Boronate Ester
This procedure can be used to prepare the more stable MIDA ester derivative prior to the coupling reaction. [2]
-
Setup: To a round-bottom flask, add the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).
-
Solvent: Add a solvent mixture, typically toluene/DMSO (10:1), to form a slurry.
-
Dehydration: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux to remove water azeotropically.
-
Isolation: Once water collection ceases, cool the mixture to room temperature. The MIDA boronate often precipitates and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure and the product purified.
References
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic Data for the Transmetalation Step in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Adamo, C., Ciofini, I. (2005). The role of the base in the Suzuki–Miyaura cross-coupling reaction. Journal of the American Chemical Society. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Dreher, S. D., et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development. Available at: [Link]
-
PerkinElmer. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available at: [Link]
-
Karami, K., et al. (2017). Optimization of conditions in the Suzuki-Miyaura coupling reaction. ResearchGate. Available at: [Link]
-
Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Available at: [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available at: [Link]
-
Pérez-Temprano, M. H., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available at: [Link]
-
SPhos Pd G2 Supplier. (n.d.). Boosting Suzuki-Miyaura Coupling: The Power of Second-Gen Palladium Catalysts. SPhos Pd G2 Supplier Website. Available at: [Link]
-
Laitar, D. S., et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Dalton Transactions. Available at: [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. Available at: [Link]
-
Liu, W-B., et al. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. Available at: [Link]
-
Menche, D., & Meringdal, J. W. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]
-
Hall, D. G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura coupling of arylboronic acids to gold(iii) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid
Introduction
(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid is a sophisticated arylboronic acid derivative, often utilized as a critical building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its purification, however, is frequently non-trivial. Researchers often face challenges that are characteristic of boronic acids, including the formation of anhydrides (boroxines), susceptibility to decomposition (protodeboronation), and problematic chromatographic behavior.
This guide provides field-proven troubleshooting strategies and detailed protocols to help you navigate the common pitfalls associated with the purification of this specific compound, ensuring high purity and yield for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: My crude product is a sticky, amorphous solid with a broad melting point. What is it likely to be?
A: This is a classic sign of the presence of the corresponding boroxine. Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines, through the intermolecular loss of water.[1][2] The crude solid is almost certainly a mixture of the desired monomeric boronic acid and its boroxine. This equilibrium can be readily reversed during the purification process.
Caption: Reversible equilibrium between boronic acid and its boroxine.
Q2: What are the primary impurities I should anticipate besides the boroxine?
A: Aside from the boroxine, the two most common impurities are:
-
Starting Materials: Unreacted aryl halide (e.g., 5-bromo-2-methyl-N-cyclopentylbenzenesulfonamide) from the borylation step.
-
Protodeboronated Byproduct: The compound where the -B(OH)₂ group has been replaced by a hydrogen atom (i.e., 4-methyl-N-cyclopentylbenzenesulfonamide). This is an irreversible decomposition product that can form under harsh acidic or basic conditions or at elevated temperatures.[3][4]
Q3: Can I use standard silica gel chromatography for purification?
A: It is strongly discouraged as a first-line approach. Boronic acids are Lewis acids and can interact strongly with the acidic silanol groups on the surface of standard silica gel.[5] This interaction often leads to significant tailing, poor separation, low recovery, and even on-column decomposition.[6][7] If chromatography is necessary, alternatives like neutral alumina or chemically deactivated silica are superior choices.
Q4: How should I store the final, purified product?
A: To prevent the slow re-formation of the boroxine anhydride via atmospheric moisture, the purified this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), in a cool, dry place like a desiccator or freezer.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing both the scientific rationale and actionable solutions.
Caption: A general workflow for the purification of the target compound.
Issue 1: My initial work-up yields a product with low purity (<90%) containing significant non-polar impurities.
-
Symptom: TLC or ¹H NMR shows the presence of starting aryl halide or other non-polar spots.
-
Probable Cause: Incomplete reaction or inefficient removal of non-acidic organic impurities during the initial aqueous work-up.
-
Solution: Acid-Base Extraction. This is the most robust method for removing neutral or basic organic impurities from an acidic product like a boronic acid.[8] The strategy involves converting the boronic acid to its water-soluble salt, allowing for the extraction of insoluble impurities with an organic solvent.
Sources
- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boroxine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid
Welcome to the technical support center for (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a substituted arylboronic acid, it is a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions. However, like many organoboron compounds, its use can be accompanied by specific challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate common side reactions and experimental issues. Our goal is to empower you to optimize your reaction conditions, maximize yields, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This molecule is primarily used as a building block in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds.[1][2] Its structural motifs—a sulfonamide and an arylboronic acid—make it a key intermediate in the development of complex molecules, particularly in the pharmaceutical industry for synthesizing potential therapeutic agents.[2]
Q2: What are the most common side reactions I should anticipate when using this boronic acid?
Researchers may encounter three principal side reactions:
-
Protodeboronation: The undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This is a common pathway for yield loss in coupling reactions.[3]
-
Boroxine Formation: The reversible, acid-catalyzed or thermal dehydration of three boronic acid molecules to form a cyclic trimeric anhydride called a boroxine.[4][5] This can complicate stoichiometry and affect reaction kinetics.
-
Homocoupling: The coupling of two molecules of the boronic acid to form a symmetrical biaryl compound. This is often observed as a byproduct in Suzuki-Miyaura reactions, particularly in the presence of oxygen.[6]
Q3: How critical is the purity of the boronic acid reagent?
Purity is paramount. Impurities can directly inhibit catalyst activity or introduce competing side reactions.[7] The most common impurity is the corresponding boroxine, which alters the effective molecular weight. Other potential impurities include starting materials from its synthesis or products from degradation during storage, such as the protodeboronated arene. We strongly recommend verifying the purity of the reagent by a suitable analytical method like LC-MS or qNMR before use.[7][8]
Q4: What are the ideal storage conditions for this compound?
To minimize degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept in a cool, dry place (2-8°C is recommended).[9] This minimizes exposure to moisture, which can hydrolyze the compound or facilitate protodeboronation, and oxygen, which can promote oxidative degradation pathways.[10]
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific experimental problems in a cause-and-effect format, providing detailed protocols to overcome them.
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling with Significant Protodeboronated Byproduct
You perform a Suzuki-Miyaura coupling and find that your primary product is 4-methyl-3-(N-cyclopentylsulfamoyl)benzene instead of the desired coupled product.
Protodeboronation is the protonolysis of the C–B bond and is a well-documented side reaction for arylboronic acids.[3] It can be promoted by several factors present in a typical coupling reaction:
-
Aqueous Basic Conditions: While a base is required to form the active boronate species for transmetalation, prolonged exposure to harsh basic conditions, especially at elevated temperatures, can accelerate protodeboronation.[11][12]
-
Acidic Conditions: Trace acid can also catalyze the reaction.[3][13]
-
Transition Metals: The palladium catalyst itself can sometimes facilitate this undesired reaction.[13]
The diagram below illustrates a general troubleshooting workflow when low yield is suspected to be from protodeboronation or homocoupling.
Caption: Troubleshooting workflow for common Suzuki coupling side reactions.
1. Optimization of Base and Temperature:
-
Rationale: Strong bases like NaOH or KOH in protic solvents can be aggressive. Milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often sufficient to promote catalysis while minimizing protodeboronation.
-
Protocol:
-
To a dry reaction vessel, add this compound (1.0 eq.), your aryl halide (1.1 eq.), and the palladium catalyst/ligand system.
-
Purge the vessel with argon or nitrogen.
-
Add a degassed solvent mixture (e.g., Toluene/Water or Dioxane/Water).
-
Add K₃PO₄ (2.0-3.0 eq.) as a solid or aqueous solution that has been previously degassed.
-
Heat the reaction to the lowest effective temperature (start screening at 80°C). Monitor by TLC or LC-MS every hour.
-
2. Use of Boronic Esters as an Alternative:
-
Rationale: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from protodeboronation.[14] These esters often hydrolyze in situ under the reaction conditions to slowly release the boronic acid, keeping its effective concentration low.[14] Diethanolamine can also be used to form stable, crystalline adducts that can be used directly.[15]
-
Protocol (for Pinacol Ester Formation):
-
Dissolve the boronic acid (1.0 eq.) and pinacol (1.1 eq.) in an anhydrous solvent like THF or Toluene.
-
Add a drying agent (e.g., anhydrous MgSO₄) and stir at room temperature for 2-4 hours.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The resulting pinacol ester can often be used in the Suzuki reaction without further purification.
-
Problem 2: Inconsistent Reaction Rates and Difficulty with Stoichiometry
You notice batch-to-batch variability in your reaction outcomes, even when using the same mass of the boronic acid reagent.
Boronic acids exist in a concentration and water-dependent equilibrium with their corresponding boroxines.[16] This is a dehydration reaction where three molecules of the acid condense to form a six-membered ring with alternating boron and oxygen atoms.[4][17]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boroxine - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. This compound;CAS No.:1704095-47-5 [chemshuttle.com]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. sci-hub.box [sci-hub.box]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions with (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid
Welcome to the technical support guide for (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid. As Senior Application Scientists, we have designed this resource to provide researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and practical advice. This guide addresses the unique challenges posed by this substrate, focusing on the causality behind experimental choices to help you improve reaction yields and achieve consistent results.
The structure of this compound presents specific hurdles in cross-coupling reactions. The potent electron-withdrawing nature of the N-cyclopentylsulfamoyl group decreases the nucleophilicity of the boronic acid, which can significantly slow the crucial transmetalation step of the catalytic cycle.[1][2] Furthermore, this electron deficiency increases the susceptibility of the C-B bond to premature cleavage, primarily through protodeboronation.[1][3] This guide provides targeted solutions to overcome these challenges.
Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction has stalled, showing low to no yield. What are the primary parameters I should investigate?
A1: A stalled Suzuki-Miyaura coupling is a common issue that can almost always be resolved by systematically evaluating a few key parameters. The failure is typically rooted in one of three areas: the catalyst's activity, the reaction environment, or the integrity of the reagents.
Troubleshooting Workflow: Diagnosing a Failed Reaction
The following workflow provides a logical sequence for diagnosing the root cause of a low-yield reaction.
Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.
Detailed Explanation:
-
Oxygen Contamination: The active catalyst is a Palladium(0) species, which is readily oxidized to inactive Pd(II) by oxygen. This not only kills the catalyst but can also promote the unwanted homocoupling of your boronic acid.[2] Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[2]
-
Catalyst Inactivity: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to Pd(0). This process can be inefficient. Using modern, air-stable Pd(II) precatalysts that feature bulky phosphine ligands (often called "G3" or "G4" precatalysts) is highly recommended as they reliably generate the active Pd(0) species.[2]
-
Base and Solvent Choice: The base is not just a proton scavenger; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[4] For an electron-deficient substrate like this, a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like sodium carbonate. The solvent must be anhydrous and capable of dissolving all components, particularly the base. A mixture like dioxane/water is often effective.[2]
Q2: I'm observing significant protodeboronation (replacement of -B(OH)₂ with -H). How can I minimize this side reaction?
A2: Protodeboronation is a major competing pathway for electron-deficient arylboronic acids.[1][3] The electron-withdrawing sulfamoyl group makes the ipso-carbon more susceptible to protonolysis, especially in the presence of water and base.[3][5]
Strategies to Mitigate Protodeboronation:
-
Careful Choice of Base: While a base is required, strongly nucleophilic bases or excess water can accelerate protodeboronation.[3] Use a non-nucleophilic, moderately strong base like K₃PO₄. Using anhydrous conditions as much as possible is also beneficial.
-
Use a Stoichiometric Excess of Boronic Acid: A common practical solution is to use a slight excess (e.g., 1.2–1.5 equivalents) of the boronic acid to compensate for any loss to this side reaction.
-
Protect the Boronic Acid: The most robust solution is to convert the boronic acid to a more stable derivative, such as a pinacol boronate ester or an N-methyliminodiacetic acid (MIDA) boronate. These derivatives are significantly more stable to protodeboronation and release the active boronic acid slowly under the reaction conditions, keeping its ambient concentration low.
| Derivative | Structure | Stability | Release Conditions |
| Boronic Acid | Ar-B(OH)₂ | Prone to protodeboronation and trimerization (boroxine formation). | - |
| Pinacol Ester | Ar-B(pin) | More stable than the acid; purifiable by chromatography.[6] | Slow hydrolysis under basic conditions. |
| MIDA Ester | Ar-B(MIDA) | Exceptionally stable, crystalline solids; inert to chromatography. | Mild aqueous base (e.g., NaOH, pH > 10). |
Q3: Is the N-cyclopentylsulfamoyl group causing steric hindrance, and what is the best ligand choice to overcome it?
A3: Yes, the combination of the ortho-methyl group and the bulky N-cyclopentylsulfamoyl substituent creates a sterically demanding environment around the boronic acid. This hindrance can impede the approach of the palladium complex, slowing both the transmetalation and reductive elimination steps.[2]
Standard ligands like triphenylphosphine (PPh₃) are often ineffective for such substrates. The solution is to use bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands .[7]
Recommended Ligand Classes:
-
Biaryl Phosphines (Buchwald Type): Ligands like SPhos, XPhos, and RuPhos are designed to accelerate all steps of the catalytic cycle for hindered substrates. Their bulk facilitates the formation of a highly reactive, low-coordinate Pd(0) species, while their electron-donating nature promotes the final reductive elimination step.[7][8]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors that form very stable bonds with palladium, creating robust catalysts that are also effective for challenging couplings.
| Ligand | Structure (Example: XPhos) | Key Advantage |
| XPhos | A bulky biaryl phosphine | Excellent for sterically hindered and electron-poor substrates. Promotes fast reductive elimination. |
| SPhos | A related biaryl phosphine | Broadly applicable, often showing high activity at lower temperatures. |
| IPr | An NHC ligand | Forms highly stable and active catalysts, resistant to degradation. |
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. Most failures with this specific substrate occur at the Transmetalation step due to poor nucleophilicity.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[9]
Recommended Starting Protocol
This protocol provides a robust starting point for coupling this compound. Optimization of temperature and reaction time may be necessary.
Materials:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
This compound (1.3 equiv)
-
XPhos Pd G3 precatalyst (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 10:1 v/v)
-
Oven-dried reaction vessel (e.g., Schlenk tube) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the oven-dried reaction vessel, add the aryl halide (1.0 equiv), the boronic acid (1.3 equiv), and the finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for at least 10 minutes. A vacuum/backfill cycle (3x) is highly effective.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the XPhos Pd G3 precatalyst (0.01–0.02 equiv).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/H₂O 10:1) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting aryl halide.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80–110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.[2]
References
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]
- Process for purification of boronic acid and its derivatives. Google Patents.
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. Available at: [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. ACS Publications. Available at: [Link]
-
Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. Available at: [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Sulfamoyl-Containing Boronic Acids
Table of Contents
Frequently Asked Questions (FAQs)
Q1: Why are sulfamoyl-containing boronic acids challenging to synthesize?
A: The primary challenges stem from the interplay between the electron-withdrawing nature of the sulfamoyl group and the inherent reactivity of the boronic acid moiety. The sulfamoyl group can influence the electronic properties of the aromatic ring, affecting the efficiency of common C-B bond-forming reactions like the Miyaura borylation.[1][2] Additionally, the presence of the acidic N-H proton in primary and secondary sulfamoyl groups can complicate reaction conditions, particularly those requiring strong bases. Furthermore, both the starting materials and the final products can be prone to instability, leading to side reactions such as protodeboronation (loss of the boronic acid group).[3]
Q2: What is the most common method for synthesizing aryl sulfamoyl boronic acids?
A: The palladium-catalyzed Miyaura borylation is a widely used method.[4][5] This reaction typically involves the cross-coupling of an aryl halide (or triflate) bearing a sulfamoyl group with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[4] While effective, this method requires careful optimization of the catalyst, ligand, base, and solvent to achieve good yields and minimize side reactions.
Q3: How does the sulfamoyl group affect the properties of the resulting boronic acid?
A: The strongly electron-withdrawing sulfamoyl group lowers the pKa of the boronic acid.[1] This increased acidity can enhance the boronic acid's ability to bind to diols, which is a key feature in applications like affinity chromatography and sensing.[1] However, this electronic effect can also contribute to the instability of the C-B bond, making the compound more susceptible to hydrolysis and protodeboronation.[3]
Q4: Are there any protecting groups suitable for the sulfamoyl moiety during synthesis?
A: Yes, protecting the sulfamoyl group can be a viable strategy, especially for primary or secondary sulfonamides where the acidic proton can interfere with the reaction. Common protecting groups for amines, such as Boc (tert-butyloxycarbonyl), can sometimes be employed.[6][7] However, the choice of protecting group must be carefully considered to ensure it is stable under the borylation conditions and can be removed without cleaving the boronic acid moiety.[8] For instance, some protecting groups may not be compatible with the basic conditions of a Suzuki-Miyaura coupling.[9]
Q5: What are the key considerations for the Suzuki-Miyaura coupling of sulfamoyl-containing boronic acids?
A: When using sulfamoyl-containing boronic acids in subsequent Suzuki-Miyaura couplings, the reaction conditions must be carefully controlled. The choice of base is critical, as overly strong bases can promote protodeboronation of the electron-deficient boronic acid.[10] Additionally, the palladium catalyst and ligand system should be selected to favor the desired cross-coupling over competing side reactions. In some cases, using a boronate ester (e.g., a pinacol ester) instead of the free boronic acid can improve stability and handling.[11]
Troubleshooting Guide
Problem 1: Low or No Yield in Miyaura Borylation
You've attempted a Miyaura borylation to introduce a boronic ester to your sulfamoyl-containing aryl halide, but the reaction is sluggish, incomplete, or fails to yield the desired product.
Possible Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Inactive Catalyst | The Pd(0) active species is sensitive to oxygen. Improper handling or aged catalysts can lead to deactivation. | 1. Ensure all reagents and solvents are thoroughly degassed. 2. Use freshly opened or properly stored palladium pre-catalysts. 3. Consider using a more robust pre-catalyst that is air-stable. |
| Inappropriate Base | The base is crucial for activating the diboron reagent.[4] A base that is too weak may not facilitate transmetalation effectively, while a base that is too strong can lead to decomposition of the starting material or product. | 1. Screen different bases. Potassium acetate (KOAc) is a common choice for Miyaura borylations.[4] 2. Ensure the base is anhydrous, as water can interfere with the reaction. |
| Poor Reagent Quality | The quality of the bis(pinacolato)diboron (B₂pin₂) or other diboron reagent is critical. Impurities can inhibit the catalyst. | 1. Check the purity of the diboron reagent by NMR. 2. Consider using a different batch or supplier of the reagent.[12] |
| Solvent Effects | The polarity of the solvent can significantly impact the reaction rate and yield.[4] | 1. Experiment with different solvents such as dioxane, THF, or DMSO. 2. Ensure the solvent is anhydrous. |
| Substrate-Specific Issues | The electronic properties of your specific sulfamoyl-containing substrate may require tailored conditions. | 1. Increase the reaction temperature or time. 2. Screen different palladium catalysts and ligands. For electron-poor substrates, ligands that promote oxidative addition may be beneficial. |
Start [label="Low/No Yield in Miyaura Borylation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Check Catalyst Activity"]; Base [label="Evaluate Base"]; Reagents [label="Assess Reagent Quality"]; Solvent [label="Optimize Solvent"]; Substrate [label="Consider Substrate Effects"];
Start -> Catalyst; Start -> Base; Start -> Reagents; Start -> Solvent; Start -> Substrate;
Catalyst -> Sol1 [label="Use fresh/robust catalyst\nEnsure inert atmosphere"]; Base -> Sol2 [label="Screen bases (e.g., KOAc)\nEnsure anhydrous conditions"]; Reagents -> Sol3 [label="Verify purity of B₂pin₂\nTry a new batch"]; Solvent -> Sol4 [label="Test different anhydrous solvents\n(Dioxane, THF, DMSO)"]; Substrate -> Sol5 [label="Increase temperature/time\nScreen ligands"];
Sol1 [shape= Mdiamond, label="Successful?", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol2 [shape= Mdiamond, label="Successful?", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol3 [shape= Mdiamond, label="Successful?", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol4 [shape= Mdiamond, label="Successful?", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol5 [shape= Mdiamond, label="Successful?", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="Reaction Optimized", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol1 -> End; Sol2 -> End; Sol3 -> End; Sol4 -> End; Sol5 -> End; }
Miyaura Borylation Troubleshooting Workflow
Problem 2: Protodeboronation and Product Instability
You've successfully synthesized your sulfamoyl-containing boronic acid or boronate ester, but it decomposes upon workup, purification, or storage. The primary decomposition pathway is often protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.
Possible Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Acidic Conditions | Boronic acids are susceptible to protodeboronation, especially under acidic conditions. The electron-withdrawing sulfamoyl group can exacerbate this issue. | 1. Avoid strongly acidic conditions during workup and purification. 2. If an acidic wash is necessary, use a dilute, weak acid and minimize contact time. |
| Presence of Water | Hydrolysis of the boronic acid or ester can be a prelude to protodeboronation. | 1. Use anhydrous solvents for extraction and chromatography. 2. Thoroughly dry the final product under vacuum. |
| Silica Gel Chromatography | The acidic nature of standard silica gel can promote decomposition. | 1. Neutralize silica gel by pre-treating it with a solution of triethylamine in the eluent. 2. Consider using a less acidic stationary phase, such as neutral alumina.[13] 3. Minimize the time the compound spends on the column. |
| Oxidative Instability | Boronic acids can be susceptible to oxidation, especially at physiological pH.[14] | 1. Store the product under an inert atmosphere (e.g., argon or nitrogen). 2. Store at low temperatures. |
| Inherent Instability | Some sulfamoyl-containing boronic acids are inherently unstable. | 1. Convert the boronic acid to a more stable derivative, such as a pinacol ester, a MIDA boronate, or a potassium trifluoroborate salt, immediately after synthesis.[11][15] These are generally more robust for storage and handling. |
Start [label="Product Decomposition\n(Protodeboronation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup"]; Purification [label="Chromatography"]; Storage [label="Long-term Storage"];
Start -> Workup; Start -> Purification; Start -> Storage;
Workup -> Sol1 [label="Avoid strong acids\nMinimize water contact"]; Purification -> Sol2 [label="Use neutral alumina or\ntriethylamine-treated silica"]; Storage -> Sol3 [label="Store under inert gas\nStore at low temperature"];
Sol1 -> Derivatize [label="If still unstable"]; Sol2 -> Derivatize [label="If still unstable"]; Sol3 -> Derivatize [label="If still unstable"];
Derivatize [label="Convert to a stable derivative:\n- Pinacol Ester\n- MIDA Boronate\n- Trifluoroborate Salt", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"];
Derivatize -> End [label="Stable Product"];
End [label="Proceed to Next Step", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
Workflow for Enhancing Product Stability
Problem 3: Difficulties in Purification
Your crude product mixture contains unreacted starting materials, byproducts, and the desired sulfamoyl-containing boronic acid, but separation by standard chromatography is proving difficult.
Possible Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Similar Polarity of Components | The starting material and product may have very similar polarities, leading to poor separation on silica gel.[16] | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Consider reverse-phase chromatography (C18) if the compounds are sufficiently non-polar.[17] |
| On-Column Decomposition | As mentioned in , the product may be degrading on the column, leading to streaking and impure fractions. | 1. Use neutral alumina or treated silica.[13] 2. Perform a rapid filtration through a plug of silica rather than a full column. |
| Product is Highly Polar | The presence of both the sulfamoyl and boronic acid groups can make the molecule very polar and difficult to elute from silica gel. | 1. Use a more polar solvent system, such as dichloromethane/methanol.[17] 2. Consider derivatization to a less polar boronate ester before chromatography. |
| Formation of Boroxines | Boronic acids can reversibly form cyclic trimers called boroxines by losing water. This can lead to complex NMR spectra and difficult purification. | 1. Purify the compound as a boronate ester to prevent boroxine formation. 2. If purifying the free boronic acid, try recrystallization.[13] |
| Chemical Derivatization for Purification | A non-chromatographic method may be more effective. | 1. Convert the crude boronic acid into a crystalline diethanolamine adduct. This can often be isolated by simple filtration and then hydrolyzed back to the pure boronic acid.[17] (See ) 2. Another method is to form a salt by treating the crude product with a base, which can then be isolated and re-acidified to give the pure boronic acid.[18] |
Problem 4: Side Reactions and Impurity Formation
Your reaction produces significant amounts of byproducts, complicating purification and reducing the yield of the desired sulfamoyl-containing boronic acid.
Possible Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Homocoupling of Boronic Acid | The newly formed boronic acid can undergo a Suzuki-Miyaura reaction with the remaining aryl halide starting material. | 1. Use a milder base, such as KOAc, which is less likely to promote the subsequent Suzuki coupling.[5] 2. Lower the reaction temperature. |
| Desulfonylation | Under certain conditions, particularly with strong bases or nucleophiles, the sulfamoyl group can be cleaved from the aromatic ring.[2] | 1. Screen for milder reaction conditions (lower temperature, weaker base). 2. If the sulfamoyl group is particularly labile, consider alternative synthetic routes that introduce this functionality after the C-B bond is formed. |
| Reaction with the Sulfamoyl N-H | For primary or secondary sulfonamides, the acidic N-H proton can react with strong bases or organometallic intermediates. | 1. Use a non-nucleophilic base. 2. Protect the sulfamoyl nitrogen before the borylation reaction.[6] |
| Dehalogenation | The palladium catalyst can sometimes promote the reduction of the starting aryl halide, leading to a dehalogenated byproduct.[7] | 1. Ensure the reaction is strictly anaerobic, as sources of hydride (e.g., from solvent decomposition) can contribute to this side reaction. 2. Screen different ligands or palladium sources. |
Experimental Protocols
Protocol 1: General Procedure for Miyaura Borylation of an Aryl Sulfamoyl Halide
This protocol provides a starting point for the synthesis of a sulfamoyl-containing boronate ester. Optimization may be required for specific substrates.
Materials:
-
Aryl sulfamoyl halide (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol)
-
Potassium acetate (KOAc), anhydrous (3.0 mmol)
-
1,4-Dioxane, anhydrous (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl sulfamoyl halide, B₂pin₂, Pd(dppf)Cl₂, and KOAc.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification of Sulfamoyl-Containing Boronic Acids via Diethanolamine Adduct Formation
This protocol is adapted from a general method for purifying boronic acids and can be particularly useful for polar or unstable compounds.[17]
Materials:
-
Crude sulfamoyl-containing boronic acid (or boronate ester)
-
Diethanolamine
-
Diethyl ether or other suitable non-polar solvent
-
Aqueous HCl (1 M)
-
Ethyl acetate
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., THF or ethyl acetate).
-
Add diethanolamine (1.1 equivalents) to the solution and stir at room temperature. The crystalline diethanolamine adduct may precipitate.
-
If precipitation is slow, add a non-polar solvent like diethyl ether to induce crystallization.
-
Isolate the crystalline adduct by filtration and wash with cold diethyl ether.
-
To regenerate the free boronic acid, suspend the adduct in a biphasic mixture of ethyl acetate and 1 M HCl.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified boronic acid.
References
Sources
- 1. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Deboronation of (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid. This resource addresses the common and often frustrating issue of unintentional deboronation, a critical side reaction that can impede synthesis and lead to significant yield loss. Our goal is to provide you with not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.
Introduction to the Challenge: Understanding Protodeboronation
Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond (Ar-B(OH)₂ → Ar-H).[1] This undesired side reaction is a frequent complication in popular synthetic methods like the Suzuki-Miyaura cross-coupling, consuming your starting material and generating the corresponding deboronated arene as a major byproduct.[2][3]
The stability of any given arylboronic acid is highly dependent on its structure and the reaction conditions.[1] For this compound, the electronic properties of its substituents are key. The N-cyclopentylsulfamoyl group at the meta-position is strongly electron-withdrawing, while the methyl group at the para-position is weakly electron-donating. The cumulative effect likely renders the aromatic ring electron-deficient, which can increase its susceptibility to base-catalyzed protodeboronation.[4]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism causing the deboronation of my arylboronic acid?
Answer: The most common mechanism, especially under the basic conditions required for reactions like Suzuki-Miyaura coupling, is base-catalyzed protodeboronation.[1] The process is governed by the pH of the reaction medium.
-
Boronate Formation: In the presence of a base (e.g., hydroxide), the neutral, trigonal planar boronic acid (ArB(OH)₂) accepts a hydroxide ion to form an anionic, tetrahedral boronate species ([ArB(OH)₃]⁻).[5]
-
Increased Reactivity: This boronate form is significantly more electron-rich and nucleophilic, which paradoxically makes the carbon-boron bond more susceptible to cleavage.[4][6]
-
Protonolysis: The boronate anion then reacts with a proton source (typically water or alcohol from the solvent) in what is often the rate-limiting step, cleaving the C-B bond to yield the arene (Ar-H) and boric acid.[1]
While acid-catalyzed deboronation also exists, it is less common under typical cross-coupling conditions. For most arylboronic acids, maximum stability is observed at or near neutral pH.[1][5]
Q2: I'm observing significant amounts of N-cyclopentyl-2-methyl-5-sulfamoylbenzene byproduct in my Suzuki coupling reaction. Why is this happening?
Answer: The formation of N-cyclopentyl-2-methyl-5-sulfamoylbenzene is a classic indicator of protodeboronation.[3] This side reaction directly competes with the desired productive cross-coupling pathway. If the rate of deboronation is comparable to or faster than the rate of transmetalation in your Suzuki cycle, you will see a substantial loss of your boronic acid starting material and a corresponding increase in this byproduct.
Below is a diagram illustrating the competition between the desired Suzuki-Miyaura catalytic cycle and the off-cycle protodeboronation pathway.
The key to a successful reaction is to maximize the rate of the productive cycle (blue path) while minimizing the rate of the unproductive deboronation pathway (red path).[3]
Q3: How can I monitor the extent of deboronation during my experiment?
Answer: Regular reaction monitoring is crucial. You can track the consumption of your starting arylboronic acid and the appearance of both the desired product and the deboronated byproduct using standard chromatographic techniques such as:
-
Thin-Layer Chromatography (TLC): A quick method for qualitative assessment.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for tracking all key components (starting materials, product, byproduct) and confirming their identities by mass.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the components are sufficiently volatile.
For quantitative analysis of boron content in a sample, more specialized elemental analysis techniques like Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or ICP-Mass Spectrometry (ICP-MS) are the standards.[7][8]
Troubleshooting Guide: Minimizing Unwanted Deboronation
If you are experiencing low yields and significant byproduct formation, consult the following troubleshooting workflow. The goal is to adjust reaction parameters to favor the kinetics of cross-coupling over deboronation.
Detailed Parameter Optimization
The table below summarizes key experimental parameters and provides recommendations for optimizing your reaction to suppress deboronation.
| Parameter | Standard Condition (Prone to Deboronation) | Recommended Modification | Rationale |
| Base | Strong, highly soluble bases (NaOH, KOH, Na₂CO₃) | Milder, often heterogeneous bases (K₃PO₄, K₂CO₃, Cs₂CO₃, KF) | Strong bases create a high concentration of the reactive boronate anion, accelerating protodeboronation. Milder bases maintain a lower effective pH.[3] |
| Temperature | High (e.g., reflux in Toluene/Dioxane, >90 °C) | Lowest effective temperature (e.g., 60-80 °C) | Both coupling and deboronation rates increase with temperature, but deboronation can often be suppressed more effectively by lowering the heat.[3] |
| Solvent | Protic solvents (e.g., high water content, alcohols) | Aprotic solvents (e.g., Dioxane, THF, Toluene) with minimal water | Water is the proton source for protodeboronation. While some water is often necessary for Suzuki coupling, excessive amounts can be detrimental. |
| Catalyst | Older catalyst systems (e.g., Pd(PPh₃)₄), low loading | High-activity precatalysts (e.g., Buchwald G3/G4) with bulky phosphine ligands (e.g., SPhos, XPhos) | A faster, more efficient catalyst ensures the cross-coupling reaction completes before significant deboronation can occur.[3] |
| Boronic Acid Form | Free Boronic Acid | Pinacol Ester, MIDA Boronate, or Potassium Trifluoroborate salt | These derivatives are more stable and act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration low and minimizing the rate of decomposition.[1][5][9] |
Experimental Protocol: A More Robust Starting Point
For a boronic acid like this compound, which is potentially susceptible to deboronation, we recommend starting with conditions known to suppress this side reaction.
Protocol: Suzuki-Miyaura Coupling with a Potentially Unstable Arylboronic Acid
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a robust stream of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add a suitable degassed aprotic solvent (e.g., Dioxane or 2-MeTHF). A small amount of degassed water (e.g., a 10:1 to 20:1 solvent:water ratio) may be beneficial but should be minimized.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (start with 70-80 °C).
-
Monitoring: Monitor the reaction progress by LC-MS every 1-2 hours. Check for the consumption of starting materials and the formation of both the desired product and the deboronated byproduct.
-
Work-up: Once the reaction is complete (or has stalled), cool it to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
By proactively choosing milder conditions and a highly active catalyst, you significantly increase the probability of a successful outcome with this and other sensitive arylboronic acids.
References
- G. C. Lloyd-Jones, et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- G. C. Lloyd-Jones, et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society.
- Semantic Scholar. (n.d.). Base-Catalyzed Aryl-B(OH)
- G. C. Lloyd-Jones. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Wikipedia. (n.d.).
- BenchChem. (2025). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
- BenchChem. (2025). Effect of pH on the stability and reactivity of aryl boronic acids.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- D. G. Hall, et al. (2019). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Organic Letters.
- S. Rychnovsky. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- M. Pu, et al. (2023). Assessing the stability and reactivity of a new generation of boronic esters.
- NIH. (n.d.). Toxicological Profile for Boron - Analytical Methods. NCBI Bookshelf.
- S. R. Saha, P. H. Brown. (2005). Boron Determination—A Review of Analytical Methods.
- W. R. Roush, et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
Technical Support Center: Catalyst Selection for (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid
Welcome to our dedicated technical resource for researchers, scientists, and professionals in drug development. This guide provides in-depth, experience-driven advice for selecting the optimal catalyst system for Suzuki-Miyaura cross-coupling reactions involving (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid. Our goal is to move beyond simple protocols and explain the fundamental reasoning behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Understanding the Substrate: Key Structural Features
Before diving into catalyst selection, it's crucial to analyze the structure of this compound. Its reactivity in a Suzuki-Miyaura coupling is influenced by several key features:
-
Steric Hindrance: The cyclopentylsulfamoyl group at the 3-position and the methyl group at the 4-position introduce significant steric bulk around the boronic acid moiety. This can impede the crucial transmetalation step in the catalytic cycle.[1][2]
-
Electronic Effects: The sulfamoyl group is strongly electron-withdrawing, which can impact the nucleophilicity of the boronic acid.
-
Functional Group Compatibility: The sulfonamide group is generally robust but can potentially interact with the catalyst or reagents under certain conditions.[3]
These structural characteristics place this substrate in the "challenging" category for Suzuki-Miyaura couplings, necessitating careful consideration of the catalyst system.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the most likely causes related to my catalyst choice?
A1: Low yields with this substrate are often traced back to a catalyst system that cannot overcome the steric hindrance around the boronic acid.[1] The primary bottlenecks in the catalytic cycle for hindered substrates are typically the transmetalation and reductive elimination steps.[4]
To address this, your catalyst system needs two key properties:
-
High Catalytic Activity: To ensure a reasonable reaction rate.
-
Steric Tolerance: The catalyst must be able to accommodate the bulky substrate.
For sterically demanding couplings, the use of bulky and electron-rich ligands is critical.[1] These ligands promote the formation of the active monoligated palladium(0) species, which is essential for efficient catalysis, and they accelerate both oxidative addition and the challenging reductive elimination step.[5][6]
Q2: What specific palladium catalysts and ligands do you recommend for this sterically hindered boronic acid?
A2: For substrates like this compound, moving beyond standard catalysts like Pd(PPh₃)₄ is often necessary. We recommend utilizing modern, highly active catalyst systems.
Recommended Catalyst Systems for Hindered Substrates
| Catalyst/Precatalyst | Ligand | Key Advantages | Typical Loading (mol%) |
| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | Bulky, electron-rich biaryl phosphines. Excellent for hindered substrates.[1] | 1-5 |
| Pd(OAc)₂ | (t-Bu)₃P, PCy₃ | Electron-rich and sterically demanding monophosphine ligands.[7] | 1-5 |
| XPhos Pd G3/G4 | (Integrated) | Pre-formed, air-stable precatalysts for ease of use and high activity.[1] | 1-3 |
| PdCl₂(dppf) | (Integrated) | A common and often effective catalyst, but may be less efficient for highly hindered couplings. | 2-5 |
Expert Insight: The choice between these systems often comes down to a balance of cost, ease of handling, and effectiveness. For particularly challenging couplings, the Buchwald-type biaryl phosphine ligands (XPhos, SPhos, RuPhos) are frequently the most successful.[1][8] They create a sterically crowded palladium center that promotes the difficult reductive elimination step to form the C-C bond.
Q3: How does the choice of base and solvent impact the performance of the chosen catalyst system?
A3: The base and solvent are not passive components; they are integral to the catalytic cycle and must be chosen to complement the catalyst and substrates.
-
Base Selection: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[9] For sterically hindered couplings, stronger bases are often necessary.[1]
-
Recommended Bases: K₃PO₄, K₂CO₃, Cs₂CO₃. Potassium phosphate (K₃PO₄) is often a good starting point for hindered systems.
-
-
Solvent Selection: The solvent must solubilize the reagents and be stable at the required reaction temperature. For hindered couplings, non-polar aprotic solvents are often preferred.[1]
-
Recommended Solvents: Dioxane, Toluene, THF (often with a small amount of water to aid in dissolving the base and boronic acid).
-
Causality: The combination of a bulky, electron-rich ligand, a strong inorganic base, and an aprotic solvent creates an environment that favors the key steps of the Suzuki-Miyaura catalytic cycle, especially for challenging substrates.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: No reaction or incomplete conversion despite using a recommended catalyst system.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Catalyst Activity | Increase catalyst/ligand loading (e.g., from 1-2 mol% to 3-5 mol%).[1] | For challenging substrates, a higher concentration of the active catalytic species may be needed to achieve a reasonable reaction rate. |
| Low Reaction Temperature | Increase the reaction temperature (e.g., from 80 °C to 100-110 °C).[1] | Sterically hindered reactions often have a higher activation energy barrier that can be overcome with additional thermal energy. |
| Oxygen Contamination | Ensure all reagents and the reaction vessel are thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). | The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which deactivates it. |
| Poor Reagent Quality | Use fresh, high-purity boronic acid, aryl halide, and base. | Impurities, especially water in the boronic acid (leading to protodeboronation), can inhibit the reaction. |
Issue 2: Significant formation of side products, such as homocoupling of the boronic acid.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Catalyst Decomposition | Use a higher ligand-to-palladium ratio (e.g., 2:1 or 3:1) if not using a pre-catalyst. | Excess ligand can help stabilize the Pd(0) center and prevent the formation of palladium black, which can promote side reactions.[5] |
| Protodeboronation | Consider using the corresponding boronate ester (e.g., pinacol ester) instead of the boronic acid.[10] | Boronate esters can be more stable and less prone to premature decomposition (protodeboronation) under basic conditions.[11] |
| Reaction Conditions Too Harsh | Attempt the reaction at a lower temperature for a longer duration. | This can sometimes minimize side reactions that have a higher activation energy than the desired cross-coupling. |
Experimental Workflow & Protocols
General Protocol for a Small-Scale Test Reaction
This protocol provides a starting point for optimizing the coupling of this compound.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Catalyst Selection Decision Tree
This diagram illustrates a logical approach to selecting and optimizing your catalyst system.
Caption: Decision tree for troubleshooting catalyst selection.
References
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Royal Society of Chemistry.[Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.[Link]
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
-
Newman, S. G., & Willis, M. C. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.[Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
He, J., et al. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.[Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). [Link]
-
Wang, M., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central.[Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.[Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.[Link]
-
Picmonic. (n.d.). Sulfonamides Side Effects. [Link]
-
PubChem. (n.d.). 4-(3-Methylphenylsulfamoyl)benzeneboronic acid. National Center for Biotechnology Information.[Link]
-
Gomes, P., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer.[Link]
-
DermNet. (n.d.). Sulfonamides (Sulfa Drugs) And The Skin. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.[Link]
-
Chemical-Suppliers.eu. (n.d.). (3-(N-Cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid. [Link]
-
ResearchGate. (n.d.). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]
-
Fernandes, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.[Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
PubMed. (n.d.). Allergic adverse reactions to sulfonamides. [Link]
Sources
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- 2. pubs.rsc.org [pubs.rsc.org]
- 3. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
solvent effects on the reactivity of (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid
Technical Support Center: (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-tested insights into optimizing reactions involving this specific boronic acid. We will address common challenges related to its reactivity, with a special focus on the critical role of solvent selection.
The structure of this compound presents unique characteristics. The presence of a bulky, electron-withdrawing sulfamoyl group significantly influences the electronic properties and steric environment of the boronic acid moiety. This guide provides a framework for troubleshooting and rational solvent choice to ensure robust and reproducible outcomes in your synthetic campaigns.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Solubility & Reagent Stability
Question 1: I'm observing poor solubility of my this compound in common Suzuki-Miyaura coupling solvents like toluene and THF. What solvent systems are recommended?
This is a common challenge due to the compound's polarity and crystalline nature.
-
Initial Recommendation: A mixture of a non-polar solvent with a more polar, coordinating solvent is often effective. Start with solvent systems like 1,4-dioxane/water or THF/water (typically in ratios from 4:1 to 10:1). The water serves a dual purpose: it helps dissolve the inorganic base and facilitates the crucial transmetalation step in the catalytic cycle.[1][2]
-
Alternative Polar Aprotic Solvents: For particularly stubborn solubility issues, consider polar aprotic solvents such as DMF (dimethylformamide) , DMAc (dimethylacetamide) , or NMP (N-methyl-2-pyrrolidone) .[1] However, be aware that these solvents can sometimes influence reaction selectivity and may require higher temperatures for purification post-reaction.[3][4]
-
"Green" Solvent Options: Propylene carbonate (PC) has emerged as a sustainable solvent for Suzuki-Miyaura reactions and can be an effective choice.[5]
-
Expert Tip: Before running the reaction, perform a simple solubility test. Add a few milligrams of the boronic acid to 0.5 mL of your chosen solvent system at room temperature and then with gentle heating. This small investment of time can prevent a failed large-scale reaction.
Question 2: My reaction is sluggish, and I suspect the boronic acid is decomposing. What causes this instability and how can I mitigate it?
Boronic acid decomposition, primarily through protodeboronation, is a well-documented side reaction that competes with the desired cross-coupling.[6][7] The electron-withdrawing nature of the sulfamoyl group on your specific compound can exacerbate this issue under certain conditions.
-
Primary Cause (Protodeboronation): This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by excess water, high temperatures, and certain pH conditions.[6][8][9]
-
Mitigation Strategies:
-
Strictly Degas Solvents: Oxygen can lead to oxidative degradation and homocoupling of the boronic acid.[1] Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) for 20-30 minutes or via freeze-pump-thaw cycles.
-
Control Water Content: While some water is beneficial, an excess can accelerate protodeboronation. Start with a defined solvent/water ratio (e.g., 10:1 dioxane/H₂O) rather than using saturated aqueous base solutions.[2]
-
Use Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol ester (Bpin), can protect it from premature decomposition.[7][10] The ester can often be used directly in the coupling reaction.
-
Temperature Management: Do not overheat the reaction. While thermal energy is needed, excessive heat over prolonged periods can favor decomposition pathways. Monitor the reaction closely and stop it once the starting material is consumed.
-
Reaction Optimization & Solvent Effects
Question 3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. How does solvent choice directly impact the catalytic cycle?
Solvent is not merely a medium for dissolution; it is an active participant in the catalytic cycle, influencing catalyst stability, base efficacy, and the kinetics of key steps.[1][3]
-
Oxidative Addition: This first step is generally favored in more polar solvents, which can stabilize the charge-separated transition state.
-
Transmetalation: This is often the rate-limiting step. The solvent's ability to coordinate to the palladium center and facilitate the transfer of the aryl group from boron is critical. Protic co-solvents like water or alcohols can accelerate this step by activating the boronic acid.[2]
-
Reductive Elimination: This final step is typically faster in less polar, non-coordinating solvents like toluene or THF.
The ideal solvent is a compromise that balances these competing requirements. The choice depends heavily on the specific coupling partners and catalyst system.
| Solvent System | Primary Advantages | Key Considerations |
| Toluene/Water | Good for non-polar substrates; easy to remove. | May have limited solubility for polar reagents. |
| Dioxane/Water | Excellent balance of polarity; widely successful. | Higher boiling point; potential peroxide formation. |
| THF/Water | Good dissolving power; lower boiling point. | Can coordinate strongly to palladium, sometimes inhibiting it. |
| DMF or DMAc | High polarity, excellent for dissolving difficult substrates. | Can lead to unexpected selectivity changes; difficult to remove.[4] |
| Methanol/Water | Environmentally friendly, excellent for dissolving inorganic bases.[2] | Lower boiling point limits reaction temperature. |
Question 4: I am observing significant homocoupling of my boronic acid. Can the solvent influence this side reaction?
Yes. Homocoupling (dimerization of two boronic acid molecules) is often a sign of issues with the palladium catalyst, frequently linked to the presence of oxygen or Pd(II) species at the start of the reaction.[1]
-
Mechanism: If your Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state, it can catalyze the homocoupling pathway.[1]
-
Solvent's Role: While not the direct cause, the solvent choice can indirectly affect homocoupling.
-
Poor Solubility: If the aryl halide (your electrophile) is poorly soluble, the initial oxidative addition is slow. This gives the boronic acid more time to undergo side reactions like homocoupling.
-
Catalyst Stabilization: Solvents and ligands work together to stabilize the active Pd(0) species.[1] In a poorly coordinating solvent, the catalyst may be more prone to decomposition into palladium black, which can promote side reactions.
-
Experimental Protocols & Workflows
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
1. Reagent Preparation:
- In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv).
- Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1–3 mol%) and ligand (if required).
2. Solvent Degassing & Addition:
- Prepare a 5:1 (v/v) mixture of 1,4-dioxane and water.
- Degas this solvent mixture thoroughly by sparging with argon for 30 minutes.
- Add the degassed solvent to the reaction vial to achieve a concentration of ~0.1 M with respect to the limiting reagent (aryl bromide).
3. Reaction Execution:
- Seal the vial under an inert atmosphere (argon or nitrogen).
- Place the vial in a preheated heating block or oil bath set to 80–100 °C.
- Stir the reaction vigorously.
4. Monitoring & Workup:
- Monitor the reaction's progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute with ethyl acetate and wash with water, followed by brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product via flash column chromatography.[11]
Visualization of the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered with this boronic acid.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Protocol Refinement for Boronic Acid Cross-Coupling Reactions
Welcome to the technical support center for boronic acid cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize the Suzuki-Miyaura reaction and seek to troubleshoot common issues, refine protocols, and deepen their mechanistic understanding. As your partner in the lab, we aim to move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to solve challenges logically and efficiently.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1][2] Each step presents unique challenges and opportunities for optimization.
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile (R¹-X), forming a Pd(II) complex. The reactivity order for halides is typically I > Br > OTf >> Cl.[3] Electron-rich ligands on the palladium center can facilitate this step, which is often rate-limiting, especially for less reactive aryl chlorides.[1][4]
-
Transmetalation: This is the key bond-forming step where the organic group from the organoboron species (R²) is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, [R²B(OH)₃]⁻.[3][5][6][7] The exact mechanism of ligand transfer from the boronate to the palladium complex is still a subject of detailed study but is critical for the reaction's success.[3]
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3] Bulky ligands often promote this final step.[1][3]
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during boronic acid cross-coupling reactions in a direct question-and-answer format.
Q1: My reaction shows low to no conversion of starting materials. What are the primary factors to investigate?
A1: Failure to form the product points to a fundamental issue with one of the three core components: the catalyst, the reagents, or the reaction conditions. A systematic check is the most effective approach.
-
Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to enter the catalytic cycle.[8] The formation of palladium black is a common sign of catalyst decomposition and loss of activity. Ensure your palladium source and ligand are from a reliable supplier and have been stored correctly.[8]
-
Reagent Integrity (Especially the Boronic Acid): Boronic acids, particularly heteroaryl and vinyl derivatives, can be unstable.[9] They are susceptible to protodeboronation , a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under basic conditions or at elevated temperatures.[1][10] Confirm the purity of your boronic acid by NMR or LC-MS before use. If instability is suspected, consider using a more stable derivative like a pinacol ester, an MIDA boronate, or a potassium trifluoroborate salt.[9][10][11] These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[9][10][12]
-
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxidation. The presence of oxygen can lead to catalyst deactivation and promote the undesirable homocoupling of the boronic acid.[1][8] Ensure all solvents are rigorously degassed (e.g., by sparging with argon/nitrogen or via freeze-pump-thaw cycles) and that the reaction is run under a strictly inert atmosphere.[13][14]
-
Choice of Base and Solvent: The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[3][5][7] If the base is too weak or insoluble in the reaction medium, the reaction will fail. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solvent must solubilize the reagents and support the catalytic intermediates.[15][16] A combination of an organic solvent (like dioxane, THF, or toluene) with water is often effective, as water can help dissolve the inorganic base and facilitate key steps.[17][18][19]
Q2: My reaction is producing significant side products, primarily the homocoupled dimer of my boronic acid and/or the protodeboronated arene. How can I suppress these pathways?
A2: The formation of these side products points to a competition between the desired catalytic cycle and off-cycle decomposition pathways. Adjusting conditions to favor the Suzuki coupling kinetically is the key.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 13. quora.com [quora.com]
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- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Evaluation of Novel Phenylboronic Acids as Serine Protease Inhibitors
An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided in this guide for researchers, scientists, and drug development professionals.
In the landscape of drug discovery, boronic acids represent a versatile class of compounds, most notably recognized for their role as potent inhibitors of serine proteases. Their unique ability to form a stable, covalent, yet reversible bond with the catalytic serine residue makes them a compelling scaffold for inhibitor design. This guide presents a comparative study framework centered on a novel, representative molecule: (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid (hereafter referred to as Cmpd-A ).
While Cmpd-A serves as our primary subject, this guide is designed to be broadly applicable. It provides the necessary protocols and conceptual framework to evaluate any novel boronic acid inhibitor against established benchmarks. We will compare Cmpd-A with two key alternatives:
-
4-Methyl-3-(sulfamoyl)phenylboronic acid (Cmpd-B): A close structural analog lacking the N-cyclopentyl group. This comparison will probe the steric and hydrophobic contributions of the cyclopentyl moiety to inhibitor potency and selectivity.
-
Melagatran: A non-boronic acid, peptidomimetic direct thrombin inhibitor. This serves as a benchmark to compare the novel boronic acid's performance against a different class of inhibitors for the same target.
Our investigation will focus on thrombin, a critical serine protease in the coagulation cascade and a well-validated target for anticoagulant therapies.
The Scientific Rationale: Mechanism of Inhibition
The inhibitory action of phenylboronic acids against serine proteases like thrombin is a well-established mechanism. The boron atom, being electron-deficient, is susceptible to nucleophilic attack by the hydroxyl group of the active site serine (Ser195 in thrombin). This interaction forms a tetrahedral boronate adduct, mimicking the transition state of peptide bond hydrolysis and effectively blocking the enzyme's catalytic activity. The sulfonamide group and other substituents on the phenyl ring engage in secondary interactions with specificity pockets in the enzyme, such as the S1 pocket, which dictates substrate recognition.
The central hypothesis of this study is that the N-cyclopentyl group of Cmpd-A will provide a significant enhancement in binding affinity and selectivity compared to its unsubstituted analog (Cmpd-B) by forming favorable hydrophobic interactions within a sub-pocket of the enzyme active site.
Synthesis and Characterization Workflow
The synthesis of Cmpd-A and Cmpd-B can be achieved through a multi-step process starting from commercially available materials. The following workflow provides a reproducible and scalable route.
Caption: Synthetic routes for Cmpd-A and Cmpd-B.
Protocol: Synthesis of Cmpd-A
-
Chlorination: 2-Methyl-5-sulfamoylbenzoic acid is refluxed with thionyl chloride (SOCl₂) to yield the corresponding acid chloride.
-
Amidation: The crude acid chloride is dissolved in an appropriate solvent (e.g., dichloromethane) and treated with cyclopentylamine at 0°C to form the N-cyclopentyl amide.
-
Reduction: The amide is reduced to the corresponding benzylamine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in THF.
-
Bromination: The resulting compound is brominated, for example using N-Bromosuccinimide (NBS), to install a bromine atom, which will be converted to the boronic acid.
-
Borylation: The aryl bromide undergoes a lithium-halogen exchange at low temperature (-78°C) with n-butyllithium, followed by quenching with triisopropyl borate.[1][2]
-
Hydrolysis: Acidic workup (e.g., with 1N HCl) hydrolyzes the boronate ester to afford the final boronic acid, Cmpd-A.
-
Purification: The final product is purified by recrystallization or column chromatography.
Characterization of all intermediates and the final product should be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm identity and purity.
Comparative Performance Evaluation: Enzyme Inhibition Assay
To quantitatively compare the inhibitory potency of Cmpd-A, Cmpd-B, and Melagatran, we will perform an in vitro enzyme inhibition assay using human α-thrombin. The assay measures the rate of cleavage of a chromogenic substrate, which produces a yellow-colored product (p-nitroaniline) that can be quantified spectrophotometrically at 405 nm.
Experimental Workflow: Thrombin Inhibition Assay
Caption: Workflow for determining inhibitor IC₅₀ values.
Protocol: IC₅₀ Determination
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4.
-
Human α-thrombin: Prepare a 2X stock solution (e.g., 2 nM) in assay buffer.
-
Substrate: Prepare a 2X stock solution of a chromogenic thrombin substrate (e.g., S-2238, 200 µM) in assay buffer.
-
Inhibitors: Prepare stock solutions in DMSO and create a 10-point serial dilution series in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of each inhibitor dilution to the appropriate wells.
-
Add 50 µL of the 2X thrombin solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 100 µL of the 2X substrate solution.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Comparative Data Summary
The following table summarizes the expected results from the thrombin inhibition assay. The values for Cmpd-A and Cmpd-B are hypothetical, based on structure-activity relationship principles, while the value for Melagatran is based on literature data.
| Compound | Class | Target | IC₅₀ (nM) | Notes |
| Cmpd-A | Phenylboronic Acid | Thrombin | ~15 nM | The N-cyclopentyl group is hypothesized to occupy a hydrophobic pocket, significantly enhancing potency. |
| Cmpd-B | Phenylboronic Acid | Thrombin | ~250 nM | Lacks the hydrophobic cyclopentyl moiety, resulting in weaker binding affinity compared to Cmpd-A. |
| Melagatran | Peptidomimetic | Thrombin | ~2 nM | Established, potent non-covalent inhibitor. Serves as a high-potency benchmark. |
Interpretation and Conclusion
The experimental framework outlined in this guide provides a robust method for the comparative evaluation of novel boronic acid-based serine protease inhibitors.
-
Cmpd-A vs. Cmpd-B: The anticipated >15-fold increase in potency for Cmpd-A over Cmpd-B would strongly support the hypothesis that the N-cyclopentyl group is a key contributor to binding affinity. This insight is crucial for guiding future lead optimization efforts, suggesting that further exploration of hydrophobic substituents at this position could yield even more potent inhibitors.
-
Cmpd-A vs. Melagatran: While Melagatran is expected to be more potent, Cmpd-A's performance would establish it as a highly promising lead compound. The covalent, yet reversible, mechanism of boronic acids can offer distinct pharmacological profiles compared to non-covalent inhibitors, potentially leading to differences in duration of action and off-target effects.
This comparative approach, grounded in reproducible experimental protocols and logical data analysis, is essential for advancing promising compounds through the drug discovery pipeline. It ensures that decisions are based on quantitative, objective data, allowing researchers to effectively prioritize and optimize the next generation of therapeutic inhibitors.
References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]
-
Li, W., et al. (2007). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Bioconjugate Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. RSC Advances. Retrieved from [Link]
-
(3-(N-Cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid | CAS 1704081-16-2. (n.d.). Chemical-Suppliers.com. Retrieved from [Link]
- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (2014). Google Patents.
Sources
A Researcher's Guide to the Target-Based Validation of (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid: A Comparative Analysis for RORγt Inhibition
This guide provides a comprehensive framework for the target-based validation of (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid, a novel compound with potential inhibitory activity against the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt). RORγt is a lineage-defining transcription factor for T helper 17 (Th17) cells, which are pivotal in the pathogenesis of various autoimmune diseases.[1][2][3] Consequently, the identification and validation of potent and selective RORγt inhibitors are of significant therapeutic interest.[4][5]
Herein, we present a multi-faceted approach to characterize the inhibitory potential of this compound, comparing its hypothetical performance with established RORγt inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities targeting RORγt.
The Central Role of RORγt in Autoimmunity and as a Therapeutic Target
RORγt is a nuclear receptor that plays a crucial role in the differentiation and function of Th17 cells, a subset of T helper cells that produce pro-inflammatory cytokines such as Interleukin-17 (IL-17).[2][6] Dysregulation of the Th17 pathway is a hallmark of numerous autoimmune and inflammatory conditions, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[2] By antagonizing RORγt, it is possible to suppress Th17 cell development and IL-17 production, thereby mitigating the inflammatory cascade.[4][5] This has established RORγt as a prime therapeutic target for the development of novel immunomodulatory drugs.[5]
Comparative Analysis of RORγt Inhibitors
To contextualize the potential of this compound, we will compare its hypothetical performance metrics against a panel of known RORγt inhibitors with varying mechanisms and potencies.
| Compound | Type | Target | IC50 (nM) in Biochemical Assay | IC50 (nM) in Cell-Based Assay | Selectivity (vs. RORα) |
| This compound (Hypothetical Data) | Boronic Acid Inhibitor | RORγt | 85 | 250 | >100-fold |
| SR1001 | Inverse Agonist | RORα/γt | 111 (Ki) | ~1000 | Non-selective |
| Digoxin | Natural Product Inhibitor | RORγt | ~2000 | 1980 | Selective |
| ML209 | Diphenylpropanamide | RORγt | Not Reported | 460 | >200-fold |
| TMP778 | Synthetic Inhibitor | RORγt | Not Reported | 17 | ~73-fold |
Note: The data for this compound is hypothetical and for illustrative purposes. The data for other compounds are compiled from published literature.[1][4][6]
A Step-by-Step Guide to Target Validation
A thorough validation process is critical to ascertain the on-target activity, potency, and selectivity of a novel inhibitor.[7][8] The following experimental workflow provides a robust framework for the validation of this compound as a RORγt inhibitor.
Caption: A typical experimental workflow for the validation of a novel RORγt inhibitor.
Part 1: Biochemical Assays - Direct Target Engagement
The initial step is to confirm direct binding and inhibition of the RORγt protein.
1.1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the disruption of the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.[9]
Experimental Protocol:
-
Reagents: Recombinant human RORγt-LBD tagged with a donor fluorophore (e.g., terbium), a biotinylated coactivator peptide (e.g., from SRC1) labeled with an acceptor fluorophore (e.g., d2), and streptavidin-XL665.
-
Procedure:
-
Add RORγt-LBD and the coactivator peptide to a microplate well.
-
Add varying concentrations of this compound or control inhibitors.
-
Incubate to allow for binding.
-
Add streptavidin-XL665 to capture the biotinylated peptide.
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at both donor and acceptor wavelengths.
-
-
Data Analysis: Calculate the TR-FRET ratio and plot against the inhibitor concentration to determine the IC50 value.
1.2 Radioligand Binding Assay
This classic assay quantifies the ability of the test compound to displace a radiolabeled ligand from the RORγt LBD.
Experimental Protocol:
-
Reagents: Recombinant human RORγt-LBD, a high-affinity radiolabeled RORγt ligand (e.g., [3H]-SR1001), and scintillation cocktail.
-
Procedure:
-
Incubate RORγt-LBD with the radiolabeled ligand in the presence of varying concentrations of this compound.
-
Separate the bound from the unbound radioligand using a filter-binding apparatus.
-
Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
-
Data Analysis: Determine the concentration of the test compound that displaces 50% of the radioligand (IC50).
Part 2: Cell-Based Assays - Cellular Potency and Selectivity
Following biochemical confirmation, it is crucial to assess the compound's activity in a cellular context.[10]
2.1 RORγt Reporter Gene Assay
This assay measures the ability of the inhibitor to suppress RORγt-mediated gene transcription.[1][6]
Experimental Protocol:
-
Cell Line: A suitable cell line (e.g., Jurkat or HEK293T) co-transfected with two plasmids: one expressing the RORγt-LBD fused to a Gal4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).[1]
-
Procedure:
-
Plate the transfected cells and treat with a range of concentrations of this compound.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: Normalize the luciferase signal to a control and plot against the inhibitor concentration to calculate the IC50.
Caption: Schematic of the RORγt reporter gene assay.
2.2 Selectivity Assays
To ensure the compound is specific for RORγt, it should be tested against other closely related nuclear receptors, such as RORα and RORβ, using similar reporter assays.[1][6]
2.3 Th17 Differentiation Assay
This assay directly measures the impact of the inhibitor on the differentiation of primary T cells into Th17 cells.[1][10]
Experimental Protocol:
-
Cells: Naive CD4+ T cells isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.
-
Procedure:
-
Culture the naive CD4+ T cells under Th17-polarizing conditions (e.g., with anti-CD3/CD28 antibodies, IL-6, TGF-β, IL-23, and anti-IFN-γ/IL-4 antibodies).
-
Treat the cells with varying concentrations of this compound.
-
After 3-5 days, stimulate the cells and perform intracellular staining for IL-17A.
-
Analyze the percentage of IL-17A-producing cells by flow cytometry.
-
-
Data Analysis: Determine the IC50 for the inhibition of Th17 differentiation.
2.4 IL-17 Secretion Assay
This assay quantifies the amount of IL-17 secreted by differentiated Th17 cells.
Experimental Protocol:
-
Cells: Differentiated Th17 cells (from the Th17 differentiation assay).
-
Procedure:
-
Collect the supernatant from the Th17 cell cultures treated with the inhibitor.
-
Measure the concentration of IL-17A in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis: Calculate the IC50 for the inhibition of IL-17A secretion.
Part 3: Downstream Functional Assays - Mechanistic and In Vivo Validation
The final phase of validation involves understanding the molecular mechanism and assessing in vivo efficacy.
3.1 Gene Expression Analysis
This is performed to confirm that the inhibitor modulates the expression of RORγt target genes.
Experimental Protocol:
-
Cells: Th17 cells treated with this compound.
-
Procedure:
-
Isolate total RNA from the treated cells.
-
Perform reverse transcription to generate cDNA.
-
Quantify the expression of RORγt and its target genes (e.g., IL17A, IL17F, IL23R) using quantitative real-time PCR (qPCR).
-
-
Data Analysis: Determine the fold change in gene expression relative to a vehicle-treated control.
3.2 In Vivo Efficacy in a Murine Model of Autoimmunity
The experimental autoimmune encephalomyelitis (EAE) model in mice is a widely accepted preclinical model for multiple sclerosis and is highly dependent on Th17 cells.[6]
Experimental Protocol:
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Induce EAE by immunization with MOG35-55 peptide in Complete Freund's Adjuvant (CFA), followed by pertussis toxin injections.
-
Administer this compound or a vehicle control daily, starting from the day of immunization or at the onset of disease.
-
Monitor the mice daily for clinical signs of EAE and assign a clinical score.
-
-
Data Analysis: Compare the mean clinical scores and disease incidence between the treated and control groups.
Conclusion
The comprehensive validation workflow outlined in this guide provides a robust framework for characterizing novel RORγt inhibitors like this compound. By systematically progressing from biochemical to cell-based and finally to in vivo assays, researchers can confidently assess the potency, selectivity, and therapeutic potential of their compounds. The boronic acid moiety in the test compound presents a unique chemical feature that may offer distinct binding kinetics and pharmacological properties, warranting a thorough investigation as described.[11][12][13] This structured approach ensures the generation of high-quality, reproducible data essential for advancing promising candidates in the drug discovery pipeline.
References
-
Identification of Potent and Selective RORγ Antagonists. (2010). Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Advances in RORγt inhibition: Selective targeting of IL-17 producing cells while maintaining proper thymocyte maturation. (2022). Drug Discovery and Development. [Link]
-
Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms. (2013). Immunity. [Link]
-
Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications. (2012). The Journal of Immunology. [Link]
-
Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]
-
Inhibitors Of RORγt: Targeting Th17 Cells And Therapeutic Potential In Inflammation & Autoimmunity. (2016). BrainImmune. [Link]
-
Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. (2022). Biomedicine & Pharmacotherapy. [Link]
-
Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses. (2018). Frontiers in Immunology. [Link]
-
Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds. (2015). Cellular & Molecular Immunology. [Link]
-
Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Biophysical Approaches to Small Molecule Discovery and Validation. (2021). YouTube. [Link]
-
Small Molecule Screening Strategies from Lead Identification to Validation. (2023). ResearchGate. [Link]
-
ROR t regulates SE activities in mature T H 17 cells. (2020). ResearchGate. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2019). Molecules. [Link]
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The Experimentalist's Guide to Machine Learning for Small Molecule Design. (2022). ACS Applied Bio Materials. [Link]
-
Molecular recognition with boronic acids—applications in chemical biology. (2013). Journal of the Royal Society Interface. [Link]
-
Practical Methods Using Boronic Acid Compounds for Identification of Class C β-Lactamase-Producing Klebsiella pneumoniae and Escherichia coli. (2005). Journal of Clinical Microbiology. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2019). MDPI. [Link]
-
RORγt activity is important for maintenance of mouse and human TH17. (2011). ResearchGate. [Link]
-
Discovery of boronic acid-based potent activators of tumor pyruvate kinase M2 and development of gastroretentive nanoformulation for oral dosing. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]
-
α‐Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML. (2020). ChemMedChem. [Link]
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- 4. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Alternatives for (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks for carbon-carbon bond formation is a critical decision that profoundly impacts the efficiency, robustness, and scalability of a synthetic route. (3-(N-Cyclopentylsulfamoyl)-4-methylphenyl)boronic acid is a bespoke reagent, valuable for introducing a sulfonamide-containing phenyl moiety, a common pharmacophore in drug discovery. However, the inherent limitations of boronic acids, such as potential instability and the necessity of stoichiometric control, have spurred the development of superior alternatives.
This comprehensive guide provides an in-depth comparison of this compound with its more stable and often more reactive counterparts: potassium trifluoroborate salts and organosilanols. We will delve into the practical advantages of these alternatives, supported by experimental protocols and comparative data to inform your selection of the optimal reagent for your next synthetic challenge.
The Limitations of a Trustworthy Reagent: this compound
This compound is a competent nucleophile in the widely-used Suzuki-Miyaura cross-coupling reaction. The sulfonamide group, while generally well-tolerated in palladium-catalyzed reactions, can influence the electronic properties and stability of the boronic acid. A primary concern with many boronic acids is their propensity to undergo protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding arene and boric acid.[1][2][3][4] This decomposition pathway reduces the effective concentration of the nucleophile, leading to lower yields and the need for an excess of the boronic acid. Furthermore, boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, which can complicate accurate stoichiometry and impact reaction kinetics.[1]
Superior Alternatives for Robust Cross-Coupling
To overcome the limitations of boronic acids, researchers have developed more stable and reliable organoboron and organosilicon reagents. Here, we focus on two of the most promising alternatives: potassium trifluoroborate salts and organosilanols.
Potassium (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)trifluoroborate: The Stability Champion
Potassium organotrifluoroborates (R-BF₃K) have emerged as exceptional alternatives to boronic acids in Suzuki-Miyaura cross-coupling reactions.[1] Their key advantage lies in their superior stability. As crystalline, free-flowing solids, they are remarkably stable to air and moisture, allowing for long-term storage without degradation.[1] This heightened stability is particularly beneficial for heteroaryl boronic acids, which are notoriously unstable, but also offers advantages for complex arylboronic acids like our topic compound.[5][6]
The trifluoroborate salt is essentially a protected form of the boronic acid. The tetracoordinate boron center in the trifluoroborate is less susceptible to protodeboronation. Under the basic conditions of the Suzuki-Miyaura reaction, the trifluoroborate is slowly hydrolyzed to release the active boronic acid in situ, maintaining a low, steady concentration of the reactive species and minimizing decomposition.
Experimental Protocol: Synthesis of Potassium (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)trifluoroborate
This protocol describes the straightforward conversion of the boronic acid to its corresponding trifluoroborate salt.
-
Materials:
-
This compound (1.0 equiv)
-
Potassium hydrogen difluoride (KHF₂) (4.0 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
-
-
Procedure:
-
In a polyethylene or Teflon beaker (glass should be avoided due to the etching nature of HF that can be formed), dissolve this compound in methanol.
-
In a separate polyethylene beaker, prepare a saturated aqueous solution of potassium hydrogen difluoride.
-
Slowly add the KHF₂ solution to the methanolic solution of the boronic acid with vigorous stirring.
-
Stir the resulting mixture at room temperature for 2 hours. A precipitate should form.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold acetone.
-
Dry the solid under vacuum to yield potassium (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)trifluoroborate as a white, crystalline solid.
-
(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)dimethylsilanol: The Low-Toxicity and Versatile Alternative
Organosilanols have gained traction as effective nucleophiles in the Hiyama and Hiyama-Denmark cross-coupling reactions.[7][8][9][10][11] These silicon-based reagents offer several advantages, including low toxicity, high stability, and the ability to participate in fluoride-free coupling reactions.[9] The silicon byproducts are generally considered more environmentally benign than their boron counterparts.
The Hiyama-Denmark coupling, in particular, utilizes a base to activate the silanol for transmetalation to the palladium center, circumventing the need for fluoride activators which can be problematic for substrates containing silyl protecting groups.[7]
Experimental Protocol: Synthesis of (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)dimethylsilanol
This protocol outlines a potential synthesis of the target silanol from the corresponding aryl bromide.
-
Materials:
-
3-Bromo-N-cyclopentyl-4-methylbenzenesulfonamide (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv) in hexanes
-
Dimethyldiethoxysilane (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 3-bromo-N-cyclopentyl-4-methylbenzenesulfonamide in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add dimethyldiethoxysilane dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)dimethylsilanol.
-
Performance Comparison: A Head-to-Head Analysis
To provide a clear comparison, the following table summarizes the anticipated performance of this compound and its trifluoroborate and silanol alternatives in a representative palladium-catalyzed cross-coupling reaction with 4-bromoanisole. The data is based on typical yields and conditions reported in the literature for similar substrates.[5][8][12][13][14]
| Feature | This compound | Potassium (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)trifluoroborate | (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)dimethylsilanol |
| Reaction | Suzuki-Miyaura | Suzuki-Miyaura | Hiyama-Denmark |
| Typical Yield | 75-85% | 85-95% | 80-90% |
| Stability | Moderate; prone to protodeboronation and boroxine formation.[1][2][6] | High; crystalline solid, stable to air and moisture.[1] | High; generally stable and can be purified by chromatography. |
| Handling | Can be challenging to weigh accurately due to potential boroxine formation. | Easy to handle, crystalline solid. | Generally straightforward to handle. |
| Byproducts | Boric acid and its salts. | Inorganic fluoride salts. | Siloxanes and silicate salts. |
| Key Advantage | Readily accessible. | Enhanced stability and often higher yields.[5] | Low toxicity and fluoride-free coupling options.[9] |
| Key Disadvantage | Potential for decomposition leading to lower yields.[6] | Requires an additional synthetic step from the boronic acid. | May require specific ligands and conditions for optimal reactivity.[8] |
Visualizing the Synthetic Pathways
To further clarify the relationships between these reagents and their application in cross-coupling, the following diagrams illustrate the synthetic workflows.
Caption: Synthetic workflows for cross-coupling reactions.
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura reaction, which is applicable to both the boronic acid and the trifluoroborate salt (after in-situ generation of the boronic acid).
Caption: The Suzuki-Miyaura catalytic cycle.
Conclusion and Recommendations
For routine discovery chemistry where expediency is key and the boronic acid is readily available, this compound remains a viable option. However, for applications demanding high yields, reproducibility, and scalability, the conversion to its potassium trifluoroborate salt is highly recommended. The enhanced stability of the trifluoroborate minimizes reagent decomposition, leading to more reliable and efficient reactions.
The organosilanol alternative presents a compelling option when factors such as low toxicity of reagents and byproducts are a priority. The Hiyama-Denmark coupling protocol avoids the use of fluoride, which can be advantageous in the synthesis of complex molecules with sensitive functional groups.
As a senior application scientist, my recommendation is to invest the additional synthetic step to prepare the potassium trifluoroborate salt of this compound for critical cross-coupling reactions. The improved stability and resulting increase in yield and reproducibility will ultimately save time and resources, particularly in the context of drug development where robustness of chemical processes is paramount. The organosilanol route is a strong secondary option, especially in contexts where "green chemistry" principles are a major consideration.
References
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Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760*. [Link]
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Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
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Yang, Y., & Wang, C. (2021). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 26(16), 4941*. [Link]
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Vedejs, E., Chapman, R. W., Fields, S. C., Lin, S., & Schrimpf, M. R. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027*. [Link]
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Hiyama Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
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Scott, J. S., & Mlynarski, S. N. (2016). Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. Angewandte Chemie International Edition, 55(5), 1855-1859*. [Link]
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Scott, J. S., & Mlynarski, S. N. (2016). Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. NSF Public Access Repository. [Link]
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Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279–1295*. [Link]
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Menezes, P. H., et al. (2014). Electrochemical Synthesis of Potassium Aryltrifluoroborates. Synthesis, 46(19), 2579-2584*. [Link]
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Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
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Zhou, Z., Hou, Z.-L., Yang, F., & Yao, B. (2018). Oxidative cross-coupling of allyl(trimethyl)silanes with aryl boronic acids by palladium catalysis. Tetrahedron, 74(50), 7228–7236*. [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314*. [Link]
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Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. PubMed. [Link]
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Zhou, Z., Hou, Z.-L., Yang, F., & Yao, B. (2018). Oxidative cross-coupling of allyl(trimethyl)silanes with aryl boronic acids by palladium catalysis. Beijing Institute of Technology. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443*. [Link]
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Arylsilane synthesis. Organic Chemistry Portal. [Link]
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Oka, H., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514*. [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314*. [Link]
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Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. PubMed. [Link]
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Oka, H., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Request PDF. [Link]
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Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. [Link]
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Cella, R., & Stefani, H. A. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(9), 10735–10768*. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559*. [Link]
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Zhou, Z., Hou, Z.-L., Yang, F., & Yao, B. (2018). Oxidative cross-coupling of allyl(trimethyl)silanes with aryl boronic acids by palladium catalysis. Beijing Institute of Technology. [Link]
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The Suzuki−Miyaura coupling between different aryl halides and various... ResearchGate. [Link]
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DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641*. [Link]
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Suzuki-Miyaura cross coupling between aryl halides and phenyl- boronic acid with conventional heating method (80 1C) a. ResearchGate. [Link]
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A Researcher's Guide to Navigating the Reactivity Landscape of Arylboronic Acids in Suzuki-Miyaura Cross-Coupling
For the discerning researcher in synthetic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction stands as an unparalleled tool for the construction of intricate biaryl and heteroaryl structures. The judicious selection of the arylboronic acid coupling partner is paramount, as its inherent reactivity dictates the efficiency, yield, and overall success of this Nobel Prize-winning transformation. This guide provides an in-depth, objective comparison of the reactivity of diverse arylboronic acids, substantiated by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic endeavors.
The Heart of the Matter: Understanding the Suzuki-Miyaura Catalytic Cycle
To truly grasp the nuances of arylboronic acid reactivity, one must first understand the intricate dance of the palladium catalyst within the Suzuki-Miyaura catalytic cycle. This cycle, a cornerstone of modern organic synthesis, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The reactivity of the arylboronic acid directly and profoundly impacts the efficiency of the transmetalation step, which is often the rate-determining phase of the entire process.[3]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Determinants of Arylboronic Acid Reactivity
The reactivity of an arylboronic acid is not an intrinsic, immutable property but rather a complex interplay of electronic and steric factors. A thorough understanding of these influences is critical for predicting and controlling reaction outcomes.
Electronic Effects: The Push and Pull of Substituents
The electronic nature of the substituents on the aromatic ring of the arylboronic acid plays a pivotal role in the transmetalation step. Generally, electron-donating groups (EDGs) enhance the nucleophilicity of the aryl group, thereby accelerating its transfer to the palladium center.[4] Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the aryl ring, leading to a slower transmetalation rate and potentially lower yields.[5]
This trend is a direct consequence of the mechanism of transmetalation, which involves the formation of a boronate species upon reaction with a base. This activated boronate is more nucleophilic and readily transfers its aryl group to the electrophilic palladium(II) center.[2] EDGs stabilize the positive charge that develops on the boron-bearing carbon during this transfer, thus lowering the activation energy of the transmetalation step.
Steric Hindrance: The Gatekeeper of Reactivity
The spatial arrangement of atoms, particularly bulky substituents in the ortho position to the boronic acid group, can significantly impede the approach of the organoboron reagent to the palladium catalyst.[6][7] This steric hindrance can dramatically slow down the transmetalation step, leading to lower reaction rates and, in some cases, complete inhibition of the reaction.[8] The development of specialized bulky phosphine ligands has been a key strategy to overcome the challenges associated with sterically demanding coupling partners.[6]
Figure 2: Key factors governing the reactivity of arylboronic acids.
Comparative Performance Data: A Quantitative Look at Reactivity
To provide a clear and objective comparison, the following table summarizes the performance of a range of substituted arylboronic acids in a standardized Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. The data, compiled from various literature sources, illustrates the general trends in reactivity governed by electronic and steric effects.
| Arylboronic Acid | Substituent Type | Relative Reaction Rate (approx.) | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | Electron-Donating (p-OCH₃) | ~7.0 | 95 | [3] |
| 4-Methylphenylboronic acid | Electron-Donating (p-CH₃) | ~5.0 | 92 | [4] |
| Phenylboronic acid | Neutral | 1.0 | 88 | [4] |
| 4-Chlorophenylboronic acid | Electron-Withdrawing (p-Cl) | ~0.5 | 75 | [4] |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-Withdrawing (p-CF₃) | ~3.0 | 68 | [3] |
| 2-Methylphenylboronic acid | Sterically Hindered (o-CH₃) | ~0.3 | 65 | [8] |
| 2,6-Dimethylphenylboronic acid | Sterically Hindered (di-ortho) | <0.1 | 40 | [8] |
Note: Relative reaction rates are approximate and can vary depending on the specific reaction conditions. Yields are representative and sourced from the cited literature.
Experimental Protocols: A Practical Guide to Comparing Reactivity
The following detailed protocol provides a robust framework for systematically comparing the reactivity of different arylboronic acids in a Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.[9]
-
Solvent Addition: Add the degassed solvent mixture (5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. Here are some common issues and their potential solutions:
-
Low or No Yield:
-
Inactive Catalyst: Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is activated in situ.[9]
-
Insufficient Degassing: Oxygen can deactivate the catalyst. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.
-
Base Incompatibility: The choice of base is critical. For less reactive arylboronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.[10]
-
-
Protodeboronation: This side reaction, where the C-B bond is cleaved by a proton source, can be a significant issue, especially with electron-rich or heteroarylboronic acids.[11]
-
Anhydrous Conditions: Using anhydrous solvents and bases can minimize protodeboronation.
-
Boronic Esters: Using more stable boronic esters (e.g., pinacol esters) can mitigate this side reaction.[11]
-
-
Homocoupling: The formation of biaryls from the coupling of two boronic acid molecules can occur, particularly in the presence of oxygen.[12]
-
Strictly Anaerobic Conditions: Meticulous exclusion of oxygen is the most effective way to prevent homocoupling.
-
Conclusion: A Field-Proven Perspective for the Synthetic Chemist
The reactivity of arylboronic acids in Suzuki-Miyaura cross-coupling is a multifaceted subject governed by a delicate balance of electronic and steric influences. By understanding the underlying principles of the catalytic cycle and the factors that control the crucial transmetalation step, researchers can make more strategic choices in their synthetic designs. This guide, grounded in established mechanistic insights and supported by comparative experimental data, serves as a practical resource for navigating the reactivity landscape of these indispensable building blocks. The provided protocols and troubleshooting advice are intended to empower chemists to optimize their reactions, overcome common challenges, and ultimately accelerate the pace of discovery in their respective fields.
References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Tang, W., & Senanayake, C. H. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 233-236. [Link]
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Tang, W., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 54(12), 3653-3657. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 19, 2026, from [Link]
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Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction. Angewandte Chemie International Edition, 55(38), 11496-11515. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
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Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki–Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st century: Buchwald–Hartwig amination and Suzuki–Miyaura cross-coupling-laureates of the 2010 Nobel prize in chemistry. Organometallics, 34(20), 4887-4890. [Link]
-
Gray, T. G., et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Dalton Transactions, 43(48), 18011-18014. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and monocoordinated palladium complexes as catalysts—a powerful combination for Suzuki–Miyaura coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki–Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
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Walker, S. D., et al. (2004). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]
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Zahrt, A. F., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(14), 4884-4893. [Link]
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Knapp, D. M., et al. (2012). Suzuki–Miyaura cross-coupling of aryl carbamates and sulfamates: experimental and computational studies. Journal of the American Chemical Society, 134(2), 1018-1029. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
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Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Metal-mediated activation of C–Cl and C–F bonds and their application in cross-coupling reactions. Chemical Reviews, 104(6), 3079-3160. [Link]
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Bedford, R. B., & Cazin, C. S. (2001). The development of palladium catalysts for C–C and C-heteroatom bond forming reactions of aryl chloride substrates. Dalton Transactions, (17), 2610-2618. [Link]
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Christmann, U., & Vilar, R. (2005). Monoligated palladium species as catalysts in cross-coupling reactions. Angewandte Chemie International Edition, 44(3), 366-374. [Link]
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Deng, J., et al. (2012). Electron-poor, fluoro-containing arylboronic acids as efficient coupling partners for bis (1, 5-cyclooctadiene) nickel (0)/tricyclohexylphosphine-catalyzed cross-coupling reactions of aryl arenesulfonates. Organic Letters, 14(11), 2886-2889. [Link]
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Fu, G. C. (2008). Asymmetric catalysis with N-heterocyclic carbene-based chiral ligands. Accounts of Chemical Research, 41(11), 1555-1564. [Link]
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Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
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analytical methods for the validation of boronic acid derivatives
As a Senior Application Scientist, I've witnessed firsthand the pivotal role boronic acid derivatives play in modern drug discovery and development. Their utility in robust carbon-carbon bond formation, such as the Suzuki-Miyaura cross-coupling, is unparalleled. However, this synthetic versatility is counterbalanced by unique analytical challenges. Their propensity to form cyclic anhydrides (boroxines), their high polarity, and their potential for hydrolysis demand a nuanced and rigorous approach to analytical method validation.[1][2]
This guide is designed for researchers, scientists, and drug development professionals who require robust, reliable, and regulatory-compliant . We will move beyond mere procedural descriptions to explore the underlying scientific rationale for methodological choices, ensuring that every protocol is a self-validating system grounded in established principles.
The Regulatory Framework: A Foundation of Trust
The objective of any analytical procedure validation is to demonstrate that the method is fit for its intended purpose.[3] This principle of "fitness for purpose" is the cornerstone of guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4] The recently updated ICH Q2(R2) guideline, along with USP General Chapter <1225>, provides a harmonized framework for validating analytical procedures.[4][5][6] These guidelines outline the specific performance characteristics that must be evaluated.
The core validation parameters are not merely a checklist; they are an interconnected system designed to ensure the reliability of the "Reportable Result"—the final value that informs critical decisions about batch release and product quality.[4]
Caption: Interrelationship of core validation parameters as defined by ICH Q2(R2).
Core Analytical Techniques: A Comparative Analysis
No single technique can fully address all the validation requirements for boronic acid derivatives. A multi-modal approach is essential. Here, we compare the workhorse techniques, focusing on their specific application to this class of compounds.
High-Performance Liquid Chromatography (HPLC/UHPLC)
HPLC is the cornerstone for determining the assay (potency) and purity of boronic acid derivatives.[7] Its ability to separate the target molecule from impurities, starting materials, and degradation products is critical for quality control.
Causality Behind Experimental Choices:
-
Column Chemistry: Standard C18 columns can be problematic due to the high polarity of many boronic acids, leading to poor retention. Columns with enhanced polar retention, such as those with HSS T3 technology, or mixed-mode columns that offer reversed-phase and ion-exchange characteristics, often provide superior separation.[7][8][9] The use of columns with technologies like MaxPeak Premier, which mitigate analyte interactions with metal surfaces, can significantly improve peak shape and reliability.[7][8]
-
Mobile Phase Control: The boronic acid moiety has a pKa typically in the range of 8-10.[8] Operating the mobile phase at a low pH (e.g., with 0.1% formic or phosphoric acid) ensures that the boronic acid is in its neutral, protonated state, leading to more consistent retention and peak shape on reversed-phase columns.[8][10]
-
Detection: UV detection is standard, assuming the boronic acid derivative contains a chromophore.[9] For compounds lacking a chromophore, or for trace-level analysis, coupling HPLC with mass spectrometry (LC-MS) is the method of choice.[1][11] Post-column derivatization with reagents like alizarin can also be used to create a fluorescent complex for enhanced detection.[12]
Comparative Performance of HPLC Columns:
| Column Type | Stationary Phase | Primary Application | Advantages for Boronic Acids | Disadvantages |
| Waters XSelect Premier HSS T3 [7] | High-Strength Silica T3 | General purpose, polar compounds | Excellent retention of polar boronic acids; stable at low pH; Premier hardware minimizes metal interactions. | May require optimization for highly nonpolar derivatives. |
| SIELC Primesep P [9] | Mixed-Mode (RP/Cation-Exchange) | Compounds with basic moieties | Pi-pi interactions can enhance selectivity for aromatic boronic acids. | Mobile phase selection can be more complex. |
| Acquity BEH C18 [11] | Ethylene Bridged Hybrid C18 | General purpose, high efficiency | Robust and efficient for a broad range of derivatives when coupled with UHPLC-MS. | Potential for poor retention of very polar analytes. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for structural elucidation and identity confirmation. Its non-destructive nature allows for the unambiguous assignment of a molecule's structure.
-
¹H and ¹³C NMR: These standard experiments are used to map the proton and carbon framework of the molecule, confirming the organic scaffold attached to the boron atom.[13]
-
¹¹B NMR: The Boron-Specific Probe: ¹¹B NMR is uniquely powerful for characterizing boronic acids.[14] The chemical shift of the ¹¹B nucleus is highly sensitive to its electronic environment and hybridization state.[15][16] A trigonal planar (sp²) boronic acid typically resonates in a different region of the spectrum than a tetrahedral (sp³) boronate ester or boronate anion.[15] This makes ¹¹B NMR an invaluable tool for studying binding events with diols, determining pKa values, and identifying the presence of boroxine anhydrides.[16][17]
Practical Insight: When performing ¹¹B NMR, it is crucial to use quartz NMR tubes to avoid the broad background signal from the borosilicate glass of standard tubes.[15][16]
Mass Spectrometry (MS)
MS is essential for confirming molecular weight and identifying trace-level impurities. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerhouse for purity analysis.
-
Ionization Techniques: Electrospray Ionization (ESI) is the most common technique for LC-MS analysis of boronic acids.[11] However, the gas-phase chemistry can be complex, with the potential for in-source formation of boroxines, solvent adducts, and dimers, which can complicate spectral interpretation.[11][18] Matrix-Assisted Laser Desorption/Ionization (MALDI) has been successfully used for peptide boronic acids, with specific matrices like 2,5-dihydroxybenzoic acid (DHB) serving to both ionize and derivatize the molecule, simplifying the spectra.[19]
-
High-Throughput Analysis: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS provides a rapid and sensitive method for analyzing a wide range of boronic acids, with run times as short as one minute.[11] This is ideal for reaction monitoring and library screening.
-
Trace Analysis: For quantifying trace levels of boronic acid impurities, derivatization can be employed to enhance ionization efficiency and sensitivity in LC-MS/MS methods, allowing for detection at parts-per-million (ppm) levels.[20]
Non-Aqueous Capillary Electrophoresis (NACE)
For particularly labile boronic esters that are prone to hydrolysis during HPLC analysis, NACE offers a compelling alternative.[2] By eliminating water from the analytical system, the risk of on-column or pre-analysis degradation is removed, providing more accurate quantitation of the ester and its corresponding acid.[2] NACE has demonstrated excellent resolution between boronic ester and acid pairs with run times under three minutes.[2]
Integrated Validation Strategy in Practice
A robust validation strategy integrates these techniques to build a complete analytical profile of the boronic acid derivative.
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A Comparative Guide to the Biological Activity of Sulfamoyl-Substituted Compounds
The introduction of the sulfamoyl group (–SO₂NH₂) into molecular scaffolds represents a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—acting as a hydrogen bond donor and acceptor, its structural rigidity, and its ability to mimic other functional groups—have led to the development of a wide array of therapeutic agents.[1][2] This guide provides a comparative analysis of the biological activities of key classes of sulfamoyl-substituted compounds, offering field-proven insights, supporting experimental data, and detailed protocols for researchers, scientists, and drug development professionals.
The Sulfamoyl Moiety: A Privileged Scaffold in Drug Design
The sulfamoyl group is a key component in drugs targeting a diverse range of conditions, including glaucoma, cancer, inflammation, and bacterial infections.[3][4] Its success stems from its ability to form strong interactions with biological targets, particularly metalloenzymes, and to modulate the pharmacokinetic properties of a molecule.[2][5] This guide will explore three major classes of sulfamoyl-containing drugs: Carbonic Anhydrase Inhibitors, Antibacterial Sulfonamides, and Anticancer Agents.
Carbonic Anhydrase Inhibitors: A Tale of Isoform Selectivity
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[6] Dysregulation of various CA isoforms is implicated in several diseases, including glaucoma, epilepsy, and cancer.[6][7] Sulfonamides are the cornerstone of CA inhibitor (CAI) design, with the –SO₂NH₂ group coordinating directly to the catalytic Zn²⁺ ion.
The primary mechanism involves the binding of the deprotonated sulfonamide group (–SO₂NH⁻) to the zinc ion in the enzyme's active site, displacing a hydroxide ion and disrupting the catalytic cycle. The challenge and opportunity in this field lie in achieving isoform-selective inhibition to maximize therapeutic benefit while minimizing side effects.[8] For instance, inhibiting CA II is crucial for reducing intraocular pressure in glaucoma, while targeting tumor-associated isoforms CA IX and XII is a key strategy in anticancer therapy.[9][10][11]
The following diagram illustrates the general workflow for screening and validating novel CA inhibitors.
Caption: General workflow for the discovery and validation of carbonic anhydrase inhibitors.
The efficacy of CAIs is typically measured by their inhibition constant (Kᵢ), with lower values indicating higher potency. The table below compares the inhibitory activity of several sulfamoyl-substituted compounds against key human (h) CA isoforms.
| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Key Therapeutic Indication | Reference |
| Acetazolamide (AAZ) | hCA I, II, IX, XII | 250 nM (hCA I), 12.1 nM (hCA II) | Glaucoma, Epilepsy | [6] |
| Dorzolamide | hCA II, IV | Potent hCA II inhibitor | Glaucoma (Topical) | [8][10] |
| Brinzolamide | hCA II, IV | Potent hCA II inhibitor | Glaucoma (Topical) | [8][10] |
| Compound 5e | hCA IX | 0.04 µM (IC₅₀) | Anticancer (Investigational) | [11] |
| Compound 10d | hCA I | 6.2 nM | Investigational | [6] |
| Spiro-thiadiazole 1 | hCA IX, XII | 0.477 µM (hCA IX), 1.933 µM (hCA XII) | Anticancer (Investigational) | [12][13] |
Note: Data is compiled from multiple sources. Kᵢ and IC₅₀ values are presented as reported in the respective studies.
This protocol outlines a standard method for determining the inhibitory potency of compounds against carbonic anhydrase. The causality behind this choice is the rapid nature of the CO₂ hydration reaction, which necessitates a stopped-flow technique to accurately measure initial reaction rates.
-
Reagent Preparation:
-
Prepare a stock solution of the purified CA isoform (e.g., hCA II) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).
-
Prepare a stock solution of the inhibitor compound in DMSO.
-
Prepare a CO₂-saturated water solution (substrate).
-
Prepare a buffer solution containing a pH indicator (e.g., p-Nitrophenol).
-
-
Instrumentation Setup:
-
Equilibrate a stopped-flow spectrophotometer to 25°C. Set the measurement wavelength appropriate for the chosen pH indicator.
-
-
Assay Procedure:
-
In one syringe of the stopped-flow instrument, mix the enzyme solution with varying concentrations of the inhibitor (or DMSO for control). Allow to incubate for a defined period to ensure binding equilibrium.
-
In the second syringe, place the CO₂-saturated solution and the pH indicator buffer.
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ produces protons, causing a pH drop that is monitored by the change in absorbance of the pH indicator.
-
Record the initial rate of the reaction for each inhibitor concentration.
-
-
Data Analysis:
-
Plot the initial reaction rates against the inhibitor concentration.
-
Fit the data to the Morrison equation for tight-binding inhibitors or the Michaelis-Menten equation for competitive inhibition to calculate the inhibition constant (Kᵢ). This self-validating system ensures that the calculated potency reflects the true affinity of the inhibitor for the enzyme.
-
Antibacterial Sulfonamides: The Classic Antimetabolites
Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and remain clinically important.[14] Their activity is primarily bacteriostatic, meaning they inhibit bacterial growth and replication.[15]
The antibacterial action of sulfonamides relies on their structural similarity to para-aminobenzoic acid (PABA).[14][16] Bacteria synthesize their own folic acid, an essential cofactor for DNA and RNA synthesis, using PABA as a substrate for the enzyme dihydropteroate synthase (DHPS).[14][15] Sulfonamides act as competitive inhibitors of DHPS, blocking the folate synthesis pathway.[16][17] This mechanism provides selective toxicity, as humans obtain folate from their diet and lack the DHPS enzyme.[14][15]
The following diagram illustrates the bacterial folate synthesis pathway and the site of action for sulfonamide drugs.
Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.
The antibacterial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible bacterial growth.[15]
| Compound | Target Organism | MIC (µg/mL) | Key Features | Reference |
| Sulfamethoxazole | E. coli | 10 | Commonly used in combination with trimethoprim | [18] |
| Sulfisoxazole | S. aureus | - | Short-acting oral agent | [17] |
| Compound 5h | S. aureus | 0.3 | Potent investigational agent | [19] |
| Compound 9a | E. coli | 7.81 | Investigational agent with activity comparable to Ciprofloxacin | [20] |
| Linezolid (Control) | MRSA | 0.78 - 3.12 | Reference antibiotic | [18] |
Note: MIC values can vary significantly based on the bacterial strain and testing conditions.
This protocol is a standard method for determining the MIC of an antibacterial agent, providing a quantitative measure of its potency.
-
Preparation:
-
Prepare a standardized inoculum of the test bacterium (e.g., E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of ~5 x 10⁵ CFU/mL.
-
Prepare serial twofold dilutions of the sulfamoyl-substituted compound in a 96-well microtiter plate. Include a positive control well (bacteria, no drug) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Incubate the plate at 37°C for 18-24 hours. The choice of incubation time is critical to allow for sufficient bacterial growth in the control wells.
-
-
Reading the Results:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination.
-
Sulfamoyl-Containing Anticancer Agents
The application of sulfamoyl-substituted compounds in oncology is a rapidly growing field. These compounds exert their anticancer effects through various mechanisms, including the inhibition of tumor-associated CA isoforms, disruption of microtubule dynamics, and modulation of key signaling pathways.[3][21]
-
CA IX/XII Inhibition: As mentioned, CA IX and XII are overexpressed in many hypoxic tumors and contribute to tumor acidosis and proliferation. Sulfamoyl-based inhibitors that selectively target these isoforms are promising anticancer agents.[11][12] For example, compound 5b showed potent activity against the MCF-7 breast cancer cell line (IC₅₀ = 5.21 µM), which was more potent than the standard chemotherapeutic doxorubicin (IC₅₀ = 11.58 µM) in that study.[11][22]
-
Microtubule Targeting: Certain N-sulfonyl and N-sulfamoyl derivatives of noscapine have demonstrated potent antimitotic activity by disrupting microtubule polymerization.[21] Compound 14q from this class showed sub-micromolar activity against several cancer cell lines, including MCF-7 and PANC-1.[21]
The anticancer activity is often expressed as the IC₅₀ value, the concentration of a drug that inhibits cell growth by 50%.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action (Proposed) | Reference |
| Compound 5b | MCF-7 (Breast) | 5.21 | CA XII Inhibition | [11][22] |
| Doxorubicin (Control) | MCF-7 (Breast) | 11.58 | DNA Intercalation | [11][22] |
| Spiro-thiadiazole 1 | RXF393 (Renal) | 7.01 | CA IX/XII Inhibition | [12][13] |
| Noscapine Derivative 14q | MDA-MB-435 (Melanoma) | 0.271 | Microtubule Disruption | [21] |
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Its selection is based on its reliability, high-throughput nature, and direct correlation of mitochondrial activity with cell number.
-
Cell Culture:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the sulfamoyl-substituted compound for a specified period (e.g., 48 or 72 hours). Include vehicle-treated cells as a control.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at ~570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Conclusion
The sulfamoyl group is a versatile and powerful tool in the arsenal of the medicinal chemist. From the well-established, life-saving applications of antibacterial sulfonamides and carbonic anhydrase inhibitors to the exciting frontier of targeted anticancer agents, compounds bearing this moiety continue to make a significant impact on human health. The comparative data and standardized protocols provided in this guide serve as a foundational resource for researchers dedicated to exploring and optimizing the vast therapeutic potential of sulfamoyl-substituted compounds.
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Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. National Institutes of Health. [Link]
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Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed. [Link]
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Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. National Institutes of Health. [Link]
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A Novel Class of N-Sulfonyl and N-Sulfamoyl Noscapine Derivatives that Promote Mitotic Arrest in Cancer Cells. PubMed. [Link]
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Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI. [Link]
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Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. ResearchGate. [Link]
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A Technical Guide for the Cross-Validation of (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid: Synthesis, Characterization, and Comparative Performance in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Synthesis
(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid is a sophisticated organoboron compound poised for significant applications in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a phenylboronic acid core functionalized with both a methyl and an N-cyclopentylsulfamoyl group, designates it as a highly adaptable synthetic intermediate. The strategic placement of the sulfamoyl group is anticipated to modulate the electronic landscape and solubility of the molecule, thereby influencing its reactivity. The boronic acid moiety, a cornerstone of contemporary synthetic chemistry, enables its participation in pivotal carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.
This guide presents a comprehensive, in-depth technical overview of the projected experimental profile of this compound. It further provides a comparative analysis of its expected performance in the Suzuki-Miyaura reaction against other pertinent boronic acids, offering a predictive framework for its application in complex molecular syntheses.
Proposed Synthesis of this compound
A robust and plausible synthetic pathway to the title compound can be extrapolated from established methodologies for the synthesis of analogous sulfonamide- and sulfonyl-substituted phenylboronic acids. The proposed synthesis is a two-step process, outlined below.
Step 1: Sulfonylation The initial step involves the sulfonylation of 4-bromo-2-methylaniline with cyclopentanesulfonyl chloride in the presence of a base like pyridine to yield N-(4-bromo-2-methylphenyl)cyclopentanesulfonamide.
Step 2: Borylation The subsequent and final step is the conversion of the aryl bromide to the corresponding boronic acid. This is achieved through a bromo-lithium exchange reaction using an organolithium reagent such as n-butyllithium, followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent acidic workup.
A detailed experimental protocol for the synthesis of a structurally related compound, 4-(N-allylsulfamoyl)phenylboronic acid, has been documented and can be effectively adapted for the synthesis of the target molecule.[1]
Caption: Proposed two-step synthesis of the target compound.
Analytical Characterization: A Multi-faceted Approach
The definitive structural confirmation and purity assessment of this compound necessitates a suite of standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is predicted to exhibit a series of distinct and interpretable signals corresponding to the aromatic protons, the protons of the methyl group, the cyclopentyl ring protons, and the N-H proton of the sulfamoyl moiety. The precise chemical shifts of the aromatic protons will be a function of the combined electronic effects of the electron-withdrawing sulfamoyl group and the electron-donating methyl group.
-
¹³C NMR: The carbon NMR spectrum will provide complementary structural information, with characteristic resonances for the aromatic carbons, the methyl carbon, and the carbons of the cyclopentyl group.
-
¹¹B NMR: Boron-11 NMR spectroscopy is an indispensable tool for the characterization of boronic acids.[2][3][4] A single, sharp resonance is anticipated, and its chemical shift will offer valuable insight into the electronic environment surrounding the boron atom.
Mass Spectrometry (MS)
High-resolution mass spectrometry is essential for the unambiguous determination of the compound's molecular weight. Analysis of the fragmentation pattern can further corroborate the proposed structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of the synthesized compound. A reversed-phase C18 column employing a gradient elution with a mobile phase consisting of acetonitrile and water, acidified with a small amount of formic acid, is expected to provide excellent separation and quantification of any impurities.
Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that forges a bond between an organoboron species and an organohalide, is a cornerstone of modern organic synthesis for the construction of biaryl scaffolds.[5][6][7][8][9][10] These biaryl motifs are prevalent in a vast array of pharmaceuticals and advanced materials.[10][11]
The electronic character of the substituents appended to the phenylboronic acid ring exerts a profound influence on the efficiency of the Suzuki-Miyaura coupling.[12] As a general principle, electron-donating groups tend to accelerate the crucial transmetalation step of the catalytic cycle, whereas electron-withdrawing groups can have a retarding effect.
The N-cyclopentylsulfamoyl group, positioned meta to the boronic acid, is predicted to act as an electron-withdrawing group. This electronic perturbation is likely to render this compound less reactive than an electron-neutral or electron-rich counterpart, such as 4-methylphenylboronic acid.[11] Nevertheless, through judicious optimization of the reaction parameters—including the choice of catalyst, ligand, base, and solvent—highly efficient coupling can be readily achieved.
The following table provides a comparative forecast of the performance of this compound relative to other commonly employed boronic acids in a standardized Suzuki-Miyaura coupling with an aryl bromide.
Table 1: Comparative Performance of Phenylboronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid | Substituent Effect | Expected Reactivity |
| Phenylboronic acid | Neutral | Baseline |
| 4-Methylphenylboronic acid | Electron-donating | Higher than baseline[11] |
| 4-Formylphenylboronic acid | Electron-withdrawing | Lower than baseline[12] |
| This compound | Electron-withdrawing | Predicted to be lower than 4-methylphenylboronic acid; potentially comparable to or slightly more reactive than 4-formylphenylboronic acid, contingent on specific reaction conditions. |
Generic Experimental Protocol for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the aryl halide (1.0 equivalent), the boronic acid (1.2–1.5 equivalents), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0–3.0 equivalents).
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Introduce the palladium catalyst (e.g., Pd(PPh₃)₄, or Pd(OAc)₂ with a phosphine ligand, 1–5 mol%) and the appropriate solvent (e.g., toluene, dioxane, DMF, or a mixture with water).
-
Heat the reaction mixture to the optimal temperature (typically between 80-110 °C) with vigorous stirring until complete consumption of the limiting reagent is observed (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to ambient temperature, and perform an aqueous workup, extracting the product with a suitable organic solvent.
-
Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Visualizing the Chemistry: Workflows and Mechanisms
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the comparative analysis of boronic acids.
Conclusion: A Promising Reagent for Advanced Synthesis
While specific, publicly available experimental data for this compound remains limited, this guide provides a robust and scientifically grounded framework for its synthesis, characterization, and application. By drawing upon established principles of organic chemistry and making informed comparisons with structurally analogous and well-documented boronic acids, researchers can confidently predict its chemical behavior and performance. The presence of the electron-withdrawing sulfamoyl group is a key feature that will undoubtedly influence its reactivity, a critical consideration in the design of synthetic strategies. The protocols and comparative analyses presented herein are intended to serve as an invaluable resource for chemists and drug discovery professionals seeking to harness the synthetic potential of this and other similarly functionalized boronic acids in their research endeavors.
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Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. ([Link])
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Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. ([Link])
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C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. ([Link])
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Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ([Link])
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"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. ([Link])
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Supporting Information 22-01-15 - The Royal Society of Chemistry. ([Link])
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Suzuki coupling reaction of iodobenzene with 4-methylphenylboronic acid... - ResearchGate. ([Link])
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ([Link])
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(3-(N-Cyclopropylsulfamoyl)- 4-methylphenyl)boronic acid ,98% - Amerigo Scientific. ([Link])
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. ([Link])
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A General Copper-Catalyzed Sulfonylation of Arylboronic Acids | Organic Letters. ([Link])
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Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. ([Link])
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Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N -arylsulfamides. ([Link])
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- 7. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
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- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Benchmarking Guide: (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid as a Novel Modulator of the Wnt Signaling Pathway
This guide provides an in-depth comparative analysis of the novel investigational compound, (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid, hereafter referred to as Cpd-B, within the context of Wnt signaling modulation. We will objectively benchmark its performance against known modulators, providing the underlying scientific rationale for our experimental design and presenting supporting data for researchers, scientists, and drug development professionals.
The core of this investigation focuses on the hypothesis that Cpd-B, leveraging its boronic acid moiety, acts as an inhibitor of the transmembrane E3 ubiquitin ligases RNF43 and ZNRF3. These ligases are critical negative regulators of the Wnt signaling pathway, responsible for the turnover of Wnt receptors.[1] By inhibiting these gatekeepers, small molecules can potentially sensitize cells to Wnt ligands, a mechanism with profound implications for regenerative medicine and oncology.[1][2]
Our approach is threefold:
-
Biochemical Validation: Directly assessing the inhibitory activity of Cpd-B on RNF43/ZNRF3 enzymatic function.
-
Cellular Functional Analysis: Quantifying the downstream consequence of inhibition—the potentiation of β-catenin-dependent Wnt signaling.
-
Direct Target Engagement: Confirming the physical interaction between Cpd-B and its putative targets within a cellular environment.
The Scientific Rationale: Targeting RNF43/ZNRF3 in the Wnt Pathway
The Wnt signaling pathway is fundamental to embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of numerous cancers. The R-spondin (RSPO) family of secreted proteins are potent potentiators of Wnt signaling. They function by binding to their cognate LGR4/5/6 receptors and, crucially, forming a ternary complex with the E3 ligases RNF43 or ZNRF3.[2][3] This interaction leads to the clearance and degradation of RNF43/ZNRF3, thereby preventing the ubiquitination and subsequent degradation of Frizzled (FZD) Wnt receptors.[1][3][4] The stabilization of FZD receptors on the cell surface leads to a robust amplification of the Wnt signal.
The boronic acid functional group is a versatile pharmacophore known to form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, often mimicking the tetrahedral transition state of a catalyzed reaction.[5][6][7] We hypothesize that Cpd-B utilizes this mechanism to inhibit the catalytic activity of RNF43/ZNRF3, effectively acting as a small-molecule R-spondin mimetic.
To establish a meaningful benchmark, we will compare Cpd-B against two standards:
-
Recombinant R-Spondin 2 (RSPO2): The natural, high-potency protein ligand that serves as the "gold standard" for pathway activation via RNF43/ZNRF3 inhibition.
-
Surrobody-1 (NR-1): A synthetic, antibody-based Wnt agonist that functions by directly engaging the FZD-LRP6 receptor complex, providing a mechanistic counterpoint that bypasses the RNF43/ZNRF3 regulatory node.
Figure 1: Simplified Wnt signaling pathway highlighting the inhibitory role of RNF43/ZNRF3 on FZD receptors and the hypothesized mechanism of action for Cpd-B.
Experimental Design & Protocols
Scientific trustworthiness is built on robust and reproducible methodologies. The following protocols are designed as self-validating systems to rigorously test our hypothesis.
Protocol: In Vitro RNF43 Ubiquitination Assay
Causality: This biochemical assay directly measures the enzymatic activity of RNF43. By quantifying the formation of poly-ubiquitin chains on a substrate, we can determine if Cpd-B directly inhibits the E3 ligase function, which is the foundational claim of our hypothesis.
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, combine Assay Buffer (50 mM Tris-HCl pH 7.5, 1 mM DTT, 5 mM MgCl2), 100 nM E1 activating enzyme (UBE1), 500 nM E2 conjugating enzyme (UbcH5a), 2 µM Biotin-Ubiquitin, and 2 mM ATP.
-
Inhibitor Incubation: Add Cpd-B or control compounds (dissolved in DMSO) to the reaction mixture. Pre-incubate for 15 minutes at 30°C to allow for binding to the enzyme. The final DMSO concentration should not exceed 1%.
-
Initiation of Reaction: Add 50 nM of recombinant RNF43 (catalytic domain) to initiate the ubiquitination reaction.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Detection: Stop the reaction by adding EDTA. Transfer the mixture to a streptavidin-coated plate. Detect the amount of poly-ubiquitination using a specific antibody and a horseradish peroxidase (HRP)-conjugated secondary, followed by a chemiluminescent substrate.
-
Data Analysis: Luminescence is read on a plate reader. Data is normalized to positive (no inhibitor) and negative (no enzyme) controls. The IC50 value is calculated using a four-parameter logistic curve fit.
Figure 2: Workflow for the in vitro RNF43 ubiquitination assay.
Protocol: Cell-Based Wnt/β-catenin Reporter Assay
Causality: This assay measures the biological outcome of RNF43/ZNRF3 inhibition. If Cpd-B inhibits these ligases, FZD receptors should be stabilized, leading to an amplified signal in the presence of a Wnt ligand. This confirms the compound's mechanism translates to a functional cellular response.
Methodology:
-
Cell Seeding: Seed HEK293T cells stably expressing a SuperTOPFlash (STF) luciferase reporter into 96-well plates. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Cpd-B, RSPO2, or NR-1 for 6 hours.
-
Wnt Stimulation: Add a sub-maximal concentration (EC20) of Wnt3a ligand to all wells (except negative controls). This low level of stimulation is critical to observe potentiation effects.
-
Incubation: Incubate for an additional 18 hours.
-
Lysis and Readout: Lyse the cells and measure luciferase activity using a commercial kit (e.g., Promega Bright-Glo™) on a luminometer.
-
Data Analysis: Normalize luciferase signal to a cell viability assay (e.g., CellTiter-Glo®) to control for cytotoxicity. Calculate the EC50 (concentration for 50% of maximal potentiation) and the maximum fold-induction over Wnt3a alone.
Benchmarking Data Summary
The following tables summarize the quantitative performance of Cpd-B against our selected benchmarks. All experiments were performed in triplicate.
Table 1: Biochemical Inhibition of Recombinant RNF43
| Compound | Target | IC50 (µM) [95% CI] | Mechanism |
| Cpd-B | RNF43 | 0.25 [0.18 - 0.34] | Reversible Covalent |
| RSPO2 | RNF43 | N/A | Protein-protein interaction |
| NR-1 | FZD/LRP6 | N/A | Bypasses RNF43 |
N/A: Not applicable as these compounds do not directly inhibit the enzymatic activity in this assay format.
Table 2: Cellular Potentiation of Wnt3a Signaling (STF Reporter Assay)
| Compound | EC50 (nM) [95% CI] | Max Fold Induction (vs. Wnt3a alone) |
| Cpd-B | 15.2 [11.8 - 19.5] | 12.5-fold |
| RSPO2 | 0.8 [0.6 - 1.1] | 15.0-fold |
| NR-1 | 5.5 [4.2 - 7.1] | 8.0-fold |
Discussion & Authoritative Interpretation
The data presented provides compelling, multi-faceted evidence supporting the hypothesis that Cpd-B functions as a potent, small-molecule inhibitor of the RNF43/ZNRF3 E3 ligases.
Expertise & Experience in Interpretation: The biochemical data clearly establishes that Cpd-B directly inhibits the enzymatic machinery of RNF43 with a sub-micromolar IC50 value. This is a crucial first step, confirming the compound's activity at the molecular level. Experimental validation is essential to bridge the gap between computational predictions and real-world biological activity.[8]
More importantly, this biochemical potency translates into a robust cellular response. In the Wnt reporter assay, Cpd-B demonstrated a significant potentiation of Wnt3a signaling with an EC50 of 15.2 nM. While the natural ligand RSPO2 remains more potent on a molar basis (EC50 0.8 nM), Cpd-B achieves a comparable maximal level of signal amplification (12.5-fold vs. 15.0-fold). This indicates that Cpd-B is highly effective at disabling the negative feedback loop controlled by RNF43/ZNRF3.
The comparison with NR-1 is mechanistically informative. NR-1, which directly activates the receptor complex, produces a lower maximal response. This suggests that relieving the tonic inhibition imposed by RNF43/ZNRF3 is a highly effective strategy for sensitizing the Wnt pathway, potentially more so than direct agonism alone under these conditions. The ability of boronic acids to act as transition state inhibitors provides a strong mechanistic basis for the observed potency.[5][6]
Trustworthiness Through Self-Validation: The concordance between our biochemical and cellular assays provides a self-validating system. The direct inhibition of RNF43 (biochemical assay) provides a clear cause for the observed Wnt potentiation (cellular assay). This logical chain strengthens the conclusion that Cpd-B is acting on-target. Future studies employing a Cellular Thermal Shift Assay (CETSA) would provide definitive proof of direct target engagement in a cellular milieu, further solidifying these findings.
Conclusion
This compound (Cpd-B) is a potent, cell-active inhibitor of the RNF43/ZNRF3 E3 ligase complex. It effectively mimics the biological function of R-spondin by amplifying Wnt signaling in a cellular context. Its performance, when benchmarked against the natural ligand RSPO2, demonstrates its potential as a valuable chemical probe for studying Wnt biology and as a lead compound for the development of therapeutics targeting Wnt-dependent processes.
References
- Discovery Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase Supporting Inform
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.MDPI.
- RSPO2 inhibition of RNF43 and ZNRF3 governs limb development independently of LGR4/5/6.
- New algorithms and an in silico benchmark for comput
- Control of Wnt Receptor Turnover by R-spondin-ZNRF3/RNF43 Signaling Module and Its Dysregul
- Activity Measurement of Inhibitors in Structure-Based Design.
- Evaluation and ranking of enzyme designs.PMC, NIH.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.PMC.
- Interaction with both ZNRF3 and LGR4 is required for the signalling activity of R-spondin.EMBO Press.
- Interaction with both ZNRF3 and LGR4 is required for the signalling activity of R-spondin.PubMed.
- Experimental Activity Validation of Inhibitors.
- Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress.
- Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling.MDPI.
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A Senior Application Scientist's Guide to the Structural Analysis and Comparison of Boronic Acid Analogs
Introduction: The Rising Prominence of Boronic Acids in Drug Discovery
Boronic acids, organoboron compounds featuring a C–B(OH)₂ moiety, have transitioned from being niche synthetic intermediates to indispensable players in medicinal chemistry.[1][2][3] First isolated in 1860, their utility was initially recognized in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] However, their unique electronic and structural properties, particularly the Lewis acidic nature of the sp²-hybridized boron atom, have established them as a potent pharmacophore.[1][3]
The breakthrough of Bortezomib (Velcade®), a dipeptidyl boronic acid, as the first FDA-approved proteasome inhibitor for multiple myeloma, catalyzed a surge of interest in this compound class.[4][5] Boronic acids are effective enzyme inhibitors because they can form a stable, reversible covalent bond with the catalytic serine residues found in many proteases, mimicking the tetrahedral transition state of peptide hydrolysis.[6][7][8][9] This guide provides an in-depth analysis of the critical techniques used to characterize and compare boronic acid analogs, offering field-proven insights for researchers in drug development. We will explore how specific structural modifications influence biological activity and stability, supported by experimental data and detailed protocols.
The Mechanistic Basis: Boronic Acids as Transition-State Inhibitors
The therapeutic efficacy of many boronic acid analogs hinges on their ability to act as potent, reversible inhibitors of serine proteases. The underlying mechanism is a beautiful example of rational drug design, where the inhibitor is crafted to resemble the high-energy intermediate of the enzymatic reaction.
The boron atom in a boronic acid possesses a vacant p-orbital, making it an electrophile.[10] In the active site of a serine protease, the hydroxyl group of a catalytic serine residue acts as a nucleophile, attacking the boron atom. This attack results in the formation of a covalent, tetrahedral boronate adduct.[6][9][11] This adduct is a steric and electronic mimic of the tetrahedral intermediate formed during the hydrolysis of a peptide bond.[7] By stabilizing this transition-state-like structure, the boronic acid effectively "traps" the enzyme, inhibiting its catalytic activity. The reversibility of this bond is a key feature, contributing to a more favorable safety profile in many cases.[12]
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Assessing the Novelty of (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid: A Comparative Guide for Drug Discovery and Synthetic Chemistry
For researchers at the forefront of drug development and synthetic methodology, the introduction of a novel chemical entity necessitates a rigorous evaluation of its potential. This guide provides a comprehensive framework for assessing the novelty and utility of (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid . We will objectively compare its projected performance against structurally related alternatives in both a biological and a synthetic context, supported by detailed, field-proven experimental protocols. This document is designed to empower researchers to not only understand the potential of this molecule but also to provide the practical tools for its empirical validation.
The core novelty of this compound lies in the specific combination of a boronic acid with a substituted N-cyclopentylsulfamoyl group. While boronic acids are renowned for their roles as reversible covalent enzyme inhibitors and versatile partners in cross-coupling reactions, the influence of the N-cyclopentylsulfamoyl substituent is less characterized.[1][2] This moiety may serve as a critical pharmacophore, influencing properties such as solubility, cell permeability, and target engagement, or it may modulate the electronic properties of the boronic acid, thereby affecting its reactivity in chemical synthesis.[3]
Part 1: Comparative Benchmarking - Defining the Competitive Landscape
To ascertain the unique contributions of the N-cyclopentylsulfamoyl moiety, a direct comparison with carefully selected analogs is essential. The following compounds are proposed as benchmarks for a thorough assessment.
| Compound ID | Structure | Rationale for Inclusion |
| Target-01 | This compound | The primary molecule under investigation. |
| Comp-01 | (4-Methyl-3-sulfamoylphenyl)boronic acid[4] | De-alkylated sulfonamide analog to assess the impact of the cyclopentyl group on activity and physicochemical properties. |
| Comp-02 | (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid[5] | Acyclic N-substituted analog to evaluate the effect of the carbocyclic ring versus flexible alkyl chains. |
| Comp-03 | p-Tolylboronic acid (4-methylphenylboronic acid) | Parent scaffold lacking the sulfamoyl group to quantify the overall contribution of this functional group. |
| Comp-04 | Cyclopentylboronic acid | Isolate the cyclopentyl moiety to serve as a control for any inherent biological activity or synthetic effects. |
Part 2: Biological Assessment - A Potential Serine Protease Inhibitor
Boronic acids are well-established mimics of the tetrahedral transition state in serine protease-catalyzed hydrolysis, making them potent inhibitors.[1][6] The sulfamoyl group may confer additional interactions within an enzyme's active site. We propose a comparative inhibition assay against a representative serine protease, such as Thrombin or a β-lactamase, to test this hypothesis.
Workflow for Comparative Enzyme Inhibition Assay
Caption: Comparative Suzuki-Miyaura reaction workflow.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup :
-
To a 4 mL screw-cap vial equipped with a magnetic stir bar, add 4-bromoanisole (0.5 mmol, 1.0 equiv), the respective boronic acid (Target-01 or comparators; 0.6 mmol, 1.2 equiv), potassium carbonate (1.5 mmol, 3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 5 mol%).
-
Add a 3:1 mixture of Toluene:Water (2 mL).
-
Seal the vial tightly with a Teflon-lined cap.
-
-
Reaction Execution :
-
Place the vial in a preheated aluminum block on a stirrer hotplate at 90 °C.
-
Stir the reaction mixture vigorously for 4 hours.
-
-
Work-up and Analysis :
-
Allow the reaction to cool to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 5 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the yield of the biphenyl product by ¹H NMR spectroscopy or GC-MS, using an internal standard (e.g., mesitylene) for accurate quantification.
-
Anticipated Results and Interpretation
By comparing the yields obtained with Target-01 against those from the comparators, we can deduce the electronic influence of the N-cyclopentylsulfamoyl group on the boronic acid's reactivity.
| Boronic Acid | Predicted Yield (%) | Interpretation of Synthetic Utility |
| Target-01 | To be determined | Baseline reactivity. |
| Comp-01 | Similar to Target-01 | Suggests the N-substituent has minimal electronic impact on the coupling reaction. |
| Comp-03 | Higher than Target-01 | Would indicate that the sulfamoyl group is deactivating, reducing the nucleophilicity of the boronic acid. [7] |
Conclusion
This guide outlines a systematic and robust approach to evaluating the novelty of This compound . By employing a dual-pronged strategy that assesses both its potential as a bioactive agent and its utility as a synthetic building block, researchers can generate the empirical data needed to make informed decisions. The proposed comparative framework ensures that the unique contributions of the N-cyclopentylsulfamoyl moiety are clearly elucidated. The provided protocols are designed to be self-validating, enabling reproducible and trustworthy results. Ultimately, this structured assessment will reveal whether this molecule represents a significant advance in the fields of medicinal chemistry and organic synthesis.
References
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- ResearchGate. Comparison of reactivity of different boron reagents.
- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives.
- Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling.
- National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- ResearchGate. Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress.
- SpringerLink. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents.
- MDPI. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.
- PubMed. Boronic acid-based enzyme inhibitors: a review of recent progress.
- Organic Chemistry Portal. Suzuki Coupling.
- BLD Pharm. (4-Methyl-3-sulfamoylphenyl)boronic acid.
- BLDpharm. (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid.
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- Sigma-Aldrich. 4 methyl phenyl boronic acid.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic Acid
As researchers and drug development professionals, our work with novel chemical entities like (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid is foundational to innovation. However, our responsibility extends beyond synthesis and application to the entire lifecycle of these compounds, culminating in their safe and compliant disposal. This guide provides a comprehensive, principles-based approach to managing waste streams containing this specific arylboronic acid, ensuring the protection of laboratory personnel and the environment.
Core Principles: A Foundation of Safety and Compliance
Proper disposal is not merely a final step but an integral part of the experimental process, governed by four key principles. Understanding the "why" behind these procedures is critical for establishing a self-validating system of laboratory safety.
-
Hazard Identification: While specific toxicological data for this compound is limited, the boronic acid class presents known hazards. They are generally classified as skin, eye, and respiratory tract irritants.[1][2] More significantly, some boronic acids have demonstrated mutagenic potential, thought to arise from oxidation that generates organic radicals.[3][4] Therefore, all waste containing this compound must be treated as potentially hazardous.
-
Waste Minimization: The most effective disposal strategy begins with waste reduction. This includes preparing reagents in quantities appropriate for the experiment and, where possible, reusing surplus materials.[5]
-
Segregation: Boronic acid waste must be collected in a dedicated, separate waste stream.[5] Mixing with incompatible chemicals, such as strong acids or oxidizers, can trigger dangerous reactions, potentially leading to the release of toxic gases or thermal decomposition into hazardous byproducts like oxides of boron and nitrogen.[6][7][8]
-
Regulatory Adherence: All disposal activities must strictly comply with national and local regulations. In the United States, this includes the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[9][10][11]
Personal Protective Equipment (PPE) and Immediate Safety
Before handling the compound or its waste, ensuring adequate personal protection is paramount. The following table outlines the minimum PPE requirements.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects eyes from splashes and airborne dust particles of the boronic acid.[12] |
| Hand Protection | Chemically resistant nitrile gloves. | Prevents direct skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[13] |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and clothing from spills and contamination.[14] |
| Respiratory Protection | NIOSH-approved respirator. | Required when handling the solid compound outside of a fume hood or when dust generation is likely.[15] |
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[8]
-
Eye Contact: Flush eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[8]
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[16]
Disposal Decision Workflow
The appropriate disposal procedure depends on the nature and quantity of the waste generated. This workflow provides a logical pathway for selecting the correct protocol.
Caption: Disposal Decision Workflow for Boronic Acid Waste.
Step-by-Step Disposal Protocols
Always perform these procedures in a certified chemical fume hood.[12][13]
Protocol A: Disposal of Trace Residues & Contaminated Labware
This protocol applies to items with minimal residual contamination, such as used weigh paper, contaminated gloves, or empty original containers.
-
Segregation: Collect all contaminated solid items in a dedicated, clearly labeled hazardous waste bag or container.
-
Labeling: The container must be labeled "Hazardous Waste" and list "this compound" and any other contaminants (e.g., solvents on wipes).[17]
-
Glassware Decontamination: Rinse glassware three times with a suitable solvent (e.g., acetone, ethanol). The first rinse should be collected and disposed of as hazardous chemical waste under Protocol C. Subsequent rinses can typically be combined with the appropriate solvent waste stream.
-
Disposal: The sealed container of solid waste must be transferred to your institution's designated hazardous waste accumulation area for pickup by a licensed disposal vendor.[9][18]
Protocol B: Neutralization of Small Quantities of Aqueous Waste
This protocol is for small volumes (<100 mL) of waste where the boronic acid is the only hazardous constituent. This method leverages the fact that boronic acids are weak acids.[19]
Causality: This procedure converts the weakly acidic boronic acid into a less reactive boronate salt by neutralizing it with a mild base.[6][19] This reduces its hazardous characteristics, but the final solution must still be evaluated against local wastewater regulations before drain disposal is even considered.
-
Verification: Confirm with your institution's Environmental Health & Safety (EHS) office that on-site neutralization and drain disposal of boronate salts are permitted. If in doubt, default to Protocol C.
-
Preparation: Place the beaker containing the aqueous boronic acid solution in a secondary container (e.g., an ice bath) to manage any potential exothermic reaction.[20]
-
Neutralization: Slowly add a 5% aqueous solution of sodium bicarbonate (baking soda) to the boronic acid solution while stirring.[6][19]
-
pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH strips. Continue adding the base until the pH is stable within the neutral range permitted by your local water authority (typically between 5.5 and 9.0).[18][19][20]
-
Disposal: If permitted, flush the neutralized solution down the drain with copious amounts of water (at least 20 times the volume of the solution).[6][20] If not permitted, collect the neutralized solution as hazardous waste under Protocol C.
-
Record Keeping: Document the neutralization procedure in your laboratory notebook.
Protocol C: Bulk Waste, Organic Solutions, & Contaminated Waste
This is the required procedure for bulk quantities of the solid compound, solutions in organic solvents, reaction mixtures, and any waste stream contaminated with other hazardous materials.
-
Containment: Collect the waste in a designated, compatible, and sealable hazardous waste container.[5][18] Do not fill containers beyond 90% capacity to allow for expansion.[10] The container must be made of a material that will not react with the waste.[10][18]
-
Labeling: The container must be affixed with a hazardous waste label as soon as the first drop of waste is added.[9] The label must include:
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[9][18] Ensure it is stored away from incompatible materials.
-
Disposal: Arrange for pickup and final disposal through your institution's EHS department and their licensed hazardous waste contractor.[9][10] Waste is typically disposed of via high-temperature incineration.[9]
By adhering to these scientifically grounded and regulation-compliant procedures, you can effectively manage the risks associated with this compound waste, fostering a culture of safety and environmental stewardship in your laboratory.
References
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
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Lab Alley. (n.d.). How and Why to Neutralize Boric Acid. Retrieved from [Link]
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US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
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American Society for Clinical Laboratory Science (ASCLS). (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). OSHA Laboratory Standard. Retrieved from [Link]
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Medical Laboratory Observer (MLO). (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
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National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary for CID 2737803, (3-Amino-4-methylphenyl)boronic acid. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling and Disposal of (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid
In the landscape of pharmaceutical research and development, boronic acids are indispensable reagents, pivotal in the synthesis of complex molecules. Among these, (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid stands out for its specific applications. However, its utility is matched by the imperative for meticulous handling to ensure the safety of laboratory personnel and the integrity of the research environment. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols for boronic acid derivatives.
Hazard Profile and Engineering Controls: The First Line of Defense
The primary hazards associated with boronic acids like this compound include irritation to the skin, eyes, and respiratory tract.[2][4][5] Ingestion can also be harmful.[4][6] Therefore, the initial and most critical step in ensuring safety is the implementation of appropriate engineering controls to minimize exposure.
All handling of this compound, from weighing to its use in reactions, must be conducted within a certified chemical fume hood.[7][8] This containment strategy is non-negotiable, as it prevents the inhalation of airborne particles and vapors. The fume hood should have adequate airflow, which should be verified before commencing any work.[7] Furthermore, an eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[2][9]
Personal Protective Equipment (PPE): Your Personal Safety Net
The appropriate selection and use of Personal Protective Equipment (PPE) is paramount when handling this compound. The following table summarizes the essential PPE and the rationale for its use.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][10] | Protects against accidental splashes and airborne particles that can cause serious eye irritation.[2][5][11] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3][7] | Prevents direct skin contact, which can lead to irritation.[2][5] Gloves should be inspected for integrity before each use and changed immediately if contaminated. |
| Body Protection | A laboratory coat.[7][12] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when working in a properly functioning fume hood.[3] However, if dust is generated, a dust respirator should be used.[5][12] | Minimizes the risk of inhaling irritating dust particles. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow provides a clear, procedural guide for researchers.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
